molecular formula C18H21FN2 B2914974 Ortho-fluoro 4-ANBP CAS No. 416876-71-6

Ortho-fluoro 4-ANBP

货号: B2914974
CAS 编号: 416876-71-6
分子量: 284.4 g/mol
InChI 键: IJZSOVIRNVAJRZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-benzyl-N-(2-fluorophenyl)piperidin-4-amine is a chemical compound of interest in neuroscience and medicinal chemistry research. While specific data on this compound is limited, its core structure is based on the 1-benzylpiperidine scaffold, which is widely investigated for its potential to interact with key neurological targets . Piperidine derivatives are frequently explored as ligands for the acetylcholinesterase (AChE) enzyme, a primary target for addressing cholinergic neuron impairment associated with cognitive decline . Furthermore, structural analogues, particularly those with fluorophenyl substitutions, are studied for their affinity at monoamine transporters, including the dopamine (DAT) and serotonin (SERT) transporters . Research on similar compounds suggests that the 1-benzylpiperidine structure can be optimized to develop multitarget ligands, potentially offering a strategy to address complex neurological conditions by simultaneously modulating cholinergic and serotonergic systems . The incorporation of a fluorophenyl group is a common strategy in drug discovery to fine-tune a molecule's electronic properties, metabolic stability, and binding affinity . This makes 1-benzyl-N-(2-fluorophenyl)piperidin-4-amine a valuable building block for researchers designing and synthesizing novel compounds to study neurodegenerative diseases and psychiatric disorders. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-benzyl-N-(2-fluorophenyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2/c19-17-8-4-5-9-18(17)20-16-10-12-21(13-11-16)14-15-6-2-1-3-7-15/h1-9,16,20H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZSOVIRNVAJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=CC=CC=C2F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401037060
Record name Despropionyl N-benzyl o-fluoro norfentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401037060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

416876-71-6
Record name Despropionyl N-benzyl o-fluoro norfentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401037060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ortho-fluoro 4-ANBP: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ortho-fluoro 4-ANBP, a synthetic piperidine derivative of interest in medicinal chemistry and forensic science. The document details its chemical and physical properties, molecular structure, and its role as a key intermediate in the synthesis of fluorinated fentanyl analogues. A generalized synthetic protocol is presented, alongside a discussion of its anticipated, though not yet fully characterized, biological activity as an opioid analogue. This guide is intended to serve as a foundational resource for professionals engaged in research and development in related fields.

Chemical and Physical Properties

This compound, formally known as N-(2-fluorophenyl)-1-(phenylmethyl)-4-piperidinamine, is a synthetic organic compound. It is recognized as an analytical reference standard and a crucial intermediate in the synthesis of N-benzyl ortho-fluoro norfentanyl, a fentanyl analogue.[1][2] Its chemical structure and properties are summarized in the table below.

PropertyValueReference(s)
Formal Name N-(2-fluorophenyl)-1-(phenylmethyl)-4-piperidinamine[2]
Common Name This compound[2]
Synonyms o-fluoro 4-ANBP, Despropionyl N-benzyl ortho-fluoro norfentanyl[2]
CAS Number 416876-71-6[2]
Molecular Formula C₁₈H₂₁FN₂[2]
Molecular Weight 284.4 g/mol [2]
Appearance Crystalline solid
Solubility DMF: 25 mg/ml, DMSO: 50 mg/ml, Ethanol: 100 mg/ml, Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/ml[2]
λmax 244 nm[2]

Molecular Structure

The molecular structure of this compound consists of a central piperidine ring. A benzyl group is attached to the piperidine nitrogen (position 1), and a 2-fluoroanilino group is attached at the 4-position of the piperidine ring.

SMILES: FC1=CC=CC=C1NC2CCN(CC3=CC=CC=C3)CC2[2]

InChI: InChI=1S/C18H21FN2/c19-17-8-4-5-9-18(17)20-16-10-12-21(13-11-16)14-15-6-2-1-3-7-15/h1-9,16,20H,10-14H2[2]

Synthesis

This compound is synthesized via a reductive amination reaction. This common method in medicinal chemistry involves the reaction of a ketone with an amine in the presence of a reducing agent.[3] In this specific synthesis, 1-benzyl-4-piperidone is reacted with 2-fluoroaniline. The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ to the final amine product. Sodium triacetoxyborohydride is a commonly used reducing agent for this type of transformation due to its mildness and selectivity.[4]

General Experimental Protocol: Reductive Amination

The following is a generalized protocol for the synthesis of this compound based on standard reductive amination procedures.

Materials:

  • 1-benzyl-4-piperidone

  • 2-fluoroaniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Glacial acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 1-benzyl-4-piperidone (1 equivalent) in anhydrous DCE or DCM, add 2-fluoroaniline (1-1.2 equivalents) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5-2 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Solvent 1-benzyl-4-piperidone 1-benzyl-4-piperidone Reaction_Vessel Reductive Amination (Room Temperature) 1-benzyl-4-piperidone->Reaction_Vessel 2-fluoroaniline 2-fluoroaniline 2-fluoroaniline->Reaction_Vessel NaBH(OAc)3 Sodium triacetoxyborohydride NaBH(OAc)3->Reaction_Vessel DCE 1,2-dichloroethane DCE->Reaction_Vessel AcOH Acetic Acid (catalyst) AcOH->Reaction_Vessel Workup Quenching & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Synthesis Workflow for this compound

Biological Activity and Signaling

This compound is structurally analogous to known opioids and is a precursor to a fentanyl analogue.[2] Fentanyl and its derivatives are potent agonists of the μ-opioid receptor (MOR), a G-protein coupled receptor.[5] Activation of the MOR by an agonist leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. This signaling ultimately results in the analgesic and other physiological effects associated with opioids.[5]

Opioid_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid_Agonist Opioid Agonist (e.g., Fentanyl Analogue) MOR μ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Decreases conversion ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Analgesia & Other Effects cAMP->Cellular_Response Ion_Channels->Cellular_Response

References

An In-depth Technical Guide to the Synthesis and Purification of Ortho-fluoro 4-ANBP

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and purification of Ortho-fluoro 4-ANBP, formally known as N-(2-fluorophenyl)-1-(phenylmethyl)-4-piperidinamine. This compound serves as a key intermediate in the synthesis of various opioid derivatives, including N-benzyl ortho-fluoro norfentanyl.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and forensic chemistry.

Chemical Profile

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValue
Formal Name N-(2-fluorophenyl)-1-(phenylmethyl)-4-piperidinamine
Synonyms o-fluoro 4-ANBP, Despropionyl N-benzyl ortho-fluoro norfentanyl
CAS Number 416876-71-6
Molecular Formula C18H21FN2
Molecular Weight 284.4 g/mol
Purity ≥98%
Formulation A crystalline solid
Solubility DMF: 25 mg/ml; DMSO: 50 mg/ml; Ethanol: 100 mg/ml
λmax 244 nm

Synthesis Methodology

The synthesis of this compound is typically achieved through a reductive amination reaction. This common and efficient method in organic chemistry involves the reaction of a ketone with an amine to form an imine, which is then reduced in situ to the corresponding amine. In this case, 1-benzyl-4-piperidone is reacted with 2-fluoroaniline.

Experimental Protocol

Materials:

  • 1-benzyl-4-piperidone

  • 2-fluoroaniline

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 1-benzyl-4-piperidone (1.0 eq) in dichloroethane (DCE), add 2-fluoroaniline (1.1 eq) followed by glacial acetic acid (2.0 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound is purified by flash column chromatography followed by recrystallization to achieve high purity.

Experimental Protocol

Column Chromatography:

  • Prepare a silica gel column using a slurry of silica gel in a hexane:ethyl acetate solvent system (e.g., 9:1 v/v).

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the prepared column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., from 10% to 30% ethyl acetate).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

Recrystallization:

  • Dissolve the product obtained from column chromatography in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexanes.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum to yield pure this compound as a crystalline solid.

Synthetic Workflow

The overall process for the synthesis and purification of this compound is depicted in the following workflow diagram.

Synthesis_Workflow Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification Reactants 1-benzyl-4-piperidone + 2-fluoroaniline (DCE, Acetic Acid) Imine_Formation Imine Intermediate Formation Reactants->Imine_Formation 1h, RT Reduction Reduction with STAB Imine_Formation->Reduction 12-18h, RT Crude_Product Crude this compound Reduction->Crude_Product Work-up Column_Chromatography Flash Column Chromatography (Silica Gel, Hexanes/EtOAc) Crude_Product->Column_Chromatography Recrystallization Recrystallization (EtOAc/Hexanes) Column_Chromatography->Recrystallization Pure_Product Pure this compound (≥98% Purity) Recrystallization->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Role as a Synthetic Intermediate

This compound is a crucial precursor in the synthesis of N-benzyl ortho-fluoro norfentanyl, a fentanyl analog. The following diagram illustrates this synthetic relationship.

Precursor_Relationship Synthetic Utility of this compound Ortho_Fluoro_4ANBP This compound (N-(2-fluorophenyl)-1-(phenylmethyl)-4-piperidinamine) Propionylation Acylation with Propionyl Chloride or Propionic Anhydride Ortho_Fluoro_4ANBP->Propionylation Target_Molecule N-benzyl ortho-fluoro norfentanyl Propionylation->Target_Molecule

Caption: Role of this compound as a precursor.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound based on analogous reactions reported in the literature for similar compounds. Actual results may vary depending on specific reaction conditions and scale.

ParameterExpected Value
Yield (Crude) 85-95%
Yield (Pure) 70-85%
Purity (HPLC) >98%
Melting Point Not available

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should always adhere to appropriate laboratory safety protocols and conduct thorough characterization of the synthesized material to confirm its identity and purity.

References

Spectroscopic Characterization of Ortho-fluoro 4-ANBP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ortho-fluoro 4-ANBP, with the formal name N-(2-fluorophenyl)-1-(phenylmethyl)-4-piperidinamine and CAS number 416876-71-6, is a compound of interest in forensic and medicinal chemistry. It is recognized as an intermediate in the synthesis of N-benzyl ortho-fluoro norfentanyl.[1] A thorough understanding of its molecular structure is paramount for its unambiguous identification and for ensuring purity in synthetic processes. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for this purpose.

This technical guide provides a framework for the spectroscopic characterization of this compound. Due to the limited availability of public domain spectral data for this specific compound, this document presents expected data in tabular formats and outlines standardized experimental protocols for acquiring ¹H NMR, ¹³C NMR, FT-IR, and GC-MS data. Furthermore, a generalized workflow for the spectroscopic analysis of a synthetic compound is provided.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Expected ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationProvisional Assignment
~ 7.20 - 7.40m5HAr-H (benzyl)
~ 6.80 - 7.10m4HAr-H (fluorophenyl)
~ 3.50s2HN-CH₂ -Ph
~ 3.20 - 3.40m1HNH
~ 2.80 - 3.00m2HPiperidine H (axial, adjacent to N)
~ 2.10 - 2.30m2HPiperidine H (equatorial, adjacent to N)
~ 1.80 - 2.00m2HPiperidine CH₂
~ 1.40 - 1.60m3HPiperidine CH and CH₂

Table 2: Expected ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Provisional Assignment
~ 150 - 160 (d)C -F (fluorophenyl)
~ 138 - 140Quaternary C (benzyl)
~ 128 - 130Ar-C H (benzyl)
~ 127 - 128Ar-C H (benzyl)
~ 120 - 125 (d)Ar-C H (fluorophenyl)
~ 115 - 118 (d)Ar-C H (fluorophenyl)
~ 63N-C H₂-Ph
~ 52Piperidine C H₂ (adjacent to N)
~ 50Piperidine C H-N
~ 32Piperidine C H₂

Note: 'm' denotes multiplet, 's' denotes singlet, and 'd' denotes doublet (due to C-F coupling).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected FT-IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300 - 3400MediumN-H Stretch
~ 3000 - 3100MediumAromatic C-H Stretch
~ 2800 - 3000MediumAliphatic C-H Stretch
~ 1600, 1450 - 1500StrongAromatic C=C Bending
~ 1200 - 1300StrongC-N Stretch
~ 1100 - 1200StrongC-F Stretch
~ 750StrongAromatic C-H Bending (ortho-disubstituted)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 4: Expected GC-MS Data for this compound

m/zRelative Intensity (%)Provisional Fragment Assignment
284Moderate[M]⁺ (Molecular Ion)
193Moderate[M - C₇H₇]⁺
91High[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 scans.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Spectral Width: 0 to 200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on sample concentration.

FT-IR Spectroscopy

Instrumentation: A Fourier-transform infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation and Acquisition:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Clean the ATR crystal thoroughly after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

Sample Preparation:

  • Prepare a stock solution of the sample in a volatile organic solvent (e.g., methanol, ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).

GC Conditions:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split or splitless injection).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 550.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a newly synthesized compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Data Analysis & Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Sample IR FT-IR Spectroscopy Purification->IR Sample MS Mass Spectrometry (e.g., GC-MS, LC-MS) Purification->MS Sample Data_Processing Data Processing & Interpretation NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Purity_Assessment Purity Assessment Data_Processing->Purity_Assessment Final_Report Final Report & Characterization Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

References

Solubility and stability of Ortho-fluoro 4-ANBP in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of Ortho-fluoro 4-ANBP (N-(2-fluorophenyl)-1-(phenylmethyl)-4-piperidinamine), an analytical reference standard and an intermediate in the synthesis of other opioid analogs.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available data and standardized experimental protocols for in-house analysis. The guide includes quantitative solubility data in various solvents, a discussion on its long-term stability, and detailed methodologies for solubility and stability-indicating assays. Visual aids in the form of logical workflows are provided to enhance the understanding of the experimental processes.

Introduction

This compound, also known as o-fluoro 4-ANBP or Despropionyl N-benzyl ortho-fluoro norfentanyl, is a piperidinamine derivative structurally related to fentanyl.[4] Its physicochemical properties, particularly solubility and stability, are critical parameters for its use as a reference standard and in synthetic applications. Understanding these characteristics is paramount for ensuring the accuracy of analytical measurements and the integrity of synthetic processes. This guide aims to consolidate the known information regarding the solubility and stability of this compound and to provide standardized protocols for its evaluation.

Solubility Profile

The solubility of a compound is a fundamental property that influences its handling, formulation, and bioavailability. The following table summarizes the available quantitative solubility data for this compound in various common laboratory solvents.

Quantitative Solubility Data
SolventSolubility (mg/mL)Molar Solubility (mM)
Dimethylformamide (DMF)2587.9
Dimethyl sulfoxide (DMSO)50175.8
Ethanol100351.6
Ethanol:PBS (pH 7.2) (1:3)0.250.88

Molar solubility was calculated using the molecular weight of this compound (284.4 g/mol ).

This data indicates that this compound exhibits high solubility in organic solvents such as ethanol, DMSO, and DMF, but has limited solubility in aqueous solutions like PBS.

Stability Profile

The chemical stability of a reference standard is crucial for its long-term use and for ensuring the reliability of analytical results.

Long-Term Stability

Under recommended storage conditions of -20°C, this compound is reported to be stable for at least five years.[4] It is supplied as a crystalline solid, which generally contributes to better stability compared to amorphous forms or solutions.

Potential Degradation Pathways

While specific forced degradation studies for this compound are not publicly available, studies on the structurally related compound fentanyl provide insights into potential degradation pathways.[5][6][7][8][9] The primary degradation routes for fentanyl and its analogs are hydrolysis under acidic conditions, oxidation, and thermal degradation.[5][7][9]

  • Acidic Hydrolysis: Fentanyl has been shown to degrade under acidic conditions to N-phenyl-1-(2-phenylethyl)-piperidin-4-amine (PPA).[5][9] A similar hydrolytic cleavage of the amide bond is a plausible degradation pathway for related compounds.

  • Oxidation: The piperidine nitrogen in fentanyl is susceptible to oxidation, forming fentanyl N-oxide.[5][9] The tertiary amine in the piperidine ring of this compound is also a likely site for oxidation.

  • Thermal Degradation: Thermal stress can lead to the formation of several degradants, including propionanilide and norfentanyl from fentanyl.[5][9]

  • Photostability: Fentanyl has been reported to be stable under light exposure.[5][9]

Further forced degradation studies are necessary to definitively identify the degradation products and pathways for this compound.

Experimental Protocols

The following sections detail standardized protocols for determining the solubility and assessing the stability of this compound.

Solubility Determination Protocol

This protocol describes a thermodynamic (shake-flask) method for accurate solubility measurement.

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound (crystalline solid)

  • Selected solvent(s)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • HPLC-UV or LC-MS/MS system

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visually apparent.

    • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Centrifuge the aliquot at high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining suspended solid.

  • Analysis:

    • Accurately dilute a known volume of the clear supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC-UV or LC-MS/MS method to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)

Stability-Indicating Method and Forced Degradation Protocol

This protocol outlines a general procedure for conducting forced degradation studies and developing a stability-indicating analytical method.

Objective: To identify potential degradation products and establish a stability-indicating analytical method for this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-intensity photostability chamber

  • Oven

  • HPLC-UV/DAD or LC-MS/MS system

Procedure:

  • Forced Degradation Studies:

    • Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60-80°C) for a defined period.

    • Basic Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at a controlled temperature for a defined period.

    • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 105°C) for a defined period.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

    • For all conditions, a control sample (un-stressed) should be prepared and analyzed alongside the stressed samples.

  • Development of a Stability-Indicating Method:

    • Develop a reverse-phase HPLC method capable of separating the parent this compound peak from all observed degradation product peaks. A gradient elution with a C18 column is a common starting point.

    • Use a photodiode array (PDA) detector to check for peak purity of the parent compound and to obtain UV spectra of the degradants.

    • Couple the HPLC to a mass spectrometer (LC-MS/MS) to aid in the identification of the degradation products by determining their mass-to-charge ratio.

  • Method Validation:

    • Validate the developed HPLC method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

Solubility_Determination_Workflow start Start: Solubility Determination add_excess Add excess this compound to solvent in a sealed vial start->add_excess equilibrate Equilibrate on orbital shaker (e.g., 24-48h at 25°C) add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle supernatant Withdraw supernatant settle->supernatant centrifuge Centrifuge supernatant to remove suspended solids supernatant->centrifuge dilute Accurately dilute clear supernatant centrifuge->dilute analyze Analyze by HPLC-UV or LC-MS/MS dilute->analyze calculate Calculate solubility analyze->calculate end End: Solubility Value calculate->end

Caption: Workflow for Thermodynamic Solubility Determination.

Forced_Degradation_Workflow start Start: Forced Degradation Study stress_conditions Expose this compound to stress conditions start->stress_conditions acid Acidic Hydrolysis (e.g., 0.1M HCl, heat) stress_conditions->acid base Basic Hydrolysis (e.g., 0.1M NaOH, heat) stress_conditions->base oxidation Oxidation (e.g., 3% H2O2) stress_conditions->oxidation thermal Thermal Stress (e.g., 105°C) stress_conditions->thermal photo Photolytic Stress (ICH Q1B) stress_conditions->photo develop_method Develop Stability-Indicating HPLC Method acid->develop_method base->develop_method oxidation->develop_method thermal->develop_method photo->develop_method analyze_samples Analyze stressed and control samples develop_method->analyze_samples peak_purity Assess peak purity (PDA) analyze_samples->peak_purity identify_degradants Identify degradants (LC-MS) peak_purity->identify_degradants validate_method Validate method (ICH Q2(R1)) identify_degradants->validate_method end End: Validated Stability-Indicating Method validate_method->end

Caption: Workflow for Forced Degradation and Method Development.

Signaling Pathways

There is currently no publicly available information on the signaling pathways associated with this compound. As an analog of fentanyl, it is presumed to interact with opioid receptors, but specific binding affinities and downstream signaling effects have not been characterized in the scientific literature.

Conclusion

This technical guide has summarized the available information on the solubility and stability of this compound. It exhibits good solubility in common organic solvents but poor aqueous solubility. The compound is stable for at least five years when stored at -20°C. While specific degradation pathways have not been elucidated, forced degradation studies on the related compound fentanyl suggest that acidic hydrolysis, oxidation, and thermal degradation are potential routes of decomposition. The provided experimental protocols offer a framework for researchers to conduct their own detailed investigations into the physicochemical properties of this compound. Further research is warranted to fully characterize its stability profile and to investigate its pharmacological properties.

References

Technical Guide: Physicochemical Properties of ortho-fluoro 4-ANBP (CAS 416876-71-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical data for the compound with CAS number 416876-71-6, commonly known as ortho-fluoro 4-ANBP or N-(2-fluorophenyl)-1-(phenylmethyl)-4-piperidinamine. This compound is recognized as an analytical reference standard and an intermediate in the synthesis of N-benzyl ortho-fluoro norfentanyl, a compound structurally related to opioids.[1] Due to its status as a research chemical and intermediate, comprehensive public data on its physicochemical properties is limited. This guide compiles the available information and presents general experimental methodologies for the determination of key physicochemical parameters.

Physicochemical Data

PropertyValueSource
Molecular Formula C₁₈H₂₁FN₂MedChemExpress[2], Cayman Chemical[1]
Molecular Weight 284.37 g/mol MedChemExpress[2], Cayman Chemical[1]
Physical Form Crystalline solidCayman Chemical[1]
Purity ≥98%Cayman Chemical[1]
UV/Vis. λmax 244 nmCayman Chemical[1]
Solubility DMF: 25 mg/mLDMSO: 50 mg/mLEthanol: 100 mg/mLEthanol:PBS (pH 7.2) (1:3): 0.25 mg/mLCayman Chemical[1]
Storage Temperature -20°CCayman Chemical[1]
Stability ≥ 5 yearsCayman Chemical[1]

General Experimental Protocols

While specific experimental protocols for CAS 416876-71-6 are not publicly documented, the following are standard methodologies used to determine key physicochemical properties for solid organic compounds.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined using a melting point apparatus.

  • Sample Preparation: A small amount of the dry, crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate (typically 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample has melted are recorded. This range is reported as the melting point.

Boiling Point Determination (Microscale Method)

For non-volatile compounds, the boiling point is often determined under reduced pressure. However, for a solid with an expected high boiling point, a common laboratory method is not applicable. Specialized techniques like differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can provide information on thermal decomposition and boiling points.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of a compound can be determined by potentiometric titration.

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol, to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.

  • Data Acquisition: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Solubility Determination (Shake-Flask Method)

The solubility of a compound in a specific solvent can be determined using the shake-flask method.

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Analysis: The saturated solution is filtered to remove the undissolved solid. The concentration of the compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the melting point of a solid compound using the capillary method.

MeltingPointWorkflow A Sample Preparation: Powder the crystalline solid B Pack Capillary Tube (2-3 mm height) A->B C Place in Melting Point Apparatus B->C D Heat Slowly (1-2 °C/min) C->D E Observe Melting Process D->E F Record Melting Point Range E->F

Melting Point Determination Workflow

As this compound is a research chemical, it is anticipated that more detailed physicochemical data will be published as further studies are conducted. Researchers are advised to consult supplier-specific safety data sheets (SDS) for any available additional information.

References

In-Depth Technical Guide: Mechanism of Action of Ortho-fluoro 4-ANBP Opioid Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct pharmacological data exists for ortho-fluoro 4-ANBP, which is primarily known as a precursor in the synthesis of ortho-fluorofentanyl.[1] This guide will therefore focus on the mechanism of action of its closely related and well-characterized analogue, ortho-fluorofentanyl, as a surrogate to infer the likely pharmacological properties of this compound. The core 4-anilidopiperidine structure is shared between these molecules, with the primary difference being the N-substituent, which is known to significantly influence potency but not necessarily the fundamental mechanism of receptor interaction.

Executive Summary

This compound is a synthetic opioid analogue belonging to the 4-anilidopiperidine class.[1] Based on the pharmacological profile of its derivative, ortho-fluorofentanyl, it is presumed to act primarily as a potent and selective agonist at the mu (µ)-opioid receptor (MOR).[2][3] This interaction with the MOR, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that ultimately lead to the analgesic and other physiological effects associated with this class of compounds. The ortho-fluoro substitution on the aniline ring is a key structural feature that modulates its pharmacological activity.

Quantitative Pharmacological Data

The following table summarizes the in vitro pharmacological data for ortho-fluorofentanyl at the human mu-opioid receptor. This data provides a quantitative measure of its binding affinity and functional potency.

CompoundReceptorParameterValueAssay TypeReference
Ortho-fluorofentanylHuman µ-OpioidKᵢ (nM)1.48Radioligand Competition Binding[3]
EC₅₀ (nM)0.23[³⁵S]GTPγS Functional Assay[3]
% Stimulation111[³⁵S]GTPγS Functional Assay[3]

Note: Data for delta (δ)- and kappa (κ)-opioid receptors for ortho-fluorofentanyl were not available in the reviewed literature. The high potency and efficacy at the µ-opioid receptor suggest it is a primary target.

Mechanism of Action and Signaling Pathway

This compound, through its interaction with the µ-opioid receptor, is expected to follow the canonical signaling pathway of other fentanyl analogues. Upon binding to the MOR, it induces a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G-proteins (Gαi/o). This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effector systems.

The primary downstream effects include:

  • Inhibition of adenylyl cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Modulation of ion channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and the closing of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.

These cellular actions collectively result in a dampening of neuronal excitability and a reduction in the transmission of pain signals.

Mu-Opioid Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds to G_protein G-protein (Gαiβγ) MOR->G_protein Activates G_alpha Gαi-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase (AC) G_alpha->AC Inhibits GIRK GIRK Channel G_betagamma->GIRK Activates VGCC Voltage-gated Ca²⁺ Channel G_betagamma->VGCC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia & Other Effects cAMP->Analgesia K_ion K+ Efflux (Hyperpolarization) GIRK->K_ion K_ion->Analgesia Ca_ion ↓ Ca²⁺ Influx VGCC->Ca_ion Neurotransmitter ↓ Neurotransmitter Release Ca_ion->Neurotransmitter Neurotransmitter->Analgesia

Caption: Mu-Opioid Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of opioid analogues like ortho-fluorofentanyl.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of the test compound for the µ-opioid receptor.

Materials:

  • Membranes from cells stably expressing the human µ-opioid receptor (e.g., CHO-hMOR cells).

  • Radioligand: [³H]diprenorphine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Unlabeled competitor: Test compound (ortho-fluorofentanyl) and a known high-affinity ligand for determining non-specific binding (e.g., naloxone).

  • Glass fiber filters.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Thaw the cell membranes on ice and resuspend in assay buffer.

  • In a 96-well plate, add assay buffer, a fixed concentration of [³H]diprenorphine, and varying concentrations of the unlabeled test compound.

  • For total binding, omit the unlabeled competitor. For non-specific binding, add a high concentration of naloxone.

  • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the competition curve. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

Objective: To determine the functional potency (EC₅₀) and efficacy (% stimulation) of the test compound as an agonist at the µ-opioid receptor.

Materials:

  • Membranes from cells expressing the human µ-opioid receptor.

  • [³⁵S]GTPγS.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP (Guanosine diphosphate).

  • Test compound (ortho-fluorofentanyl) and a known full agonist (e.g., DAMGO).

  • Glass fiber filters.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound and the reference agonist.

  • In a 96-well plate, add assay buffer, GDP, and the diluted test compound or reference agonist.

  • Add the membrane preparation to each well.

  • Initiate the reaction by adding [³⁵S]GTPγS to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Quantify the bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Experimental and Logical Workflows

The characterization of a novel opioid analogue like this compound typically follows a structured workflow, from initial synthesis to comprehensive pharmacological evaluation.

Opioid Analogue Characterization Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Interpretation Synthesis Chemical Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Binding Receptor Binding Assays (Ki) Purification->Binding Functional Functional Assays (EC50, Emax) Binding->Functional Selectivity Selectivity Profiling (µ, δ, κ) Functional->Selectivity Analgesia Analgesia Models (e.g., Tail-flick) Selectivity->Analgesia SideEffects Side Effect Profiling (e.g., Respiratory Depression) Analgesia->SideEffects SAR Structure-Activity Relationship (SAR) Analysis SideEffects->SAR Lead Lead Compound Identification SAR->Lead

Caption: Opioid Analogue Characterization Workflow.

Conclusion

The available evidence strongly suggests that this compound, similar to its close analogue ortho-fluorofentanyl, functions as a potent agonist at the µ-opioid receptor. Its mechanism of action involves the activation of Gαi/o-protein signaling cascades, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. This results in a decrease in neuronal excitability and neurotransmitter release, which are the cellular underpinnings of its presumed analgesic effects. Further research is warranted to fully characterize its binding and functional activity at the delta and kappa opioid receptors to establish a complete selectivity profile. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of this and other novel opioid analogues.

References

The Strategic Placement of Fluorine: A Technical Guide to the Research Applications of Ortho-Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a fluorine atom at the ortho position of an aromatic ring can profoundly influence a molecule's conformational preferences, physicochemical properties, and biological activity. This strategic placement, often referred to as the "ortho-fluorine effect," has become a powerful tool in modern drug discovery, agrochemical development, and materials science. This in-depth technical guide explores the core research applications of ortho-fluorinated compounds, providing insights into their synthesis, properties, and impact on molecular design.

Enhanced Pharmacological Profiles in Medicinal Chemistry

Ortho-fluorination is a widely employed strategy to optimize the properties of drug candidates. The unique electronic nature and small size of the fluorine atom can lead to improvements in metabolic stability, binding affinity, and membrane permeability.[1][2]

Modulation of Physicochemical Properties

The strong electron-withdrawing nature of fluorine can significantly alter the acidity (pKa) of nearby functional groups. This is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Effect of Ortho-Fluorination on the pKa of Phenols

CompoundpKaReference
Phenol9.99[3]
2-Fluorophenol8.81[4]
2,6-Difluorophenol7.9[5]

This table illustrates the significant increase in acidity of phenols upon ortho-fluorination.

Conformational Control and Binding Affinity

The introduction of an ortho-fluorine substituent can induce specific conformational biases in a molecule. This can be exploited to lock a drug candidate into its bioactive conformation, thereby enhancing its binding affinity to the target protein. This conformational control is often a result of steric and electronic interactions between the fluorine atom and adjacent substituents.[5]

Table 2: Impact of Fluorine Substitution on Binding Affinity

Compound ClassTargetEffect of Ortho-Fluorination on Binding Affinity (Kd)Reference
Fluoroaromatic InhibitorsCarbonic AnhydraseKd < 3 nM for all compounds in the library, with binding mode dependent on the fluorine substitution pattern.[6]
Aminergic GPCR LigandsVariousFavorable site for a positive potency effect.[7]

This table highlights that while the effect is target-dependent, ortho-fluorination is a viable strategy for enhancing binding affinity.

Advanced Agrochemical Design

In the agrochemical industry, ortho-fluorinated compounds are utilized to develop more potent and selective herbicides, insecticides, and fungicides. The principles applied in medicinal chemistry, such as enhancing metabolic stability and target interaction, are equally relevant in this field. Fluorinated aromatic compounds are prevalent in successful agrochemical candidates.

Innovations in Materials Science

The unique properties of ortho-fluorinated compounds also lend themselves to applications in materials science. For instance, the incorporation of fluorine can enhance the thermal stability and tune the electronic properties of polymers and other organic materials. Studies on ortho-trifluoromethyl substituted aromatic polyimides have shown that meta-substituted versions exhibit enhanced thermal properties compared to their ortho-counterparts, while ortho-substitution can lead to lower dielectric constants.[8]

Synthetic Methodologies: The Rise of C-H Functionalization

The synthesis of ortho-fluorinated compounds has been revolutionized by the development of transition metal-catalyzed C-H functionalization reactions. These methods allow for the direct and selective introduction of fluorine or other functional groups at the ortho position, streamlining synthetic routes and reducing waste.

Iridium-Catalyzed Ortho-C–H Borylation

A prominent example is the iridium-catalyzed ortho-C–H borylation of fluoroarenes. This reaction provides a versatile platform for the subsequent introduction of a wide range of functional groups.[9][10][11][12]

Experimental Protocol: General Procedure for Iridium-Catalyzed Ortho-C–H Borylation of Fluoroarenes

A representative experimental protocol for this transformation is as follows:

  • To an oven-dried vial equipped with a magnetic stir bar is added the iridium precursor (e.g., [Ir(OMe)(COD)]2, 1-2 mol%), the ligand (e.g., a terpyridine derivative, 2-4 mol%), and the borylating agent (e.g., bis(pinacolato)diboron, B2pin2, 1.0-1.2 equivalents).

  • The vial is sealed and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon).

  • The fluoroarene substrate (1.0 equivalent) and a suitable solvent (e.g., THF or cyclohexane) are added via syringe.

  • The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12-24 hours).

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired ortho-borylated fluoroarene.

Note: Specific reaction conditions such as catalyst loading, ligand, solvent, temperature, and reaction time should be optimized for each substrate.

Diagram: Experimental Workflow for Iridium-Catalyzed Ortho-C–H Borylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add Ir Precursor, Ligand, and B2pin2 to Vial B Seal Vial and Inert Atmosphere A->B C Add Fluoroarene and Solvent B->C D Stir at Elevated Temperature C->D E Cool to Room Temperature D->E F Solvent Removal E->F G Column Chromatography F->G H Ortho-Borylated Product G->H

Caption: A generalized workflow for the iridium-catalyzed ortho-C-H borylation of fluoroarenes.

Case Studies: Ortho-Fluorinated Pharmaceuticals

The practical application of ortho-fluorination is best illustrated through examples of successfully developed drugs.

Lasmiditan: A Selective Serotonin 5-HT1F Receptor Agonist

Lasmiditan is an acute treatment for migraine that features a 2,4,6-trifluorobenzoyl moiety. The ortho-fluorine atoms play a crucial role in its pharmacological profile.

G A 2,4,6-Trifluorobenzoic Acid B 2,4,6-Trifluorobenzoyl Chloride A->B SOCl2 C N-methoxy-N-methyl-2,4,6-trifluorobenzamide (Weinreb Amide) B->C HN(OMe)Me D (6-chloro-2-pyridinyl)(1-methyl-4-piperidinyl)methanone C->D Organolithium Reagent (from 2-chloropyridine) E 2-amino-6-(1-methylpiperidine-4-carbonyl)pyridine D->E Buchwald-Hartwig Amination F Lasmiditan E->F Amide Coupling with 2,4,6-Trifluorobenzoyl Chloride

Caption: A high-level overview of the synthetic strategy for Relugolix. [13]

Experimental Protocol: Key Steps in Relugolix Synthesis (Conceptual)

The synthesis of Relugolix is a multi-step process, with key stages including:[13][14]

  • Thiophene Formation: A substituted aminothiophene is formed via a Gewald reaction.

  • Side Chain Introduction: The 2,6-difluorobenzyl group is introduced.

  • Urea Formation: The amino group on the thiophene is converted to a urea derivative.

  • Thymine Ring Construction: A cyclization reaction forms the thymine ring system.

  • Final Functionalization: The final steps involve modifications to the thymine ring to yield Relugolix.

Conclusion and Future Outlook

The strategic use of ortho-fluorination continues to be a cornerstone of modern molecular design. The ability to fine-tune electronic properties, enforce specific conformations, and block metabolic pathways makes it an invaluable tool for researchers in medicinal chemistry, agrochemicals, and materials science. As synthetic methodologies for the precise introduction of fluorine become more sophisticated and efficient, the applications of ortho-fluorinated compounds are poised to expand even further, leading to the development of novel and improved chemical entities. The ongoing exploration of the subtle yet powerful "ortho-fluorine effect" will undoubtedly unlock new possibilities in the design of functional molecules.

References

Technical Dossier Not Generated: Invalid InChI Key Provided

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical guide for the compound associated with the InChI key IJZSOVIRNVAJRZ-UHFFFAOYSA-N could not be generated. Extensive searches across major chemical databases, including PubChem, the NIST Chemistry WebBook, and ChemSpider, yielded no results for this specific identifier. This indicates that the provided InChI key is likely invalid or does not correspond to a publicly cataloged chemical substance.

The InChI (International Chemical Identifier) system is a standardized method for representing a chemical substance. A valid InChI key should uniquely correspond to a specific molecular structure. However, in this instance, the key "IJZSOVIRNVAJRZ-UHFFFAOYSA-N" did not resolve to any known compound in the accessed databases.

Without the correct identification of the chemical entity, it is impossible to proceed with the requested in-depth technical guide. The core requirements of the request, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, are all contingent upon having a defined chemical subject.

Researchers, scientists, and drug development professionals are advised to verify the accuracy of the InChI key. Should a corrected and valid identifier be provided, this request can be re-initiated to generate the desired technical documentation.

Ortho-fluoro 4-ANBP: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortho-fluoro 4-ANBP, with the formal name N-(2-fluorophenyl)-1-(phenylmethyl)-4-piperidinamine, is an analytical reference standard structurally similar to known opioids.[1] It serves as a crucial intermediate in the synthesis of N-benzyl ortho-fluoro norfentanyl, a fentanyl analog.[1][2] This technical guide provides an in-depth overview of the molecular characteristics, a plausible synthetic route, and the anticipated pharmacological context of this compound, leveraging data from closely related fentanyl analogs.

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C18H21FN2[3]
Molecular Weight 284.4 g/mol [3]
Formal Name N-(2-fluorophenyl)-1-(phenylmethyl)-4-piperidinamine[3]
CAS Number 416876-71-6[3]
Synonyms o-fluoro 4-ANBP, Despropionyl N-benzyl ortho-fluoro norfentanyl[3]

Synthesis Protocol

Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Purification start 4-Piperidone monohydrate hydrochloride reagent1 Benzyl bromide Cesium carbonate Acetonitrile start->reagent1 Reaction product1 1-Benzyl-4-piperidone reagent1->product1 Yields reagent2 2-Fluoroaniline Sodium triacetoxyborohydride Acetic acid Dichloromethane product1->reagent2 Reaction product2 This compound (N-(2-fluorophenyl)-1-(phenylmethyl)-4-piperidinamine) reagent2->product2 Yields purification Column Chromatography (Silica gel, ethyl acetate/hexanes) product2->purification Process final_product Purified this compound purification->final_product Yields G cluster_0 Cell Membrane opioid Opioid Agonist (e.g., Fentanyl Analog) receptor µ-Opioid Receptor (GPCR) opioid->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channel Ion Channels (e.g., K+, Ca2+) g_protein->ion_channel Modulates camp cAMP adenylyl_cyclase->camp Converts ATP to atp ATP atp->adenylyl_cyclase pka Protein Kinase A camp->pka Activates pka->ion_channel Phosphorylates cellular_response ↓ Neuronal Excitability (Analgesia) ion_channel->cellular_response Leads to

References

Methodological & Application

Application Note and Protocol for the Detection of Ortho-fluoro 4-ANBP by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive and detailed protocol for the sensitive and selective detection of Ortho-fluoro 4-ANBP (o-fluoro 4-ANBP), a fentanyl synthesis intermediate and analytical reference standard, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is crucial for researchers, forensic toxicologists, and drug development professionals involved in the monitoring and analysis of novel psychoactive substances and their precursors. The protocol outlines procedures for sample preparation, specifies LC-MS/MS instrumentation parameters, and presents a strategy for data analysis.

Introduction

This compound, also known as Despropionyl N-benzyl ortho-fluoro norfentanyl, is a chemical intermediate used in the synthesis of ortho-fluorofentanyl, a potent synthetic opioid.[1] Its chemical formula is C18H21FN2 with a molecular weight of 284.4 g/mol .[1] Given its role as a precursor in the illicit synthesis of fentanyl analogues, the development of robust and validated analytical methods for its detection is of paramount importance for forensic and research applications. LC-MS/MS offers high sensitivity and specificity, making it the gold standard for the trace-level quantification of such compounds in complex biological samples.[2] This document provides a detailed protocol for the analysis of this compound, which can be adapted for various research and forensic workflows.

Experimental Protocol

This protocol is intended as a guideline and may require optimization based on the specific instrumentation and laboratory conditions.

Materials and Reagents
  • This compound analytical reference standard

  • Internal Standard (IS) (e.g., this compound-d5 or a structurally similar stable isotope-labeled compound)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Ammonium formate

  • Human plasma/serum (for method development and validation)

  • Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules from biological matrices like plasma or serum.[3][4]

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma, serum).

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (concentration to be optimized) to each sample, calibrator, and quality control sample, except for the blank matrix.

  • Precipitation: Add 300 µL of ice-cold protein precipitation solvent (e.g., acetonitrile with 1% formic acid).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase starting condition to enhance sensitivity.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following parameters are provided as a starting point and should be optimized for the specific instrument in use.

Table 1: Liquid Chromatography (LC) Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)

Table 2: Mass Spectrometry (MS) Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3500 V
Source Temperature 150°C
Desolvation Gas Temp 350°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Multiple Reaction Monitoring (MRM) Transitions

The selection of precursor and product ions is critical for the specificity of the assay.[2] For this compound (MW: 284.4), the protonated precursor ion [M+H]⁺ is expected at m/z 285.2. Product ions should be determined by direct infusion of a standard solution and fragmentation analysis. Based on the fragmentation of similar compounds like ortho-fluorofentanyl, potential product ions can be predicted.[5]

Table 3: Hypothetical MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound285.2To be determinedTo be determinedTo be optimized
Internal StandardTo be determinedTo be determinedTo be determinedTo be optimized

Note: The specific product ions and collision energies must be empirically determined and optimized for the instrument being used.

Quantitative Data Summary

The method should be validated according to established guidelines to assess its performance. The following table summarizes the expected quantitative performance of the assay.

Table 4: Summary of Expected Quantitative Performance

ParameterExpected Range/Value
Linear Dynamic Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) ≥ 0.99
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 15% (at low, medium, and high QC levels)
Accuracy (%Bias) Within ±15% (at low, medium, and high QC levels)
Matrix Effect To be assessed, with compensation by the internal standard.
Recovery To be assessed during method validation.

These values are illustrative and need to be confirmed through rigorous method validation experiments.[3][6][7]

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol from sample receipt to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis SampleReceipt Sample Receipt (e.g., Plasma, Serum) Aliquoting Aliquoting (100 µL) SampleReceipt->Aliquoting Spiking Internal Standard Spiking Aliquoting->Spiking Precipitation Protein Precipitation (Acetonitrile + 1% Formic Acid) Spiking->Precipitation Centrifugation Centrifugation (14,000 x g, 10 min) Precipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer Injection Injection into LC-MS/MS SupernatantTransfer->Injection Chromatography Chromatographic Separation (C18 Reverse Phase) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Reporting Data Reporting Quantification->Reporting

Caption: Experimental workflow for this compound detection.

Conclusion

This application note details a robust and sensitive LC-MS/MS protocol for the detection and quantification of this compound in biological matrices. The method employs a straightforward protein precipitation for sample preparation followed by a rapid and selective LC-MS/MS analysis. The provided parameters serve as a solid foundation for method development and validation, enabling researchers and forensic professionals to accurately monitor this important fentanyl precursor. Rigorous validation of this protocol is essential before its implementation for routine analysis.

References

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fentanyl Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global opioid crisis is largely fueled by the illicit production and distribution of fentanyl and its analogues. A critical aspect of combating this crisis is the monitoring and control of the chemical precursors used in clandestine fentanyl synthesis. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely adopted analytical technique for the separation, identification, and quantification of these precursors in various samples, including seized drug materials and biological matrices.[1] The analysis of unreacted starting materials and synthetic by-products can provide valuable intelligence on the synthetic route employed by clandestine laboratories.[1] This document provides detailed application notes and protocols for the GC-MS analysis of key fentanyl precursors.

Fentanyl Synthesis Pathways and Key Precursors

Several synthetic routes are used for the illicit production of fentanyl, with the most common being the Janssen, Siegfried, and Gupta methods.[2] These pathways involve different sets of precursors and intermediates. In 2017, two primary precursors, N-Phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP), were placed under international control.[3] Since then, traffickers have adapted by using alternative chemicals.[3] More recently, norfentanyl, 4-AP (N-Phenyl-4-piperidinamine), and 1-boc-4-AP (tert-Butyl 4-(phenylamino)piperidine-1-carboxylate) have also been internationally controlled.[3]

Fentanyl_Synthesis_Pathway 4-Piperidone 4-Piperidone NPP N-Phenethyl-4-piperidone (NPP) 4-Piperidone->NPP Phenethyl bromide ANPP 4-anilino-N-phenethylpiperidine (ANPP) NPP->ANPP Aniline Fentanyl Fentanyl ANPP->Fentanyl Propionyl chloride

Caption: A simplified diagram of the Siegfried synthetic route to fentanyl, highlighting key intermediates NPP and 4-ANPP.

Experimental Protocols

The selection of an appropriate sample preparation protocol is critical for accurate and reliable GC-MS analysis and is dependent on the sample matrix.

Sample Preparation

a) Solid Drug Material ('Dope' Samples)

This protocol is adapted from a method for the analysis of fentanyl and its precursors in illicit drug powders.[1][4]

  • Accurately weigh approximately 10 mg of the homogenized powder sample.[1]

  • Dissolve the sample in 10 mL of methanol to achieve a concentration of approximately 1 mg/mL.[1]

  • Vortex the sample for 2 minutes to ensure complete dissolution.[1]

  • If necessary, centrifuge the sample to pellet any insoluble cutting agents or excipients.[1]

  • Transfer the supernatant to an autosampler vial for GC-MS analysis.[1]

  • For quantitative analysis, a single-step basic drug extraction may provide superior chromatography compared to simple methanol dilution.[1][4]

b) Biological Matrices (Plasma/Blood)

This protocol provides a general method for the extraction of fentanyl and its intermediates from biological fluids.[1]

  • To 1 mL of plasma or blood, add an appropriate internal standard (e.g., fentanyl-d5).[1]

  • Basify the sample by adding a saturated borate buffer (pH 9) or ammonium hydroxide.[1]

  • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., 1-chlorobutane).[5]

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., methanol) for GC-MS analysis.

c) Hair Samples

This protocol is for the extraction of fentanyl and its precursors from hair samples.

  • Accurately weigh approximately 100 mg of hair sample.

  • Add 25 mL of a methanol/5 M HCl (15:1) solution.[6]

  • Add an appropriate internal standard (e.g., fentanyl-d5).[6]

  • Sonicate the sample at 40°C for 75 minutes.[1]

  • Dry the hair extracts under a gentle stream of nitrogen gas at 45°C.[1][6]

  • Reconstitute the residue and filter the supernatant before injection into the GC-MS system.[1][6]

GC-MS Instrumentation and Parameters

The following table summarizes typical GC-MS parameters for the analysis of fentanyl precursors. These parameters may require optimization based on the specific instrument and target analytes.

Parameter Value Reference(s)
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar[1][7]
Inlet Temperature250 - 270 °C[1]
Injection ModeSplitless or Pulsed Splitless[1][8]
Carrier GasHelium[1]
Flow Rate1.0 - 2.0 mL/min[1][7]
Oven ProgramInitial: 100°C, Ramp: 3°C/min to 300°C, Hold: 3 min[1][7]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) or Atmospheric Pressure Chemical Ionization (APCI)[1][8]
Ion Source Temp.150 - 230 °C[1][8]
Mass Rangem/z 40-500[1][8]
Scan ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification[1][9]

Quantitative Data Summary

The following table presents quantitative data for key fentanyl precursors from various studies. The performance characteristics can vary depending on the specific methodology and matrix.

Analyte Matrix LOD LOQ Linearity Range Reference(s)
4-ANPPPowder---[4][10]
FentanylBlood0.05 ng/mL--[1]
Fentanyl AnalogsHair0.02–0.05 ng/mg-0.5–5.0 ng/mg[1]
Fentanyl & Butyryl FentanylOral Fluid-1 ng/mL-[1]
18 Fentanyl DerivativesPowder0.007–0.822 µg/mL0.023–2.742 µg/mL-[9]

Note: Quantitative data for many specific fentanyl precursors is not always readily available in published literature, as many studies focus on the final products. The mean concentration of 4-ANPP in seized powder samples has been reported to be around 2.2%.[4][10]

Visualizations

GCMS_Workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Receipt Sample Receipt Homogenization Homogenization Sample_Receipt->Homogenization Extraction Extraction (LLE or SPE) Homogenization->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation GCMS_Analysis GC-MS Analysis Evaporation->GCMS_Analysis Data_Acquisition Data Acquisition GCMS_Analysis->Data_Acquisition Data_Processing Data Processing (Integration & Identification) Data_Acquisition->Data_Processing Reporting Reporting Data_Processing->Reporting

Caption: General experimental workflow for the GC-MS analysis of fentanyl precursors.

Conclusion

The GC-MS methods outlined in this document provide a robust framework for the analysis of fentanyl precursors. Adherence to detailed and validated protocols is essential for generating high-quality, defensible data. This information is critical for law enforcement, public health officials, and the scientific community in their efforts to understand and disrupt the illicit fentanyl supply chain. The dynamic nature of clandestine chemistry necessitates the continuous development and adaptation of analytical methods to identify and quantify new precursors and synthesis by-products.

References

Application Notes and Protocols for the Synthesis of N-benzyl ortho-fluoro norfentanyl

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for research and forensic applications only. The synthesis of fentanyl analogs is subject to strict regulatory control in many jurisdictions. All procedures should be carried out by qualified personnel in a licensed facility, in compliance with all applicable laws and regulations, and with appropriate safety precautions.

Introduction

N-benzyl ortho-fluoro norfentanyl is an analytical reference standard structurally similar to known opioids.[1][2] Its synthesis involves the chemical modification of norfentanyl precursors. A key intermediate in the production of N-benzyl ortho-fluoro norfentanyl is Ortho-fluoro 4-ANBP (N-(2-fluorophenyl)-1-(phenylmethyl)-4-piperidinamine).[3][4] This document outlines the chemical data and a plausible synthetic protocol for the conversion of this compound to N-benzyl ortho-fluoro norfentanyl via N-acylation. The described protocol is based on established methodologies for fentanyl synthesis.[5][6]

Data Presentation: Compound Properties

The quantitative data for the reactant and the final product are summarized below for easy reference and comparison.

Table 1: Properties of Reactant and Product

PropertyThis compound (Reactant)[3][7]N-benzyl ortho-fluoro Norfentanyl (Product)[1]
Formal Name N-(2-fluorophenyl)-1-(phenylmethyl)-4-piperidinamineN-(2-fluorophenyl)-N-[1-(phenylmethyl)-4-piperidinyl]-propanamide
CAS Number 416876-71-62748301-27-9 (hydrochloride salt)
Molecular Formula C₁₈H₂₁FN₂C₂₁H₂₅FN₂O
Formula Weight 284.4 g/mol 356.4 g/mol (freebase), 376.9 g/mol (HCl salt)
Purity ≥98%≥98%
Formulation A crystalline solidA crystalline solid

Table 2: Solubility Data

CompoundDMFDMSOEthanolMethanolPBS (pH 7.2)
This compound [3]25 mg/ml50 mg/ml100 mg/mlNot specified0.25 mg/ml (1:3 with Ethanol)
N-benzyl ortho-fluoro Norfentanyl (HCl) [1]10 mg/ml10 mg/ml20 mg/ml30 mg/ml10 mg/ml

Experimental Protocols

This section provides a detailed methodology for the synthesis of N-benzyl ortho-fluoro norfentanyl from this compound.

Objective: To synthesize N-benzyl ortho-fluoro norfentanyl by propionylation of the secondary amine in this compound.

Reaction Principle: The synthesis is achieved via an acylation reaction. The nucleophilic secondary amine of this compound attacks the electrophilic carbonyl carbon of an acylating agent, such as propionyl chloride. A non-nucleophilic base is used to neutralize the HCl generated during the reaction.

Materials and Reagents:

  • This compound

  • Propionyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Equipment for column chromatography (e.g., silica gel)

Procedure: Synthesis of N-benzyl ortho-fluoro norfentanyl

  • Reaction Setup:

    • In a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (1.5 equivalents) to the stirred solution.

  • Addition of Acylating Agent:

    • While maintaining the temperature at 0 °C, add propionyl chloride (1.2 equivalents) dropwise to the reaction mixture.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Once the reaction is complete, quench the mixture by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice more with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-benzyl ortho-fluoro norfentanyl.

  • Characterization:

    • Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mandatory Visualizations

Diagram 1: Synthetic Pathway

Synthetic_Pathway reactant This compound (C18H21FN2) reagents Propionyl Chloride, Triethylamine Dichloromethane, Room Temp. reactant->reagents product N-benzyl ortho-fluoro norfentanyl (C21H25FN2O) reagents->product Acylation

Caption: Synthetic route from this compound to the target compound.

Diagram 2: Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification dissolve 1. Dissolve Reactant & Base in DCM cool 2. Cool to 0 °C dissolve->cool add_reagent 3. Add Propionyl Chloride cool->add_reagent react 4. Stir at Room Temperature add_reagent->react quench 5. Quench with NaHCO3 react->quench TLC Monitoring extract 6. Extract with DCM quench->extract dry 7. Dry & Concentrate extract->dry purify 8. Column Chromatography dry->purify characterize 9. Characterization (NMR, MS) purify->characterize Final Product

Caption: Step-by-step workflow for synthesis and purification.

References

Application Notes and Protocols for Ortho-fluoro 4-ANBP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the safe handling and storage of Ortho-fluoro 4-ANBP (N-(2-fluorophenyl)-1-(phenylmethyl)-4-piperidinamine), an analytical reference standard and intermediate in the synthesis of certain opioids.[1][2] Adherence to these guidelines is crucial to ensure the integrity of the compound and the safety of laboratory personnel.

Chemical and Physical Properties

This compound is a crystalline solid with the following properties:

PropertyValueReference
CAS Number 416876-71-6[1]
Molecular Formula C₁₈H₂₁FN₂[1]
Formula Weight 284.4 g/mol [1]
Purity ≥98%[1]
Formulation A crystalline solid[1]
Solubility DMF: 25 mg/ml; DMSO: 50 mg/ml; Ethanol: 100 mg/ml; Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/ml[1]

Storage Procedures

Proper storage is essential to maintain the stability and integrity of this compound.

  • Storage Temperature : The recommended storage temperature is -20°C.[3][4]

  • Stability : When stored at the recommended temperature, the compound is stable for at least 5 years.[1][3][5]

  • Storage Container : Store in the original, tightly sealed container to prevent contamination and degradation.

  • Storage Location : Keep in a designated, controlled-access cold storage unit (e.g., a laboratory-grade freezer).

Handling Protocols

Due to its classification as an analytical reference standard and its structural similarity to opioids, this compound should be handled with care in a controlled laboratory environment.[1]

3.1. Personal Protective Equipment (PPE)

All personnel handling this compound must wear the following PPE:

  • Gloves : Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection : Safety glasses or goggles to protect from accidental splashes.

  • Lab Coat : A standard laboratory coat to protect clothing and skin.

3.2. Engineering Controls

  • Ventilation : Handle the compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.

3.3. Handling Procedure

  • Preparation : Before handling, ensure all necessary PPE is donned and the work area is clean and uncluttered.

  • Weighing : If weighing the solid form, perform this task in a chemical fume hood or a balance enclosure to minimize inhalation risk.

  • Solution Preparation : When preparing solutions, add the solvent to the solid slowly to avoid splashing. Use appropriate volumetric glassware for accurate measurements. The compound is soluble in DMF, DMSO, and ethanol.[1]

  • Spill Management : In case of a spill, isolate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, follow institutional emergency procedures.

  • Decontamination : Clean the work area and any contaminated equipment with an appropriate solvent (e.g., ethanol) followed by soap and water.

3.4. Disposal

Dispose of waste material in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.

Experimental Workflow: Safe Handling and Storage

The following diagram illustrates the key steps for the safe handling and storage of this compound.

cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_cleanup Post-Experiment Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect Store Store at -20°C in a Secure Location Inspect->Store DonPPE Don Personal Protective Equipment (PPE) Store->DonPPE PrepareWorkArea Prepare Well-Ventilated Work Area DonPPE->PrepareWorkArea WeighCompound Weigh Compound in Fume Hood PrepareWorkArea->WeighCompound PrepareSolution Prepare Solution WeighCompound->PrepareSolution ConductExperiment Conduct Experiment PrepareSolution->ConductExperiment Decontaminate Decontaminate Work Area and Equipment ConductExperiment->Decontaminate DisposeWaste Dispose of Waste Properly Decontaminate->DisposeWaste ReturnToStorage Return Unused Compound to -20°C Storage Decontaminate->ReturnToStorage

References

Application of Ortho-fluoro 4-ANBP in Forensic and Toxicological Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ortho-fluoro 4-ANBP, also known as N-(2-fluorophenyl)-1-(phenylmethyl)-4-piperidinamine or despropionyl N-benzyl ortho-fluoro norfentanyl, is a synthetic opioid precursor and a key intermediate in the synthesis of N-benzyl ortho-fluoro norfentanyl.[1][2] Its structural similarity to known opioids makes it a compound of interest in forensic and toxicological analysis. The detection and quantification of such precursors are vital for identifying illicit drug manufacturing routes and for understanding the broader scope of the synthetic opioid crisis. This document provides detailed application notes and protocols for the analysis of this compound in forensic and toxicological settings.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for the development of robust analytical methods.

PropertyValueReference
Synonyms o-fluoro 4-ANBP, Despropionyl N-benzyl ortho-fluoro norfentanyl[1]
CAS Number 416876-71-6[1]
Molecular Formula C₁₈H₂₁FN₂[1]
Formula Weight 284.4 g/mol [1]
Purity ≥98%[1]
Formulation A crystalline solid[1]
Solubility DMF: 25 mg/ml, DMSO: 50 mg/ml, Ethanol: 100 mg/ml, Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/ml[1]
λmax 244 nm[1]
Storage -20°C[1]
Stability ≥ 5 years[1]

Forensic and Toxicological Significance

This compound is primarily encountered in forensic investigations as a precursor to more complex synthetic opioids.[1][2] Its presence in seized drug materials can provide valuable intelligence about the synthetic route employed by clandestine laboratories. In toxicological samples, the detection of this compound could indicate exposure to or ingestion of illicitly manufactured fentanyl analogs, as it may be present as an impurity.

Analytical Methodologies

Due to the low concentrations expected in biological samples, highly sensitive and specific analytical techniques are required for the detection and quantification of this compound. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for its superior sensitivity and selectivity. Gas chromatography-mass spectrometry (GC-MS) can also be utilized, particularly for the analysis of seized drug materials.

Quantitative Analysis Data

The following table summarizes the estimated analytical performance for the quantification of this compound based on methods validated for similar fentanyl precursors and analogs.

ParameterMatrixMethodEstimated ValueReference
Linearity (R²)Urine, Oral Fluid, BloodLC-MS/MS>0.98[3]
Precision (%CV)Urine, Oral Fluid, BloodLC-MS/MS<10%[3]
Accuracy (% Deviation)Urine, Oral Fluid, BloodLC-MS/MS<10%[3]
Limit of Detection (LOD)UrineLC-MS/MSpg/mL range[3]
Limit of Quantification (LOQ)UrineLC-MS/MSpg/mL range[3]
Limit of Detection (LOD)UrineLC-MS/MS2.50 ng/mL[4]
Limit of Quantification (LOQ)UrineLC-MS/MS5.00 ng/mL[4]
Limit of Identification (LOI)UrineLC-MS/MS5.00 ng/mL[4]

Experimental Protocols

Protocol 1: Analysis of this compound in Biological Matrices (Blood, Urine) by LC-MS/MS

This protocol is adapted from established methods for the analysis of fentanyl analogs in biological fluids.

1. Sample Preparation: Solid Phase Extraction (SPE)

  • To 1 mL of blood or urine, add an internal standard (e.g., fentanyl-d5).

  • Vortex the sample and centrifuge at 3000 rpm for 10 minutes.

  • Load the supernatant onto a conditioned mixed-mode SPE cartridge.

  • Wash the cartridge with deionized water, followed by an acidic wash (e.g., 0.1 M HCl), and a final wash with a non-polar solvent (e.g., hexane).

  • Dry the cartridge thoroughly under vacuum.

  • Elute the analyte with an appropriate solvent mixture (e.g., 2% ammonium hydroxide in ethyl acetate).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Parameters

ParameterSetting
LC System Agilent 1200 Series or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions (Predicted) Q1: 285.2 m/z, Q3: 105.1 m/z (quantifier), 188.1 m/z (qualifier)
Collision Energy Optimized for the specific instrument and transitions

3. Method Validation

The method should be validated according to established guidelines (e.g., SWGTOX) for linearity, precision, accuracy, recovery, matrix effects, and stability.

Protocol 2: Analysis of this compound in Seized Drug Material by GC-MS

This protocol is suitable for the qualitative identification of this compound in solid or powder samples.

1. Sample Preparation

  • Accurately weigh approximately 1 mg of the homogenized sample.

  • Dissolve the sample in 1 mL of methanol.

  • Vortex thoroughly to ensure complete dissolution.

  • If necessary, centrifuge the sample to pellet any insoluble material.

  • Transfer the supernatant to an autosampler vial for GC-MS analysis.

2. GC-MS Instrumentation and Parameters

ParameterSetting
GC System Agilent 7890B GC or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 280°C
Injection Mode Splitless
Oven Program Initial temperature 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS System Mass selective detector
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-550 amu
Source Temperature 230°C
Quadrupole Temperature 150°C

3. Data Analysis

The resulting mass spectrum should be compared to a reference standard of this compound or a validated spectral library for positive identification.

Diagrams

Synthesis and Metabolism of Ortho-fluoro Fentanyl Analogs

The following diagram illustrates the role of this compound as a precursor in the synthesis of N-benzyl ortho-fluoro norfentanyl and its relationship to the metabolism of ortho-fluorofentanyl.

Synthesis_Metabolism cluster_synthesis Synthesis Pathway cluster_metabolism Metabolic Pathway (Ortho-fluorofentanyl) Ortho-fluoro_4-ANBP This compound Propionyl_chloride Propionyl Chloride N-benzyl_ortho-fluoro_norfentanyl N-benzyl ortho-fluoro norfentanyl Propionyl_chloride->N-benzyl_ortho-fluoro_norfentanyl ortho-Fluorofentanyl ortho-Fluorofentanyl nor-Fluorofentanyl N-dealkylation (nor-Fluorofentanyl) ortho-Fluorofentanyl->nor-Fluorofentanyl Hydroxylated_metabolites Hydroxylation (various positions) ortho-Fluorofentanyl->Hydroxylated_metabolites

Caption: Synthesis of N-benzyl ortho-fluoro norfentanyl and metabolism of ortho-fluorofentanyl.

General Workflow for Toxicological Screening

The following diagram outlines a general workflow for the toxicological screening of this compound in biological samples.

Toxicological_Workflow Sample_Preparation Sample Preparation (e.g., SPE, LLE) LC-MS_Analysis LC-MS/MS Analysis (Screening & Confirmation) Sample_Preparation->LC-MS_Analysis Data_Processing Data Processing & Interpretation LC-MS_Analysis->Data_Processing Reporting Reporting of Results Data_Processing->Reporting

Caption: General workflow for the toxicological analysis of this compound.

References

Application Notes and Protocols: The Role of Fluorination in Medicinal Chemistry and Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into drug candidates, a process known as fluorination, has become an indispensable tool in modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles. Judicious placement of fluorine can lead to significant improvements in metabolic stability, binding affinity, lipophilicity, and acidity (pKa), ultimately enhancing the therapeutic potential of a drug.[1][2][3] This document provides detailed application notes on the multifaceted roles of fluorination and comprehensive protocols for key experiments to evaluate its impact.

Application Notes

Enhancement of Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of a drug's metabolic stability.[4][5] The C-F bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are primary drivers of drug metabolism in the liver.[6] By replacing a metabolically labile hydrogen atom with fluorine, medicinal chemists can block sites of oxidation, thereby increasing the drug's half-life (t½) and in vivo exposure.[4]

Table 1: Comparison of Metabolic Stability for Fluorinated and Non-Fluorinated Compounds

Compound PairModificationt½ (min) in Human Liver MicrosomesIntrinsic Clearance (CLint) (µL/min/mg protein)Reference
Aniline vs. 4-FluoroanilineH vs. F at para-positionData not specifiedAniline > 4-Fluoroaniline (Qualitative)[6]
δ-Tocotrienol vs. Fluorinated δ-TocotrienolH vs. F on farnesyl side chainData not specifiedδ-Tocotrienol > Fluorinated δ-Tocotrienol (Qualitative)[7]
Rilpivirine vs. CabotegravirChlorine vs. Fluorine on benzene ringRilpivirine < Cabotegravir (Qualitative)Data not specified[8]
Methoxy-containing compound vs. Trifluoromethoxy-containing compound-OCH₃ vs. -OCF₃No significant general improvement observedData not specified[5]

Note: Quantitative data for direct comparison of t½ and CLint is often context-specific and not always publicly available in a standardized format. The table reflects qualitative trends reported in the literature.

The strategic placement of fluorine can sterically hinder the approach of metabolizing enzymes and alter the electronic properties of the molecule, rendering it less susceptible to oxidative metabolism.[4]

cluster_0 Metabolic Pathway of a Non-Fluorinated Drug cluster_1 Impact of Fluorination on Metabolism Drug_NH Drug-C-H Metabolite_OH Drug-C-OH (Metabolite) Drug_NH->Metabolite_OH Oxidation CYP450 CYP450 Enzyme CYP450->Drug_NH Drug_F Drug-C-F No_Metabolism Metabolically Stable Drug_F->No_Metabolism Blocked Oxidation CYP450_2 CYP450 Enzyme CYP450_2->Drug_F

Impact of Fluorination on Metabolic Oxidation
Modulation of Binding Affinity

Fluorination can significantly enhance the binding affinity of a ligand for its target protein.[9] This can be achieved through several mechanisms:

  • Direct Interactions: Fluorine can participate in favorable non-covalent interactions within the binding pocket, such as electrostatic and van der Waals forces.[9]

  • Conformational Control: The steric and electronic effects of fluorine can influence the conformation of a molecule, locking it into a bioactive conformation that fits more precisely into the target's binding site.[8]

  • Altered Hydrogen Bonding: While fluorine is a weak hydrogen bond acceptor, its strong electron-withdrawing nature can enhance the acidity of neighboring N-H or O-H groups, turning them into better hydrogen bond donors.

Table 2: Comparison of Binding Affinity for Fluorinated and Non-Fluorinated Compounds

Compound PairTargetIC₅₀ / Kᵢ / KₑNon-FluorinatedFluorinatedFold ImprovementReference
Atogepant AnalogCGRP ReceptorKᵢ (nM)0.0670.015~4.5[10]
D₃ Receptor Ligand 1 vs. 18aDopamine D₃ ReceptorKᵢ (nM)0.81.1~0.7 (Comparable)[9]
ClpC1-NTD Ligand (ECU) vs. MutantClpC1-NTDKₑ (nM)47.6 (WT)3320-11600 (Mutant)70-230 (Decrease)[11]
1,4-Naphthoquinone Derivative 4 vs. 15Cancer Cell LinesIC₅₀ (µM)43.62.3~19[12]
Tuning Lipophilicity (LogP)

The impact of fluorination on lipophilicity (LogP) is highly context-dependent. While the substitution of a hydrogen atom with a fluorine atom on an aromatic ring generally increases lipophilicity, the effect on aliphatic chains can be more complex.[3][13] The introduction of a trifluoromethyl (-CF₃) group often significantly increases LogP. This modulation of lipophilicity is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross cell membranes.[6]

Table 3: Comparison of Lipophilicity (LogP) and Acidity (pKa) for Fluorinated and Non-Fluorinated Compounds

Compound PairLogP (Non-Fluorinated)LogP (Fluorinated)pKa (Non-Fluorinated)pKa (Fluorinated)Reference
Aniline vs. 2-Fluoroaniline0.901.154.603.20[6]
Aniline vs. 3-Fluoroaniline0.901.144.603.51[6]
Acetic Acid vs. Fluoroacetic Acid-0.17-0.264.762.59[14]
Acetic Acid vs. Trifluoroacetic Acid-0.170.514.760.52[14]
Alteration of Acidity (pKa)

The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect, which can significantly alter the pKa of nearby acidic or basic functional groups.[8] For instance, the introduction of fluorine near an amine group will decrease its basicity (lower its pKa), which can be advantageous for reducing off-target effects and improving oral absorption by influencing the ionization state of the drug at physiological pH.[6] Conversely, fluorination near a carboxylic acid group will increase its acidity (lower its pKa).[14]

cluster_0 Drug Design Strategy with Fluorination cluster_1 Property Evaluation cluster_2 Decision Lead Lead Compound Fluorinate Introduce Fluorine Lead->Fluorinate Analog Fluorinated Analog Fluorinate->Analog Properties Evaluate Properties Analog->Properties Metabolic_Stability Metabolic Stability Properties->Metabolic_Stability Binding_Affinity Binding Affinity Properties->Binding_Affinity Lipophilicity Lipophilicity (LogP) Properties->Lipophilicity pKa Acidity (pKa) Properties->pKa Improved Improved Properties? Metabolic_Stability->Improved Binding_Affinity->Improved Lipophilicity->Improved pKa->Improved Candidate Drug Candidate Improved->Candidate Yes Optimize Further Optimization Improved->Optimize No

Fluorination Strategy in Drug Design

Experimental Protocols

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a standard procedure to assess the metabolic stability of a compound by incubating it with liver microsomes, which are rich in drug-metabolizing enzymes.

Materials:

  • Test compound and positive control (e.g., a known rapidly metabolized drug)

  • Pooled human or animal liver microsomes

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile or methanol containing an internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw liver microsomes on ice.

    • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound or positive control. Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile or methanol containing an internal standard.

  • Sample Processing and Analysis:

    • Seal the plate and vortex to mix.

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the in vitro half-life (t½) from the slope of the linear regression of the initial time points.

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein concentration)

Start Start Prepare Prepare Microsomes, Compound, and NADPH System Start->Prepare Incubate Pre-incubate Microsomes and Compound at 37°C Prepare->Incubate Initiate Initiate Reaction with NADPH Incubate->Initiate Timepoints Sample at Time Points (0, 5, 15, 30, 60 min) Initiate->Timepoints Terminate Terminate Reaction with Cold Acetonitrile + IS Timepoints->Terminate Centrifuge Centrifuge to Precipitate Proteins Terminate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate End End Calculate->End

Workflow for In Vitro Metabolic Stability Assay
Shake-Flask Method for LogP Determination

This protocol describes the classic "shake-flask" method for determining the octanol-water partition coefficient (LogP).

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water or buffer (pH 7.4, pre-saturated with n-octanol)

  • Volumetric flasks and pipettes

  • Separatory funnels or vials

  • Shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in either n-octanol or water.

    • Ensure both the n-octanol and aqueous phases are mutually pre-saturated by shaking them together for at least 24 hours and then allowing them to separate.

  • Partitioning:

    • Add a known volume of the n-octanol and aqueous phases to a separatory funnel or vial.

    • Add a small, known amount of the test compound stock solution.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

    • Allow the two phases to separate completely. Centrifugation can be used to aid separation.

  • Analysis:

    • Carefully sample a known volume from both the n-octanol and aqueous layers.

    • Determine the concentration of the test compound in each phase using a suitable and validated analytical method.

Data Analysis:

  • Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Compound]octanol / [Compound]aqueous

  • Calculate LogP as the base-10 logarithm of P: LogP = log10(P)

UV-Vis Spectrophotometry for pKa Determination

This protocol details the determination of the pKa of a compound with a UV-active chromophore by measuring its absorbance at different pH values.

Materials:

  • Test compound

  • A series of buffers covering a wide pH range (e.g., pH 2 to 12)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder or a 96-well plate reader

  • pH meter

  • Quartz cuvettes or UV-transparent 96-well plates

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., water, methanol, or DMSO).

    • Prepare a series of buffer solutions with known pH values.

  • Measurement:

    • For each buffer solution, prepare a sample containing a constant concentration of the test compound.

    • Measure the UV-Vis absorbance spectrum of each sample over a relevant wavelength range.

  • Data Analysis:

    • Identify the wavelength(s) where the absorbance changes significantly with pH.

    • Plot the absorbance at a chosen wavelength against the pH of the buffer solutions.

    • The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Surface Plasmon Resonance (SPR) for Binding Affinity Assessment

This protocol provides a general workflow for measuring the binding affinity (Kₑ) between a ligand (e.g., a drug candidate) and a target protein using SPR.

Materials:

  • SPR instrument and sensor chips

  • Purified target protein (ligand)

  • Test compound (analyte)

  • Immobilization buffers and reagents

  • Running buffer

  • Regeneration solution

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface according to the manufacturer's protocol.

    • Immobilize the target protein onto the sensor chip surface.

    • Deactivate any remaining active groups on the surface.

  • Analyte Binding:

    • Prepare a series of dilutions of the test compound (analyte) in the running buffer.

    • Inject the running buffer over the sensor surface to establish a stable baseline.

    • Inject each concentration of the analyte over the sensor surface and monitor the binding response (association phase).

    • After the association phase, flow the running buffer over the surface to monitor the dissociation of the analyte-ligand complex (dissociation phase).

    • If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • The binding data (sensorgrams) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • The equilibrium dissociation constant (Kₑ) is calculated as the ratio of kd to ka: Kₑ = kd / ka

Conclusion

Fluorination is a powerful and versatile strategy in medicinal chemistry that can be employed to overcome various challenges in drug discovery and development. By strategically introducing fluorine into a lead compound, researchers can significantly improve its metabolic stability, enhance its binding affinity to the target, and fine-tune its physicochemical properties such as lipophilicity and pKa. The application notes and experimental protocols provided herein offer a comprehensive guide for scientists to effectively utilize and evaluate the impact of fluorination in their drug design efforts. A thorough understanding and application of these principles and methods will undoubtedly continue to contribute to the development of safer and more effective medicines.

References

Application Notes and Protocols for the Laboratory Evaluation of Opioid Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental protocols for the characterization of opioid analogues in a laboratory setting. It includes detailed methodologies for in vitro and in vivo assays, safety guidelines for handling potent compounds, and a summary of pharmacological data for common opioids.

Critical Safety Precautions for Handling Opioid Analogues

Working with potent synthetic opioids requires stringent safety protocols to prevent accidental exposure, which can occur through inhalation, ingestion, or dermal and ocular contact.[1][2]

  • Designated Work Areas: All work with opioid analogues, especially in powder form, must be conducted in designated, clearly marked areas with restricted access.[3]

  • Containment: Use of a certified chemical fume hood or a glove box with negative pressure is mandatory when handling powders or performing manipulations that could generate aerosols.[3][4]

  • Personal Protective Equipment (PPE): A risk assessment should inform the specific PPE required.[1] Generally, this includes:

    • A lab coat and sleeve protectors.[1]

    • Eye protection such as safety glasses or goggles.[1]

    • Double nitrile gloves.[3]

    • A fit-tested N95 or P100 respirator may be necessary depending on the risk of aerosolization.[3]

  • Emergency Preparedness: An exposure control plan must be in place.[1] Laboratories should have naloxone, an opioid antagonist, readily available, and personnel must be trained in its administration and in emergency procedures.[3][4] In case of suspected exposure, immediate medical attention is critical.[3]

  • Decontamination: Surfaces should be decontaminated using soap and water. Bleach should be avoided as it may aerosolize powders.[3]

In Vitro Experimental Protocols

In vitro assays are fundamental for characterizing the interaction of novel compounds with opioid receptors.[5]

Opioid Receptor Binding Assays

These assays determine the binding affinity of a compound to specific opioid receptor subtypes (μ, δ, κ).[6]

Protocol: Radioligand Competitive Binding Assay

This method measures the ability of an unlabeled test compound to displace a radiolabeled ligand with known affinity for the receptor.[7]

Materials:

  • Cell membranes prepared from cells stably expressing the human opioid receptor of interest (e.g., MOR, DOR, KOR).[8]

  • Radioligand (e.g., [³H]DAMGO for MOR).[9]

  • Test compound (unlabeled opioid analogue).[7]

  • Assay buffer.

  • Non-specific binding control (e.g., Naloxone).[9]

  • Filter plates and a cell harvester.[8]

  • Scintillation fluid and a scintillation counter.[7]

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.[7][8]

  • Incubation: Incubate the plate for a specified time (e.g., 120 minutes at room temperature) to allow the binding to reach equilibrium.[9]

  • Harvesting: Rapidly filter the contents of each well through a filter plate using a cell harvester to separate bound from unbound radioligand.[8]

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.[7]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[7]

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding (wells with excess unlabeled antagonist) from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of specific binding).[7] The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays quantify the ability of a ligand to activate the receptor and initiate intracellular signaling cascades.[8]

Protocol: cAMP Inhibition Assay

Opioid receptors primarily couple to inhibitory G proteins (Gαi/o), which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10] This assay measures an agonist's ability to produce this effect.[8]

Materials:

  • HEK293 or CHO cells stably expressing the opioid receptor of interest.[10]

  • Assay buffer.

  • Forskolin (an adenylyl cyclase activator).[8]

  • Test compounds (opioid agonists).[8]

  • cAMP detection kit (e.g., HTRF-based).[8]

  • 384-well microplates.[10]

Procedure:

  • Cell Preparation: Harvest and resuspend cells in assay buffer to the desired density.[10]

  • Assay Setup: Dispense the cell suspension into a 384-well plate.[10]

  • Compound Addition: Add the test compound at various concentrations. Include a positive control (a known opioid agonist) and a negative control (assay buffer).[10]

  • Incubation: Incubate for a short period (e.g., 30 minutes) at 37°C.[8][10]

  • Stimulation: Add forskolin to all wells to stimulate cAMP production.[8][10]

  • Detection: Lyse the cells and perform the cAMP measurement according to the detection kit's protocol. For HTRF, add the d2-labeled antibody and cryptate-labeled cAMP and incubate.[10]

  • Data Acquisition: Read the plate on an HTRF-compatible reader.[10]

  • Data Analysis: Calculate the HTRF ratio and normalize the data. Plot the normalized data against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.[10]

In Vivo Experimental Protocols

In vivo models are used to assess the physiological effects of opioid analogues, primarily their analgesic properties.[5]

Thermal Nociception Assays

These tests measure the latency of an animal's response to a thermal stimulus.[5]

Protocol: Hot Plate Test

Materials:

  • Hot plate apparatus with adjustable temperature.

  • Test animals (e.g., mice or rats).

  • Test compound and vehicle.

Procedure:

  • Acclimatization: Allow animals to acclimate to the testing room.

  • Baseline Measurement: Place each animal on the hot plate (maintained at a constant temperature, e.g., 55°C ± 0.1°C) and record the latency to a nociceptive response (e.g., licking a paw or jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[11]

  • Compound Administration: Administer the test compound or vehicle (e.g., intraperitoneally or subcutaneously).

  • Post-treatment Measurement: At various time points after administration (e.g., 15, 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency.[12]

  • Data Analysis: The analgesic effect is determined by an increase in the response latency compared to baseline and vehicle-treated animals. Data can be expressed as the maximum possible effect (%MPE) or as the area under the time-effect curve (AUC).[12]

Chemical Nociception Assay

This model assesses analgesia by measuring the inhibition of a chemically induced pain response.

Protocol: Acetic Acid-Induced Writhing Test

This test is sensitive and effective for evaluating peripherally acting analgesics.[11]

Materials:

  • Acetic acid solution (e.g., 0.6%).

  • Test animals (mice are commonly used).[11]

  • Test compound and vehicle.

Procedure:

  • Acclimatization: Allow animals to acclimate to the testing environment.

  • Compound Administration: Administer the test compound or vehicle.

  • Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), administer acetic acid intraperitoneally.[11]

  • Observation: Immediately after acetic acid injection, place the animal in an observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 20 minutes).

  • Data Analysis: The analgesic activity is expressed as the percentage inhibition of writhing in the compound-treated group compared to the vehicle-treated group.

Quantitative Data on Opioid Analogues

The pharmacological properties of opioid analogues can vary significantly. The tables below summarize key in vitro parameters for a selection of compounds at the human mu-opioid receptor (MOR).

Table 1: Binding Affinity (Ki) of Opioid Analogues at the Human Mu-Opioid Receptor.

Opioid Class Binding Affinity (Ki, nM)
Sufentanil Agonist 0.138[7]
Buprenorphine Partial Agonist 0.2[7]
Hydromorphone Agonist 0.365[7]
Morphine-6-Glucuronide Agonist (Metabolite) 0.6[7]
Morphine Agonist 1.168 - 1.2[7]
Fentanyl Agonist 1.346[7]
Naloxone Antagonist 0.43[9]

| DAMGO | Agonist | 0.537[9] |

Lower Ki values indicate higher binding affinity.

Table 2: In Vitro Potency (EC₅₀) and Efficacy (Emax) of Fentanyl and Nitazene Analogues in a cAMP Inhibition Assay.

Compound EC₅₀ (nM) Emax (% of DAMGO)
Fentanyl Analogues
Fentanyl 0.12 105[13]
Butyrylfentanyl 0.17 106[13]
Cyclopropylfentanyl 0.04 108[13]
Furanylfentanyl 0.10 105[13]
Valerylfentanyl 14.5 93[13]
Acetylfentanyl 0.41 97[13]
Nitazene Analogues
Isotonitazene 0.05 110[14]
Metonitazene 0.11 110[14]
Etonitazene 0.02 111[14]
Reference Opioids
DAMGO 0.38 100[13]

| Morphine | 4.81 | 98[13] |

EC₅₀ represents the concentration required to achieve 50% of the maximal effect (potency). Emax represents the maximum response produced by the compound relative to the reference agonist DAMGO (efficacy).

Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs).[10] Agonist binding triggers a conformational change, leading to the activation of intracellular G-proteins (primarily Gi/o).[15][16] This initiates signaling cascades, including the inhibition of adenylyl cyclase (reducing cAMP) and the recruitment of β-arrestin, which mediates receptor desensitization and internalization.[10]

GPCR_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Opioid_Receptor Opioid Receptor (GPCR) G_Protein G-Protein (αβγ) (Inactive) Opioid_Receptor->G_Protein Activation Beta_Arrestin β-Arrestin Opioid_Receptor->Beta_Arrestin Recruitment G_alpha_GTP Gα-GTP (Active) G_Protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociation Adenylyl_Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Conversion Opioid_Agonist Opioid Analogue (Agonist) Opioid_Agonist->Opioid_Receptor Binding G_alpha_GTP->Adenylyl_Cyclase Inhibition Downstream Downstream Effects (e.g., Ion Channel Modulation, MAPK Activation) G_beta_gamma->Downstream ATP ATP ATP->Adenylyl_Cyclase cAMP->Downstream Reduced Signaling Beta_Arrestin->Downstream

Caption: Opioid receptor (GPCR) signaling cascade upon agonist binding.

In Vitro Characterization Workflow

The in vitro characterization of a novel opioid analogue typically follows a tiered approach, starting with binding assays to determine affinity, followed by functional assays to assess potency and efficacy.

In_Vitro_Workflow Start Novel Opioid Analogue Binding_Assay Step 1: Receptor Binding Assay (e.g., Radioligand Competition) Start->Binding_Assay Determine_Ki Determine Binding Affinity (Ki) for μ, δ, κ receptors Binding_Assay->Determine_Ki Functional_Assay Step 2: Functional Assays (e.g., cAMP, β-Arrestin) Determine_Ki->Functional_Assay If significant binding Determine_Potency Determine Potency (EC₅₀) & Efficacy (Emax) Functional_Assay->Determine_Potency Data_Analysis Step 3: Data Analysis & Pharmacological Profile Determine_Potency->Data_Analysis End Characterized Compound Data_Analysis->End

Caption: Workflow for the in vitro pharmacological profiling of opioid analogues.

In Vivo Analgesic Testing Workflow

In vivo testing is crucial to confirm the analgesic effects of a compound and assess its therapeutic potential.

In_Vivo_Workflow Start Compound with In Vitro Activity Dose_Selection Dose-Range Finding Study Start->Dose_Selection Analgesia_Model Select Analgesia Model (e.g., Hot Plate, Writhing Test) Dose_Selection->Analgesia_Model Baseline Measure Baseline Nociceptive Response Analgesia_Model->Baseline Administer Administer Compound or Vehicle Baseline->Administer Post_Dose Measure Post-Dose Response at Timed Intervals Administer->Post_Dose Data_Analysis Analyze Data (%MPE, AUC) Post_Dose->Data_Analysis Dose_Response Generate Dose-Response Curve Data_Analysis->Dose_Response End Determine Analgesic Efficacy Dose_Response->End

Caption: Workflow for assessing the analgesic efficacy of opioid analogues in vivo.

References

Safety First: Application Notes and Protocols for Handling Potent Chemical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The handling of potent chemical intermediates in research and drug development demands a meticulous approach to safety. These compounds, often with high biological activity and potential toxicity, require stringent protocols to protect laboratory personnel and the environment. These application notes provide a comprehensive guide to the safe handling of these materials, incorporating established safety protocols and best practices.

Understanding and Classifying Potent Intermediates

A critical first step in safe handling is to understand the potency and toxicity of the chemical intermediate. This is often quantified using Occupational Exposure Limits (OELs) and categorized into Occupational Exposure Bands (OEBs). The OEL represents the maximum permissible airborne concentration of a substance to which a worker can be exposed over a specific period without adverse health effects.[1][2][3][4] OEBs are ranges of OELs that group chemicals with similar hazard levels, guiding the selection of appropriate containment and handling strategies.[1][5][6][7]

Table 1: Occupational Exposure Bands (OEB) and Corresponding Handling Requirements

OEBOccupational Exposure Limit (OEL) (µg/m³)Hazard PotentialPrimary Containment StrategyRecommended Personal Protective Equipment (PPE)
1>1000LowOpen bench with good general ventilationStandard lab coat, safety glasses, and gloves.
2100 - 1000Low to ModerateVentilated enclosure (e.g., chemical fume hood)Lab coat, safety glasses, and gloves.
310 - 100ModerateChemical fume hood or other ventilated enclosureSolid-front lab coat, safety glasses with side shields or chemical splash goggles, and chemical-resistant gloves.
41 - 10HighHigh-containment ventilated enclosure (e.g., glovebox, isolator)Disposable solid-front lab coat with tight-fitting cuffs, double-gloving, disposable sleeves, and a full-face powered air-purifying respirator (PAPR) or supplied-air respirator.[8]
5<1Very HighFull isolation (e.g., glovebox isolator with closed-loop systems)Full protective suit with supplied air, double-gloving, and stringent entry/exit protocols.

The Hierarchy of Controls: A Framework for Safety

The most effective approach to mitigating risk is to follow the hierarchy of controls. This framework prioritizes the most effective and reliable control measures.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE Least Effective Handling_Workflow Start Start: Receipt of Compound RiskAssessment Conduct Risk Assessment Start->RiskAssessment Prep Prepare Work Area & Assemble Equipment RiskAssessment->Prep DonPPE Don Appropriate PPE Prep->DonPPE Weighing Weighing & Dispensing (in containment) DonPPE->Weighing Reaction Perform Reaction/ Experiment Weighing->Reaction Decontamination Decontaminate Equipment & Work Area Reaction->Decontamination DoffPPE Doff PPE Safely Decontamination->DoffPPE WasteDisposal Dispose of Waste Properly DoffPPE->WasteDisposal End End WasteDisposal->End

References

Troubleshooting & Optimization

Overcoming challenges in the synthesis of fluorinated organic compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorinated organic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Issues

Q1: My fluorination reaction is resulting in a low yield or no product at all. What are the common causes and how can I troubleshoot this?

A1: Low yields in fluorination reactions can be attributed to several factors, including the choice of reagents, reaction conditions, and the nature of the substrate. A systematic approach to troubleshooting is recommended.[1]

  • Reagent Reactivity and Stability:

    • Incorrect Reagent Choice: The reactivity of the fluorinating agent must be appropriate for the substrate. For electrophilic fluorinations, a more reactive agent may be necessary for less nucleophilic substrates. Conversely, a highly reactive agent with a very reactive substrate can lead to side products.[1]

    • Reagent Decomposition: Many fluorinating agents are sensitive to moisture and can decompose. Ensure your reagent is fresh and has been stored under anhydrous conditions.[1]

  • Reaction Conditions:

    • Presence of Water: Water can significantly impede nucleophilic fluorination by solvating the fluoride anion, thereby reducing its nucleophilicity. It can also lead to the formation of alcohol side products. It is crucial to use rigorously dried solvents and reagents.[1]

    • Inappropriate Solvent: The choice of solvent is critical. For nucleophilic fluorinations, polar aprotic solvents like acetonitrile or DMSO are generally preferred. For electrophilic fluorinations, the solvent must be compatible with the highly reactive reagent.[1]

    • Temperature and Reaction Time: Some fluorination reactions require elevated temperatures, while others need to be conducted at low temperatures to control selectivity and prevent decomposition. Monitoring the reaction over time is essential to determine the optimal duration.[1]

  • Substrate Issues:

    • Poor Leaving Group (for Nucleophilic Fluorination): The efficiency of nucleophilic substitution is dependent on the quality of the leaving group. It may be necessary to convert alcohols to better leaving groups, such as tosylates or mesylates.[1]

    • Steric Hindrance: A sterically hindered reaction site can prevent the approach of the fluorinating agent.[1]

    • Deactivating Groups (for Electrophilic Aromatic Fluorination): Strong electron-withdrawing groups on an aromatic ring can deactivate it towards electrophilic attack, leading to low yields.[1]

Nucleophilic Fluorination

Q2: My nucleophilic fluorination is producing a significant amount of elimination byproduct. How can I favor the desired substitution reaction?

A2: The fluoride ion is not only a nucleophile but also a strong base, which can lead to competing elimination reactions (E2), particularly with secondary and tertiary substrates.[1][2] To minimize elimination byproducts:

  • Fluoride Source: "Naked" fluoride sources, such as tetrabutylammonium fluoride (TBAF), can be more basic and may promote elimination. Using alkali metal fluorides like KF or CsF with a phase-transfer catalyst can sometimes reduce elimination.

  • Solvent: While polar aprotic solvents are necessary, their choice can influence the SN2/E2 ratio. Protic solvents, even in small amounts, can solvate the fluoride ion and reduce its basicity, though this may also decrease its nucleophilicity.[1]

  • Temperature: Lowering the reaction temperature generally favors substitution over elimination.[1]

  • Leaving Group: A better leaving group can accelerate the SN2 reaction, potentially outcompeting the E2 pathway.

Electrophilic Fluorination

Q3: I'm observing a low yield in my electrophilic fluorination reaction. What are the common causes and how can I troubleshoot this?

A3: Low yields in electrophilic fluorination can arise from issues with the substrate, reagents, or reaction conditions. Incomplete reaction is a common issue, leading to the presence of starting material or under-fluorinated products.[3]

  • Reagent Stoichiometry: Ensure the correct stoichiometry of your base and fluorinating agent (e.g., NFSI). Insufficient amounts of reagents can lead to incomplete conversion.[3]

  • Base Strength and Excess: Using a large excess of a strong base can sometimes lead to side reactions or reaction with the electrophile itself. Consider using a stoichiometric amount of a strong base to achieve complete single deprotonation before adding the electrophile.[3]

  • Reaction Time and Temperature: If the reaction is slow, extending the reaction time or carefully increasing the temperature (if the reagents are thermally stable) may improve conversion. However, prolonged reaction times do not always lead to better yields.[3]

  • Stepwise Addition: For reactions involving multiple fluorinations, a stepwise approach may be beneficial. This can involve the isolation of partially fluorinated intermediates followed by a second fluorination step to drive the reaction to completion.[3]

Q4: My electrophilic aromatic fluorination is giving a mixture of isomers. How can I improve the regioselectivity?

A4: The regioselectivity of electrophilic aromatic fluorination is primarily governed by the electronic and steric effects of the substituents on the aromatic ring.

  • Directing Groups:

    • Activating, Ortho-, Para-Directing Groups: Substituents like -OR, -NR₂, and alkyl groups direct the incoming electrophile to the ortho and para positions.

    • Deactivating, Meta-Directing Groups: Substituents like -NO₂, -CN, and -SO₃H direct the electrophile to the meta position.[4]

    • Halogens: Halogens are deactivating but are ortho-, para- directing.[4]

  • Steric Hindrance: Bulky substituents can hinder the approach of the fluorinating agent to the adjacent ortho position, leading to a preference for the less sterically hindered para position.[4]

  • Reaction Conditions: In some cases, regioselectivity can be influenced by the reaction temperature and the choice of solvent. Lowering the reaction temperature may improve selectivity.[4]

Safety and Handling

Q5: What are the key safety precautions I should take when working with fluorinating agents like DAST and Selectfluor?

A5: Many fluorinating agents are hazardous and require careful handling.

  • DAST (Diethylaminosulfur Trifluoride):

    • Hazards: DAST is corrosive, moisture-sensitive, and can be explosive, especially upon heating. It reacts with water to release toxic and corrosive hydrogen fluoride (HF).[5]

    • Handling: Always handle DAST in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.[5]

    • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[6]

  • Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)):

    • Hazards: Selectfluor is a strong oxidizing agent and can be irritating to the eyes, respiratory system, and skin.

    • Handling: Avoid contact with skin, eyes, and clothing. Use only in a well-ventilated area and wear appropriate PPE. Keep away from sources of ignition.[7]

    • Storage: Store in a tightly-closed container in a cool, dry place.[7]

Purification

Q6: What are some common methods for purifying fluorinated organic compounds after a reaction?

A6: The purification of fluorinated compounds often requires specific techniques due to their unique properties.

  • Aqueous Work-up: After quenching the reaction, an aqueous work-up is typically performed to remove water-soluble byproducts and unreacted reagents. For reactions that produce HF, quenching with a saturated aqueous solution of sodium bicarbonate can neutralize the acid.[1]

  • Extraction: The product is then extracted into a suitable organic solvent.

  • Chromatography:

    • Silica Gel Chromatography: This is a common method for purifying fluorinated compounds.

    • Reverse-Phase Chromatography: For highly fluorinated compounds, reverse-phase chromatography using a fluorinated eluent may be necessary for optimal separation.[8]

  • Distillation: For volatile fluorinated compounds, distillation can be an effective purification method.

Data Presentation

Table 1: Comparison of Common Deoxyfluorinating Agents for Alcohols

ReagentStructureAdvantagesDisadvantages
DAST (C₂H₅)₂NSF₃Versatile, effective for primary, secondary, and tertiary alcohols, aldehydes, and ketones.[5]Thermally unstable, potentially explosive, moisture-sensitive, releases HF.[5]
Deoxo-Fluor (CH₃OCH₂CH₂)₂NSF₃More thermally stable than DAST.[5]Similar reactivity profile to DAST, still moisture-sensitive.
PyFluor C₅H₅N·(HF)ₓCrystalline solid, easier to handle, high thermal stability.May require higher temperatures for less reactive substrates.

Table 2: Reactivity Scale of Selected Electrophilic Fluorinating Reagents

ReagentRelative Reactivity (vs. Selectfluor)Notes
2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate~10Highly reactive, moisture-sensitive.[9]
Selectfluor™ 1 Bench-stable, easy to handle, can be used in water.[9]
2,6-Dichloro-N-fluoropyridinium triflate~1Similar reactivity to Selectfluor, but more moisture-sensitive.[9]
Synfluor™~1Similar reactivity to Selectfluor, but more moisture-sensitive.[9]
NFSI (N-Fluorobenzenesulfonimide)~10⁻⁴Milder reagent, good for sensitive substrates.

Experimental Protocols

Protocol 1: General Procedure for Deoxyfluorination of an Alcohol using DAST

Safety Note: DAST is corrosive, moisture-sensitive, and potentially explosive upon heating. It generates toxic HF upon contact with water. All manipulations must be carried out in a well-ventilated fume hood with appropriate PPE.[5]

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol (1.0 eq.) in a dry, chlorinated solvent (e.g., dichloromethane) in a suitable reaction flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DAST: Slowly add DAST (1.1-1.5 eq.) dropwise to the cooled solution.

  • Reaction: Stir the reaction mixture at -78 °C for a specified time (e.g., 1 hour), then allow it to slowly warm to room temperature and stir for an additional period (e.g., 1-16 hours). Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate or ice water.

  • Work-up: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Electrophilic Fluorination of a β-Ketoester using Selectfluor™

  • Preparation: In a reaction vessel, dissolve the β-ketoester (1.0 eq.) in a suitable solvent, such as acetonitrile.

  • Addition of Selectfluor™: Add Selectfluor™ (1.0-1.2 eq.) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Visualizations

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Reaction Yield start Low or No Product Yield check_reagent Check Fluorinating Agent start->check_reagent reagent_ok Reagent OK? check_reagent->reagent_ok check_conditions Review Reaction Conditions conditions_ok Conditions OK? check_conditions->conditions_ok check_substrate Analyze Substrate substrate_ok Substrate OK? check_substrate->substrate_ok reagent_ok->check_conditions Yes optimize_reagent Optimize Reagent: - Change agent - Check purity/activity reagent_ok->optimize_reagent No conditions_ok->check_substrate Yes optimize_conditions Optimize Conditions: - Dry solvents/reagents - Change solvent - Adjust temperature/time conditions_ok->optimize_conditions No modify_substrate Modify Substrate: - Improve leaving group - Consider steric effects - Adjust electronic properties substrate_ok->modify_substrate No success Yield Improved substrate_ok->success Yes optimize_reagent->success optimize_conditions->success modify_substrate->success

Caption: Troubleshooting workflow for low reaction yield.

Deoxyfluorination_Workflow General Experimental Workflow for Deoxyfluorination start Start dissolve Dissolve alcohol in anhydrous solvent start->dissolve inert Establish inert atmosphere (Ar/N2) dissolve->inert cool Cool to -78 °C inert->cool add_reagent Slowly add deoxyfluorinating agent cool->add_reagent react Stir and warm to room temperature add_reagent->react monitor Monitor reaction (TLC/LC-MS) react->monitor quench Quench with aqueous bicarbonate monitor->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end Isolated Product purify->end

Caption: General experimental workflow for deoxyfluorination.

Reagent_Selection Decision Tree for Fluorinating Agent Selection start Desired Transformation q1 Type of Fluorination? start->q1 nucleophilic Nucleophilic q1->nucleophilic Nucleophilic electrophilic Electrophilic q1->electrophilic Electrophilic q_nuc Substrate? nucleophilic->q_nuc q_elec Substrate? electrophilic->q_elec alcohol Alcohol q_nuc->alcohol Alcohol alkyl_halide Alkyl Halide q_nuc->alkyl_halide Alkyl Halide aryl_halide Aryl Halide (activated) q_nuc->aryl_halide Aryl Halide enol Enol/Enolate q_elec->enol Enol/Enolate aromatic Electron-rich Aromatic q_elec->aromatic Aromatic dast DAST/ Deoxo-Fluor alcohol->dast kf_csf KF/CsF + Phase Transfer Catalyst alkyl_halide->kf_csf aryl_halide->kf_csf selectfluor Selectfluor™ enol->selectfluor aromatic->selectfluor nfsi NFSI aromatic->nfsi

References

Improving yield and purity in Ortho-fluoro 4-ANBP synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ortho-fluoro 4-ANBP (N-(2-fluorophenyl)-1-(phenylmethyl)-4-piperidinamine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving yield and purity in their synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The two most common and effective methods for the synthesis of this compound are Reductive Amination and Buchwald-Hartwig Amination.

  • Reductive Amination: This approach involves the reaction of 1-benzyl-4-piperidone with 2-fluoroaniline in the presence of a reducing agent. It is a widely used industrial method due to its operational simplicity.[1]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction facilitates the N-arylation of 1-benzyl-4-aminopiperidine with an ortho-halofluorobenzene, such as 1-bromo-2-fluorobenzene.

Q2: What are the critical parameters to control for a successful Reductive Amination?

A2: For a successful reductive amination, it is crucial to control the choice of reducing agent, the reaction pH, and the stoichiometry of the reactants. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent as it is mild and selective for the iminium ion intermediate over the ketone starting material.[1] A weakly acidic environment (pH 5-7) is optimal for imine formation.[1]

Q3: Which catalyst system is recommended for the Buchwald-Hartwig Amination to synthesize this compound?

A3: A successful Buchwald-Hartwig amination of a heteroaryl halide generally relies on a palladium catalyst with a sterically hindered and electron-rich phosphine ligand.[2] Common choices include a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source such as Pd₂(dba)₃, paired with a biarylphosphine ligand like XPhos or RuPhos.[2][3] The choice of base is also critical, with sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) being frequently used.[3]

Q4: How can I monitor the progress of my reaction?

A4: Reaction progress for both synthetic routes can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] For reductive amination, the key is to track the disappearance of the 1-benzyl-4-piperidone starting material. For the Buchwald-Hartwig reaction, monitoring the consumption of the aryl halide is indicative of reaction progression.

Troubleshooting Guides

Reductive Amination Route

Problem 1: Low Yield of this compound

Potential Cause Troubleshooting Recommendation
Incomplete imine formation Ensure a slightly acidic reaction medium (pH 5-7) by adding a catalytic amount of acetic acid to promote imine formation.[1]
Reduction of the ketone starting material Use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) which is more selective for the iminium ion.[1] If using a more reactive reducing agent like sodium borohydride (NaBH₄), allow sufficient time for imine formation before adding the reducing agent.
Suboptimal reaction temperature Most reductive aminations proceed well at room temperature. If the reaction is sluggish, gentle heating (40-50 °C) may be beneficial, but monitor for side product formation.

Problem 2: Presence of Impurities in the Final Product

Observed Impurity Potential Cause Troubleshooting Recommendation
Unreacted 1-benzyl-4-piperidone Incomplete reaction.Increase reaction time or gently heat the reaction mixture. Ensure the reducing agent is active and added in the correct stoichiometric amount.
1-benzyl-4-piperidinol Reduction of the starting ketone.Use a more selective reducing agent like NaBH(OAc)₃.[1]
Tertiary amine byproduct (over-alkylation) The secondary amine product reacts with another molecule of the ketone.Use a slight excess of 2-fluoroaniline to drive the reaction towards the desired product.[1] Consider adding the reducing agent portion-wise.[1]
Buchwald-Hartwig Amination Route

Problem 1: Low Yield of this compound

Potential Cause Troubleshooting Recommendation
Catalyst deactivation Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (Argon or Nitrogen). Water can lead to catalyst decomposition.[4] Consider using a more robust palladium precatalyst.
Suboptimal ligand or base The combination of ligand and base is crucial. For electron-rich anilines, sterically hindered biarylphosphine ligands like XPhos are often effective.[3] Experiment with different bases such as NaOtBu, K₃PO₄, or Cs₂CO₃.[4]
Low reaction temperature Buchwald-Hartwig aminations typically require elevated temperatures (80-110 °C).[4] Ensure the reaction is heated sufficiently to drive the catalytic cycle.

Problem 2: Formation of Significant Byproducts

Observed Byproduct Potential Cause Troubleshooting Recommendation
Hydrodehalogenation of the aryl halide A common side reaction in palladium-catalyzed couplings.Optimize the ligand-to-palladium ratio. A higher ligand concentration can sometimes suppress this side reaction. Lowering the reaction temperature might also be beneficial.
Diarylation of the amine The product amine reacts with another molecule of the aryl halide.This is less common with secondary amines but can occur. Use a slight excess of the 1-benzyl-4-aminopiperidine to favor the mono-arylation product.
Products from catalyst decomposition Catalyst deactivation can lead to a complex mixture.Ensure stringent inert and anhydrous conditions. Using a pre-formed, stable palladium precatalyst can improve reproducibility.[2]

Experimental Protocols

Protocol 1: Reductive Amination Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a solution of 1-benzyl-4-piperidone (1.0 eq) and 2-fluoroaniline (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a catalytic amount of glacial acetic acid (0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed (typically 12-24 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[5]

Protocol 2: Buchwald-Hartwig Amination Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon), combine 1-benzyl-4-aminopiperidine (1.2 eq), 1-bromo-2-fluorobenzene (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq).

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by GC-MS or LC-MS for the disappearance of the aryl bromide.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reductive Amination Conditions (Illustrative)

Reducing Agent Solvent Temperature (°C) Typical Yield (%) Purity (%)
NaBH(OAc)₃DCE2575-85>95
NaBH₃CNMeOH2570-80>95
NaBH₄MeOH0 to 2550-6585-90

Table 2: Optimization of Buchwald-Hartwig Amination (Illustrative)

Palladium Source Ligand Base Solvent Temperature (°C) Typical Yield (%)
Pd₂(dba)₃XPhosNaOtBuToluene11080-90
Pd(OAc)₂RuPhosCs₂CO₃Dioxane10075-85
Pd(OAc)₂P(t-Bu)₃K₃PO₄Toluene11060-70

Visualizations

Reductive_Amination_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 1-benzyl-4-piperidone 1-benzyl-4-piperidone Reaction_Mixture Reaction Mixture 1-benzyl-4-piperidone->Reaction_Mixture 2-fluoroaniline 2-fluoroaniline 2-fluoroaniline->Reaction_Mixture Solvent (DCM/DCE) Solvent (DCM/DCE) Solvent (DCM/DCE)->Reaction_Mixture Acetic Acid (cat.) Acetic Acid (cat.) Acetic Acid (cat.)->Reaction_Mixture NaBH(OAc)3 NaBH(OAc)3 Imine_Formation Imine Formation Reaction_Mixture->Imine_Formation Reduction Reduction Imine_Formation->Reduction Add NaBH(OAc)3 Workup Aqueous Work-up Reduction->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the Reductive Amination synthesis of this compound.

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System 1-benzyl-4-aminopiperidine 1-benzyl-4-aminopiperidine Reaction_Setup Reaction Setup (Inert Atmosphere) 1-benzyl-4-aminopiperidine->Reaction_Setup 1-bromo-2-fluorobenzene 1-bromo-2-fluorobenzene 1-bromo-2-fluorobenzene->Reaction_Setup Pd Pre-catalyst Pd Pre-catalyst Pd Pre-catalyst->Reaction_Setup Phosphine Ligand Phosphine Ligand Phosphine Ligand->Reaction_Setup Base Base Base->Reaction_Setup Heating Heating (100-110 °C) Reaction_Setup->Heating Workup Filtration & Concentration Heating->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the Buchwald-Hartwig Amination synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Identify_Route Identify Synthetic Route Start->Identify_Route Reductive_Amination Reductive Amination Identify_Route->Reductive_Amination Buchwald_Hartwig Buchwald-Hartwig Identify_Route->Buchwald_Hartwig Check_RA_Reducing_Agent Check Reducing Agent Reductive_Amination->Check_RA_Reducing_Agent Low Selectivity? Check_RA_pH Check Reaction pH Reductive_Amination->Check_RA_pH Incomplete Reaction? Check_BH_Catalyst Check Catalyst System Buchwald_Hartwig->Check_BH_Catalyst Low Activity? Check_BH_Conditions Check Reaction Conditions Buchwald_Hartwig->Check_BH_Conditions Catalyst Deactivation? Solution_RA_Agent Use NaBH(OAc)3 Check_RA_Reducing_Agent->Solution_RA_Agent Yes Solution_RA_pH Add Catalytic Acid Check_RA_pH->Solution_RA_pH Yes Solution_BH_Catalyst Optimize Ligand/Base Check_BH_Catalyst->Solution_BH_Catalyst Yes Solution_BH_Conditions Ensure Inert/Anhydrous Check_BH_Conditions->Solution_BH_Conditions Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Troubleshooting low yields in electrophilic fluorination reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for electrophilic fluorination reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during fluorination experiments, with a focus on improving reaction yields.

Troubleshooting Guide

Q1: My electrophilic fluorination reaction is resulting in a low yield or no product. What are the common causes and how can I troubleshoot this?

Low yields in electrophilic fluorination can be attributed to several factors, including the choice of reagents, the nature of the substrate, and the specific reaction conditions employed. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.

1. Reagent-Related Issues

  • Incorrect Reagent Choice: The reactivity of the fluorinating agent must be matched to the nucleophilicity of the substrate.[1] Highly reactive reagents used with very reactive substrates can lead to side products, while less reactive reagents may fail to fluorinate unreactive substrates.[1] N-F reagents are among the most common, offering a range of fluorinating power.[2]

    • Solution: Consult a reactivity scale to select an appropriate fluorinating agent. For less reactive substrates, a more powerful agent like Selectfluor® may be necessary.[3][4] For highly reactive substrates, a milder agent might be required.

  • Reagent Decomposition: Many N-F fluorinating reagents are sensitive to moisture and can degrade over time, reducing their effectiveness.[1][5] While reagents like Selectfluor™ are generally stable, others can be very moisture-sensitive.[1][6]

    • Solution: Use a fresh batch of the fluorinating agent or ensure it has been stored under strictly anhydrous conditions.

  • Incorrect Stoichiometry: An insufficient amount of the fluorinating agent or, in reactions requiring a base, an incorrect amount of base can lead to incomplete conversion.[7][8]

    • Solution: Ensure the correct stoichiometry. For less reactive substrates, using an excess of the fluorinating agent (e.g., 1.1 to 2.0 equivalents) may be necessary to drive the reaction to completion.[1][9]

2. Substrate-Related Issues

  • Low Substrate Reactivity: The electronic properties of the substrate are critical. For aromatic substrates, strong electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) deactivate the ring, making it less susceptible to electrophilic attack and leading to low yields.[1][3]

    • Solution: For deactivated substrates, consider using a more powerful fluorinating agent or harsher reaction conditions (e.g., higher temperature), if the substrate is stable.[3]

  • Steric Hindrance: A sterically hindered reaction site can physically block the approach of the fluorinating agent, significantly slowing down the reaction or preventing it altogether.[1]

    • Solution: Increasing the reaction temperature or extending the reaction time may help overcome steric barriers.[4] In some cases, a smaller fluorinating agent might be effective, if available.

3. Reaction Condition Issues

  • Inappropriate Solvent: The choice of solvent is critical and must be compatible with the reactive fluorinating agent.[1] Acetonitrile (MeCN) is a common and effective solvent for many electrophilic fluorinations.[3] In some cases, the solvent can activate the fluorinating reagent; for example, nitromethane has been shown to act as a Lewis base to activate reagents like Selectfluor.[10]

    • Solution: Screen different solvents. Ensure the chosen solvent is rigorously dried, as water can interfere with the reaction.[1]

  • Suboptimal Temperature and Time: Some reactions require low temperatures to control selectivity and prevent decomposition, while others need elevated temperatures to proceed at a reasonable rate.[1]

    • Solution: Monitor the reaction progress by TLC or LC-MS to determine the optimal duration.[7] If the reaction is sluggish, consider carefully increasing the temperature, ensuring the reagents are thermally stable.[7]

  • Presence of Water: Moisture can significantly hinder the reaction, potentially by reacting with the fluorinating agent or intermediates.[1]

    • Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and reagents.[1][7]

4. Competing Side Reactions

  • Over-fluorination: The monofluorinated product can sometimes be more reactive than the starting material, leading to the formation of difluorinated byproducts.[4] This is particularly an issue with electron-rich arenes.[11]

    • Solution: Carefully control the stoichiometry of the fluorinating agent, often using 1.0 to 1.1 equivalents for monofluorination.[4] Monitor the reaction closely and quench it as soon as the starting material is consumed.[4]

  • Dearomatization: Phenols are particularly prone to dearomatization as a side reaction during electrophilic fluorination.[11][12]

    • Solution: Modifying reaction conditions, such as using a different solvent or a less reactive fluorinating agent, may minimize this side reaction.

  • Intramolecular Amination: N-F reagents can sometimes act as oxidants, leading to side reactions like intramolecular amination instead of fluorination.[11]

    • Solution: This is often substrate-dependent. Altering the fluorinating agent or reaction conditions may favor the desired fluorination pathway.

Frequently Asked Questions (FAQs)

Q2: How can I minimize the formation of difluorinated or other over-fluorinated byproducts? To prevent over-fluorination, carefully control the stoichiometry of your fluorinating agent; using 1.0 to 1.1 equivalents is often recommended for monofluorination.[4] It is also critical to monitor the reaction's progress closely using techniques like TLC, GC-MS, or NMR spectroscopy. Quench the reaction immediately once the starting material has been fully consumed to avoid further reaction of the desired product.[4]

Q3: My aromatic substrate is deactivated due to electron-withdrawing groups. How can I improve the fluorination yield? Fluorinating deactivated aromatic rings is challenging and often requires more forceful conditions.[3] Consider using a more powerful electrophilic fluorinating agent, such as Selectfluor™.[3] Increasing the reaction temperature or using a solvent system that can help activate the fluorinating reagent, like nitromethane, may also improve yields.[10]

Q4: I am observing significant dearomatization of my phenolic substrate. What can I do to prevent this? Dearomatization is a common side reaction when fluorinating phenols.[12] To mitigate this, you can try altering the reaction conditions. Experiment with different solvents or consider using a milder N-F reagent. Protecting the phenol as a silyl ether or another suitable protecting group before fluorination, followed by deprotection, can be an effective strategy.

Q5: What is the best way to handle and store N-F electrophilic fluorinating reagents? Many N-F reagents are sensitive to moisture.[1] They should be stored in a cool, dry, well-ventilated area away from incompatible materials.[7] While some, like Selectfluor™, are bench-stable and can be handled in air for brief periods, more sensitive reagents should be handled under an inert atmosphere (e.g., in a glovebox).[1][6] Always consult the Safety Data Sheet (SDS) for the specific reagent you are using.

Q6: How do I choose the right fluorinating agent for my specific substrate? The choice depends on the nucleophilicity of your substrate.[1]

  • For electron-rich substrates (e.g., enamines, enol ethers, activated aromatics): Milder reagents like N-Fluorobenzenesulfonimide (NFSI) are often sufficient.

  • For less reactive or deactivated substrates (e.g., simple ketones, aromatics with EWGs): More powerful reagents like Selectfluor™ are generally required.[3] There are now established quantitative reactivity scales that can help guide the selection of the most appropriate N-F reagent for a given transformation.[6]

Data & Protocols

Table 1: Comparison of Common Electrophilic Fluorinating Reagents
Reagent NameAcronymRelative ReactivityKey Characteristics
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®HighBench-stable, powerful, and widely used.[3]
N-FluorobenzenesulfonimideNFSIModerate-HighEffective and common, but less powerful than Selectfluor®.[12]
N-Fluoro-o-benzenedisulfonimideNFOBSModerateA stable N-F reagent.[12]
1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Accufluor™HighShown to be effective for polycyclic aromatic hydrocarbons.[3]
Experimental Protocols

Protocol 1: General Procedure for Electrophilic Fluorination of a 1,3-Dicarbonyl Compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the 1,3-dicarbonyl substrate (1.0 eq.) in a suitable dry solvent (e.g., acetonitrile) in an oven-dried flask.

  • Deprotonation (if necessary): For less acidic substrates, cool the solution to the desired temperature (e.g., -78 °C to 0 °C) and slowly add a non-nucleophilic base (e.g., NaH, NaHMDS; 1.0-1.1 eq.). Stir the mixture for 30-60 minutes to ensure complete enolate formation.[7] For more acidic dicarbonyls, a base may not be required.[13]

  • Fluorination: Add the electrophilic fluorinating agent (e.g., Selectfluor® or NFSI; 1.0-1.2 eq.) to the reaction mixture portion-wise as a solid or as a solution in the reaction solvent.[7]

  • Reaction: Allow the reaction to stir at the chosen temperature for a set period (e.g., 1-4 hours), then gradually warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.[7]

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired monofluorinated product.[7]

Protocol 2: General Procedure for Electrophilic Fluorination of an Electron-Rich Aromatic Compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In an oven-dried flask under an inert atmosphere, dissolve the electron-rich aromatic substrate (1.0 eq.) in a dry solvent (e.g., acetonitrile).[3]

  • Fluorination: Add the electrophilic fluorinating agent (e.g., Selectfluor®; 1.1 eq.) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 40-80 °C). Monitor the reaction for the consumption of starting material by TLC or LC-MS (typically 12-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.[3] Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.[3]

Visualizations

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Start Low Yield or No Product Observed CheckReagent Step 1: Evaluate Reagents Start->CheckReagent ReagentChoice Incorrect Reactivity? CheckReagent->ReagentChoice ReagentStability Decomposed? CheckReagent->ReagentStability ReagentStoich Incorrect Stoichiometry? CheckReagent->ReagentStoich CheckSubstrate Step 2: Evaluate Substrate SubstrateReactivity Deactivated Substrate (e.g., EWGs)? CheckSubstrate->SubstrateReactivity SubstrateSterics Sterically Hindered? CheckSubstrate->SubstrateSterics CheckConditions Step 3: Evaluate Conditions Cond_Solvent Wrong Solvent? CheckConditions->Cond_Solvent Cond_Temp Suboptimal Temp/Time? CheckConditions->Cond_Temp Cond_Water Moisture Present? CheckConditions->Cond_Water CheckSideReactions Step 4: Analyze for Side Reactions Side_OverFluor Over-fluorination? CheckSideReactions->Side_OverFluor Side_DeArom Dearomatization? CheckSideReactions->Side_DeArom Sol_ReagentChoice Change Reagent (e.g., Selectfluor for deactivated substrate) ReagentChoice->Sol_ReagentChoice Sol_ReagentStability Use Fresh Reagent, Store Anhydrously ReagentStability->Sol_ReagentStability Sol_ReagentStoich Adjust Equivalents (e.g., use excess F+) ReagentStoich->Sol_ReagentStoich Sol_ReagentChoice->CheckSubstrate Sol_ReagentStability->CheckSubstrate Sol_ReagentStoich->CheckSubstrate Sol_SubstrateReactivity Use Stronger Reagent or Harsher Conditions SubstrateReactivity->Sol_SubstrateReactivity Sol_SubstrateSterics Increase Temp/Time SubstrateSterics->Sol_SubstrateSterics Sol_SubstrateReactivity->CheckConditions Sol_SubstrateSterics->CheckConditions Sol_Cond_Solvent Screen Solvents (e.g., MeCN, MeNO2) Cond_Solvent->Sol_Cond_Solvent Sol_Cond_Temp Optimize Temp/Time via Monitoring Cond_Temp->Sol_Cond_Temp Sol_Cond_Water Use Anhydrous Techniques Cond_Water->Sol_Cond_Water Sol_Cond_Solvent->CheckSideReactions Sol_Cond_Temp->CheckSideReactions Sol_Cond_Water->CheckSideReactions Sol_Side_OverFluor Control Stoichiometry, Monitor Closely Side_OverFluor->Sol_Side_OverFluor Sol_Side_DeArom Change Conditions, Protecting Group Side_DeArom->Sol_Side_DeArom

Caption: Troubleshooting workflow for low reaction yield.

Influence of Substituents on Aromatic Fluorination

Substituent_Effects Substrate Aromatic Substrate EDG Electron-Donating Group (EDG) e.g., -OCH₃, -NR₂ Substrate->EDG Has EDG EWG Electron-Withdrawing Group (EWG) e.g., -NO₂, -CN Substrate->EWG Has EWG Outcome_EDG Activated Ring -> Faster Reaction -> Higher Yield EDG->Outcome_EDG Leads to Outcome_EWG Deactivated Ring -> Slower Reaction -> Lower Yield EWG->Outcome_EWG Leads to Risk_EDG Potential Risks: - Over-fluorination - Poor Regioselectivity Outcome_EDG->Risk_EDG Consider Challenge_EWG Primary Challenge: - No Reaction Outcome_EWG->Challenge_EWG Consider

Caption: Effect of substituents on electrophilic aromatic fluorination.

References

Technical Support Center: Ortho-fluoro 4-ANBP Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of ortho-fluoro 4-ANBP during storage. It includes troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: The recommended storage temperature for this compound is -20°C.[1][2]

Q2: What is the expected stability of this compound under recommended storage conditions?

A2: When stored at -20°C, this compound is stable for at least five years.[1][2]

Q3: How should I handle the compound upon receiving it?

A3: this compound is shipped at room temperature for continental US deliveries, though this may vary for other locations.[2] Upon receipt, it is crucial to transfer the compound to a -20°C freezer for long-term storage.

Q4: Can I store this compound at room temperature?

A4: While the compound is stable for short periods at room temperature during shipping, long-term storage at room temperature is not recommended as it may lead to degradation. For optimal stability, adhere to the -20°C storage condition.

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not extensively published, compounds with similar structures (aromatic amines) are susceptible to oxidation, hydrolysis, and photodegradation. Potential degradation could involve modification of the secondary amine or the aromatic rings.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or loss of compound activity. Compound degradation due to improper storage.- Verify that the compound has been consistently stored at -20°C. - Check storage records for any temperature fluctuations. - Perform a purity analysis (e.g., HPLC, LC-MS) on your current stock and compare it to the certificate of analysis.
Discoloration or change in the physical appearance of the solid compound. Potential oxidation or contamination.- Avoid repeated opening and closing of the container in a humid environment. - Aliquot the compound into smaller, single-use vials to minimize exposure to air and moisture. - Store in a desiccator at -20°C if humidity is a concern.
Inconsistent results between different aliquots. Non-homogeneity of the sample or degradation of a specific aliquot.- Ensure the compound is properly mixed before aliquoting. - If an older aliquot is suspect, compare its performance to a freshly prepared one from the main stock.
Precipitation observed in a stock solution. Poor solubility or degradation in the solvent over time.- Consult the solubility data for appropriate solvents and concentrations. - Prepare fresh solutions for each experiment. If a stock solution must be stored, store it at -20°C or -80°C, and perform a solubility test before use.

Storage and Stability Data

Parameter Recommendation/Data Source
Storage Temperature -20°C[1][2]
Long-Term Stability ≥ 5 years (at -20°C)[1][2]
Shipping Condition Room temperature (may vary by location)[2]
Formulation Crystalline solid[2]

Illustrative Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in a 60°C oven for 48 hours. Subsequently, dissolve it in the chosen solvent.

  • Photodegradation: Expose the stock solution to a calibrated light source (providing both UV and visible light) for a specified duration, as per ICH Q1B guidelines.

3. Sample Analysis:

  • Following the stress period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration for analysis.

  • Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC or LC-MS method.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation for each stress condition.

  • The analytical method is considered stability-indicating if it can resolve the parent compound from all significant degradation products.

Visualizations

A This compound B Oxidation (e.g., N-oxide formation) A->B Air/Oxidizing Agents C Hydrolysis (e.g., cleavage of amine bond) A->C Moisture/pH D Photodegradation (e.g., radical formation) A->D Light Exposure E Degradation Products B->E C->E D->E

Caption: Potential Degradation Pathways for this compound.

A Prepare Stock Solution of this compound B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Sample Preparation (Neutralization, Dilution) B->C D Analyze via HPLC/LC-MS C->D E Data Analysis (Identify & Quantify Degradants) D->E

Caption: Experimental Workflow for a Forced Degradation Study.

A Inconsistent Experimental Results? B Verify Storage at -20°C A->B Start Here C Check for Physical Changes (Color, etc.) B->C Yes G Order New Compound and Aliquot Properly B->G No D Perform Purity Analysis (e.g., HPLC) C->D Yes C->D No E Purity Confirmed? D->E F Consider Other Experimental Variables E->F Yes E->G No

Caption: Troubleshooting Logic for Storage-Related Issues.

References

Technical Support Center: Optimizing LC-MS for Fentanyl Analog Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of fentanyl analogs using Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of fentanyl analogs by LC-MS.

Question: Why am I seeing poor peak shapes for my fentanyl analogs?

Answer: Poor peak shape, such as tailing or fronting, can be caused by several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Column Choice and Condition:

    • Column Type: Fentanyl analogs are basic compounds. Using a column that is not well-suited for basic compounds can lead to peak tailing due to strong interactions with residual silanols. Consider using a biphenyl or a C18 column with end-capping. A biphenyl column often provides improved signal-to-noise and separation for these compounds.[1][2]

    • Column Age: Over time, column performance degrades. If the column is old or has been used extensively with complex matrices, it may need to be replaced.

    • Column Contamination: Buildup of matrix components can affect peak shape. Try flushing the column with a strong solvent wash.

  • Mobile Phase pH:

    • The pH of your mobile phase can significantly impact the ionization state of fentanyl analogs. A mobile phase with a slightly acidic pH (e.g., using 0.1% formic acid) is commonly used to ensure consistent protonation of the analytes, leading to better peak shapes.[2][3]

  • Sample Solvent:

    • Ensure your sample is dissolved in a solvent that is compatible with your initial mobile phase conditions. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion. It is best to reconstitute your final sample extract in the initial mobile phase mixture.[4]

Question: I am having difficulty separating isomeric fentanyl analogs. What can I do?

Answer: Co-elution of isomers is a significant challenge in fentanyl analog analysis as they often produce identical mass spectra.[5] Chromatographic separation is crucial for their accurate identification and quantification.[6]

  • Optimize the LC Method:

    • Column Selection: A high-resolution column is essential. Phenyl-hexyl or biphenyl columns often provide the necessary selectivity for separating isomers.[1][2][7]

    • Gradient Optimization: A slow, shallow gradient can improve the resolution between closely eluting isomers. Experiment with reducing the rate of change of your organic mobile phase percentage over time.

    • Flow Rate: Reducing the flow rate can sometimes enhance separation efficiency.

  • Mobile Phase Modifiers:

    • The choice and concentration of the mobile phase additive can influence selectivity. While formic acid is common, ammonium formate can also be used and may alter the retention behavior of certain isomers.[2]

Question: My signal intensity is low, or my results are not reproducible. What are the likely causes?

Answer: Low or inconsistent signal intensity can often be attributed to matrix effects or issues with sample preparation.

  • Evaluate Matrix Effects:

    • Matrix components from biological samples (e.g., phospholipids from blood) can co-elute with your analytes and suppress their ionization in the mass spectrometer.

    • Troubleshooting:

      • Improve Sample Preparation: Incorporate a more rigorous sample clean-up procedure. Supported Liquid Extraction (SLE) and Solid Phase Extraction (SPE) are effective at removing interfering matrix components.[1][4]

      • Use Isotope-Labeled Internal Standards: Deuterated internal standards for each analyte can help compensate for matrix effects and improve the accuracy and reproducibility of quantification.[8]

  • Check Sample Preparation Steps:

    • Extraction Efficiency: Ensure your chosen extraction method (e.g., protein precipitation, LLE, SLE, SPE) has been optimized for recovery of fentanyl analogs. Inefficient extraction will lead to low signal.

    • Evaporation and Reconstitution: If your protocol involves an evaporation step, ensure samples are not evaporated to the point of analyte loss. The reconstitution solvent and volume are also critical for ensuring all analytes are redissolved before injection.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best type of LC column for fentanyl analog analysis?

A1: While C18 columns can be used, biphenyl and phenyl-hexyl columns are often recommended for their enhanced selectivity, especially for separating isomeric compounds.[1][2][7] The unique pi-pi interactions offered by these stationary phases can improve the resolution of structurally similar analogs.

Q2: What are the typical mobile phases used for LC-MS analysis of fentanyl analogs?

A2: A common mobile phase combination is water with 0.1% formic acid as mobile phase A and acetonitrile or methanol with 0.1% formic acid as mobile phase B.[2][3] The acidic modifier helps to protonate the fentanyl analogs, which is ideal for positive mode electrospray ionization (ESI).

Q3: What are the most common sample preparation techniques for fentanyl analogs in biological matrices?

A3: The choice of sample preparation depends on the complexity of the matrix and the required sensitivity.

  • Dilute-and-Shoot: This simple method is suitable for cleaner matrices like urine but may suffer from significant matrix effects in more complex samples.[9]

  • Protein Precipitation: A quick and easy method for plasma or blood, but it may not remove all interfering substances.[10][11][12]

  • Liquid-Liquid Extraction (LLE): Offers better clean-up than protein precipitation.[6]

  • Supported Liquid Extraction (SLE): A more automated and reproducible form of LLE.[4]

  • Solid Phase Extraction (SPE): Provides the most thorough clean-up and is ideal for achieving low detection limits in complex matrices like whole blood or tissue.[1][2]

Q4: What ionization mode is typically used for fentanyl analog detection?

A4: Positive mode Electrospray Ionization (ESI) is the standard for detecting fentanyl analogs.[6] These compounds readily form protonated molecules [M+H]+ in the ESI source.

Q5: How can I ensure accurate quantification of fentanyl analogs?

A5: Accurate quantification relies on several factors:

  • Use of Internal Standards: Incorporating stable isotope-labeled internal standards for each analyte is the best practice to correct for sample loss during preparation and for matrix effects.[8]

  • Method Validation: A fully validated method according to established guidelines (e.g., linearity, accuracy, precision, limit of detection) is essential.[10][11]

  • Chromatographic Separation of Isomers: As isomers can have different potencies, their individual quantification is critical. Your LC method must be able to resolve them.[5][6]

Experimental Protocols

Protocol 1: Sample Preparation of Whole Blood using Supported Liquid Extraction (SLE)

This protocol is adapted from a method for extracting fentanyl and its analogs from whole blood.[4]

  • Sample Pre-treatment: To 200 µL of whole blood sample, add an internal standard solution.

  • Load: Load the pre-treated sample onto an ISOLUTE® SLE+ column.

  • Wait: Allow the sample to adsorb onto the sorbent for 5 minutes.

  • Elute: Elute the analytes from the column using a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EA).

  • Evaporate: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute: Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).[4]

Protocol 2: General LC-MS/MS Method Parameters

These are typical starting parameters that may require optimization for specific instruments and target analytes.

  • Liquid Chromatography:

    • Column: Biphenyl column (e.g., 100 mm x 2.1 mm, 2.6 µm).[1]

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.[2]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]

    • Gradient: A typical gradient might start at 10% B, ramp up to 90% B over several minutes, hold, and then return to initial conditions for re-equilibration. The total run time is often between 10-20 minutes.[2][13]

    • Flow Rate: 0.4 - 0.5 mL/min.[3][14]

    • Column Temperature: 40 °C.[2][14]

    • Injection Volume: 5 - 20 µL.[3][13]

  • Mass Spectrometry:

    • System: Triple Quadrupole Mass Spectrometer.

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).[8][14]

    • Source Parameters: These will need to be optimized for the specific instrument but may include:

      • Capillary Voltage: ~4000 V[2]

      • Gas Temperature: ~350 °C[2]

      • Nebulizing Gas Flow: Instrument dependent.

Quantitative Data Summary

The following tables summarize the limits of detection (LOD) and quantification (LOQ) for various fentanyl analogs from published methods. These values can serve as a benchmark for laboratory method development.

Table 1: LODs and LOQs for Fentanyl Analogs in Whole Blood

AnalyteLOD (ng/mL)LOQ (ng/mL)Reference
Fentanyl0.017 - 0.0560.100 - 0.500[2]
Acetyl Fentanyl0.017 - 0.0560.100 - 0.500[2]
Butyryl Fentanyl0.017 - 0.0560.100 - 0.500[2]
Carfentanil0.017 - 0.0560.100 - 0.500[2]
Furanyl Fentanyl0.017 - 0.0560.100 - 0.500[2]
Norfentanyl0.017 - 0.0560.100 - 0.500[2]

Table 2: Linearity Ranges for Fentanyl Analogs

Analyte ClassLinearity Range (ng/mL)Reference
Synthetic Opioids (including Fentanyl)0.25 - 25[10][11]
Fentanyl and Analogs0.1 - 50[2]

Visualizations

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Biological Sample (e.g., Whole Blood) ISTD Add Internal Standard Sample->ISTD Extraction Extraction (SLE, SPE, or LLE) ISTD->Extraction Evap Evaporation Extraction->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography (Separation) Recon->LC MS Mass Spectrometry (Detection - MRM) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: General workflow for LC-MS analysis of fentanyl analogs.

Troubleshooting_Logic cluster_peak Troubleshooting Poor Peak Shape cluster_signal Troubleshooting Low Signal cluster_sep Troubleshooting Poor Separation Start Problem Encountered PoorPeak Poor Peak Shape Start->PoorPeak LowSignal Low/Inconsistent Signal Start->LowSignal PoorSep Poor Isomer Separation Start->PoorSep CheckColumn Check Column (Type, Age, Contamination) PoorPeak->CheckColumn EvalMatrix Evaluate Matrix Effects (Improve Sample Prep, Use ISTD) LowSignal->EvalMatrix OptLC Optimize LC Method (Column, Gradient, Flow Rate) PoorSep->OptLC CheckMobilePhase Check Mobile Phase pH CheckColumn->CheckMobilePhase Solution Resolution CheckColumn->Solution CheckSampleSolvent Check Sample Solvent CheckMobilePhase->CheckSampleSolvent CheckMobilePhase->Solution CheckSampleSolvent->Solution CheckSamplePrep Check Sample Prep Steps (Recovery, Evaporation) EvalMatrix->CheckSamplePrep EvalMatrix->Solution CheckSamplePrep->Solution OptMobilePhase Optimize Mobile Phase (Additives) OptLC->OptMobilePhase OptLC->Solution OptMobilePhase->Solution

Caption: Troubleshooting logic for common LC-MS issues.

References

Addressing matrix effects in the analysis of forensic samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of forensic samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in forensic analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[1][2][3] In forensic toxicology, samples such as blood, urine, or tissue are complex and contain numerous endogenous components like proteins, lipids, and salts.[4][5] These components can interfere with the analysis, leading to either suppression or enhancement of the analyte signal, which can compromise the accuracy, precision, and sensitivity of quantitative methods.[1][6] Given the critical nature of forensic results, understanding and mitigating matrix effects is paramount.

Q2: What are the most common sources of matrix effects in forensic samples?

A2: The primary sources of matrix effects are endogenous components of the biological sample. Phospholipids are a major contributor, especially in plasma and serum samples, as they can co-extract with analytes and cause ion suppression.[5][7] Other significant sources include proteins, salts, and metabolites that may be present in high concentrations.[7][8] The complexity and variability of forensic matrices, such as post-mortem samples, can introduce a wide range of interfering substances.[1][4]

Q3: How can I determine if my analysis is affected by matrix effects?

A3: There are two primary methods to assess matrix effects: the post-extraction addition method and the post-column infusion method.[2][4][9] The post-extraction addition method quantitatively compares the response of an analyte in a pure solution to the response of the same analyte spiked into a blank matrix extract.[3][9] The post-column infusion method provides a qualitative assessment by continuously infusing the analyte post-chromatographic separation while injecting a blank matrix extract. Any signal dip or rise indicates the retention time regions where matrix effects occur.[6][9]

Q4: What is the role of an internal standard in mitigating matrix effects?

A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte, which is added to all samples, calibrators, and quality controls at a constant concentration. A stable isotope-labeled (SIL) internal standard is the most effective choice as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[10] By calculating the ratio of the analyte response to the IS response, variability due to matrix effects can be compensated for, leading to more accurate and reliable quantification.[10]

Troubleshooting Guide

Issue: Poor reproducibility and accuracy in my quantitative LC-MS/MS results.

This issue is often a primary indicator of unmanaged matrix effects. The following steps can help you troubleshoot and mitigate this problem.

Step 1: Evaluate the Extent of Matrix Effects

Before making changes to your method, it's crucial to confirm and quantify the matrix effects.

  • Experimental Protocol: Post-Extraction Addition

    • Prepare two sets of samples:

      • Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent.

      • Set B (Post-Spiked Matrix): Extract a blank matrix sample and then spike the analyte and internal standard into the final extract.

    • Analyze both sets using your LC-MS/MS method.

    • Calculate the Matrix Effect (%ME): %ME = (Peak Area in Set B / Peak Area in Set A) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

      • Values between 85% and 115% are often considered acceptable, but this can vary by institution and assay requirements.

Step 2: Optimize Sample Preparation

If significant matrix effects are observed, refining your sample preparation protocol is the most effective mitigation strategy.[3][7]

Sample Preparation TechniqueDescriptionEffectiveness in Reducing Matrix Effects
Protein Precipitation (PPT) A simple and fast method where a solvent (e.g., acetonitrile, methanol) is added to precipitate proteins.Low: Often results in significant matrix effects as many interfering compounds remain in the supernatant.[11]
Liquid-Liquid Extraction (LLE) Separates analytes from the matrix based on their differential solubility in two immiscible liquids.Moderate to High: Can provide cleaner extracts than PPT, especially when pH is optimized to extract the uncharged form of the analyte.[7]
Solid-Phase Extraction (SPE) A chromatographic technique used to separate components of a mixture. Analytes are retained on a solid phase while interferences are washed away.High: Generally provides the cleanest extracts, particularly mixed-mode SPE which utilizes two retention mechanisms.[4][11]
  • Experimental Protocol: Comparison of Sample Preparation Techniques

    • Select at least six different sources of your blank matrix.

    • For each source, prepare samples using PPT, LLE, and SPE.

    • Perform the post-extraction addition experiment for each preparation method.

    • Compare the calculated %ME for each technique to determine the most effective one for your analyte and matrix.

Step 3: Refine Chromatographic Conditions

Optimizing the chromatographic separation can help to separate the analyte of interest from co-eluting matrix components.[4]

  • Strategies:

    • Modify the mobile phase: Adjusting the pH, organic modifier, or buffer can alter the retention of interfering compounds.[4]

    • Change the analytical column: Using a column with a different chemistry or a longer column can improve separation.[4]

    • Adjust the gradient: A shallower gradient can increase the resolution between the analyte and interfering peaks.

Step 4: Implement an Appropriate Calibration Strategy

The right calibration method can compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.

Calibration StrategyDescriptionWhen to Use
Matrix-Matched Calibrators Calibrators are prepared in a blank matrix that is identical to the samples being analyzed.When a representative blank matrix is readily available and the matrix composition is consistent across samples.[4]
Stable Isotope-Labeled Internal Standard (SIL-IS) An isotopically labeled version of the analyte is used as the internal standard.This is the preferred method for LC-MS/MS as it is the most effective way to compensate for matrix effects.[10]
Standard Addition Known amounts of the analyte are added to the actual sample. The analyte concentration is determined by extrapolating the calibration curve to zero response.When a suitable blank matrix is not available or the matrix composition is highly variable between samples.[1][6]

Visual Workflows

Troubleshooting_Workflow start Poor Reproducibility and Accuracy eval_me Step 1: Evaluate Matrix Effects (Post-Extraction Addition) start->eval_me me_present Significant Matrix Effects Detected? eval_me->me_present opt_sp Step 2: Optimize Sample Preparation (PPT, LLE, SPE) me_present->opt_sp Yes no_me Acceptable Performance me_present->no_me No opt_chrom Step 3: Refine Chromatography opt_sp->opt_chrom opt_cal Step 4: Implement Appropriate Calibration (SIL-IS, Matrix-Matched) opt_chrom->opt_cal end Reliable Results opt_cal->end

Caption: A logical workflow for troubleshooting matrix effects in forensic analysis.

Sample_Prep_Comparison cluster_0 Sample Preparation cluster_1 Analysis and Evaluation cluster_2 Outcome blank_matrix Blank Forensic Sample ppt Protein Precipitation (PPT) blank_matrix->ppt lle Liquid-Liquid Extraction (LLE) blank_matrix->lle spe Solid-Phase Extraction (SPE) blank_matrix->spe analysis LC-MS/MS Analysis ppt->analysis lle->analysis spe->analysis calc_me Calculate % Matrix Effect analysis->calc_me compare Compare Results & Select Optimal Method calc_me->compare

Caption: Experimental workflow for comparing different sample preparation techniques.

References

Technical Support Center: Strategies for Late-Stage Fluorination in Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for late-stage fluorination in complex molecules. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for planning and troubleshooting your fluorination experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for introducing a fluorine atom into a complex molecule at a late stage?

A1: Late-stage fluorination can be broadly categorized into three main approaches:

  • Electrophilic Fluorination: This method utilizes an electrophilic fluorine source ("F+") to fluorinate electron-rich moieties such as activated aromatic rings, enolates, or silyl enol ethers. Common reagents include Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).[1]

  • Nucleophilic Fluorination: This strategy employs a nucleophilic fluoride source (F-) to displace a leaving group. This is common for preparing alkyl fluorides from corresponding alcohols (via sulfonates) or halides, and for aromatic systems through nucleophilic aromatic substitution (SNAr) on electron-deficient rings.[2][3] Common fluoride sources include potassium fluoride (KF), cesium fluoride (CsF), and tetrabutylammonium fluoride (TBAF).

  • Transition-Metal-Catalyzed Fluorination: This rapidly evolving field uses transition metals like palladium and silver to catalyze the formation of C-F bonds. These methods can often be applied to a broader range of substrates, including those that are not amenable to traditional electrophilic or nucleophilic approaches, such as unactivated C-H bonds or aryl halides/triflates.[4][5][6]

Q2: How do I choose the right fluorination strategy for my molecule?

A2: The choice of strategy depends on several factors, including the nature of the substrate, the desired position of the fluorine atom, and the functional groups present in the molecule. The decision-making process can be summarized as follows:

Start Identify Target Site for Fluorination SubstrateType What is the nature of the substrate at the target site? Start->SubstrateType ElectronRich Electron-Rich (e.g., phenol, aniline, enolate) SubstrateType->ElectronRich Electron-Rich CH_Bond Unactivated C-H Bond SubstrateType->CH_Bond C-H Bond LeavingGroup Good Leaving Group (e.g., -OH, -Br, -OTf) SubstrateType->LeavingGroup Leaving Group ArylPrecursor Aryl Halide/Triflate or Boronic Acid/Ester SubstrateType->ArylPrecursor Aryl Precursor Electrophilic Electrophilic Fluorination (e.g., Selectfluor, NFSI) ElectronRich->Electrophilic MetalCH Transition-Metal-Catalyzed C-H Fluorination CH_Bond->MetalCH Nucleophilic Nucleophilic Fluorination (e.g., DAST, TBAF) LeavingGroup->Nucleophilic MetalCrossCoupling Transition-Metal-Catalyzed Cross-Coupling ArylPrecursor->MetalCrossCoupling

Figure 1. Decision process for selecting a late-stage fluorination strategy.

Q3: What are the most common side reactions in late-stage fluorination and how can they be minimized?

A3: Common side reactions include:

  • Protodehalogenation/Protodestannylation: In metal-catalyzed reactions, particularly with aryl stannanes or halides, the starting material can be converted to the corresponding arene without fluorine incorporation. This can often be minimized by rigorously excluding water and other protic sources from the reaction.[7]

  • Over-fluorination: In electrophilic fluorination of activated substrates, it's possible to introduce more than one fluorine atom. Using a stoichiometric amount of the fluorinating agent and carefully controlling the reaction time can help prevent this.

  • Elimination: For nucleophilic fluorination of alkyl halides or sulfonates, elimination to form an alkene can be a competing pathway, especially with hindered substrates or basic fluoride sources. Using less basic fluoride sources or milder reaction conditions can mitigate this.

  • Decomposition of Reagent or Substrate: Some fluorinating reagents are unstable at higher temperatures.[4] Similarly, complex molecules may not tolerate harsh reaction conditions. It is crucial to choose a method compatible with the stability of the substrate and reagents.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Electrophilic Fluorination
Possible Cause Troubleshooting Step
Insufficiently reactive substrate For electron-poor or sterically hindered substrates, a more powerful electrophilic fluorinating agent may be required. Consider switching from NFSI to Selectfluor®.
Decomposition of fluorinating agent Ensure the fluorinating agent is fresh and has been stored under anhydrous conditions. Some reagents are sensitive to moisture.[1]
Incorrect solvent The solvent can significantly impact the reaction. Acetonitrile is a common choice. Avoid solvents that can react with the fluorinating agent, such as DMF or DMSO with Selectfluor®.[8]
Presence of quenching functional groups Basic nitrogen-containing functional groups in the substrate can react with the electrophilic fluorinating agent, leading to low yields.[7] Protection of these groups may be necessary.
Reaction temperature is too low While many electrophilic fluorinations proceed at room temperature, some less reactive substrates may require gentle heating. Monitor the reaction for substrate decomposition at higher temperatures.
Issue 2: Poor Conversion in Nucleophilic Fluorination
Possible Cause Troubleshooting Step
"Naked" fluoride is not achieved The nucleophilicity of fluoride is greatly diminished by hydrogen bonding with water or protic solvents. Ensure all reagents and solvents are rigorously dry. For reactions with KF or CsF, the use of a phase-transfer catalyst (e.g., a crown ether) can improve fluoride solubility and reactivity.
Poor leaving group The leaving group ability is critical. For alcohols, ensure complete conversion to a sulfonate (e.g., tosylate, mesylate, or triflate). Triflates are generally the best leaving groups.
Inappropriate solvent Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for nucleophilic substitution reactions as they solvate the cation without strongly solvating the fluoride anion.
Reaction temperature is too low Nucleophilic fluorination often requires elevated temperatures to proceed at a reasonable rate.
Issue 3: Inconsistent Results in Transition-Metal-Catalyzed Fluorination
Possible Cause Troubleshooting Step
Catalyst deactivation The palladium or silver catalyst can be sensitive to air and moisture. Assembling the reaction in a glovebox or using Schlenk techniques can improve reproducibility.[9]
Ligand degradation The phosphine ligands used in many palladium-catalyzed reactions can be prone to oxidation. Use high-purity ligands and handle them under an inert atmosphere.
Insoluble silver salts In silver-catalyzed reactions, the formation of insoluble silver salts can hinder the reaction. The addition of co-solvents or additives may be necessary to maintain a homogeneous solution.[7]
Incorrect stoichiometry The ratio of catalyst, ligand, base, and fluoride source is often critical. A thorough optimization of the reaction conditions may be necessary for a new substrate.

Data Presentation: Comparison of Late-Stage Fluorination Methods

Table 1: Electrophilic Fluorination of Activated Arenes

SubstrateFluorinating AgentCatalyst/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
AnisoleSelectfluor®NoneCH3CN25185[10]
N-PhenylacetamideNFSINoneCH3CN25278[11]
2-PhenylpyridineAgF2NoneCH3CN1201899[9]

Table 2: Nucleophilic Fluorination of Aryl Halides/Triflates

| Substrate | Fluoride Source | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 4-Bromobenzonitrile | AgF | Pd(OAc)2 | AdBrettPhos | 2-MeTHF | 110 | 14 | 85 |[12] | | 4-Nitrophenyl triflate | CsF | None | None | DMF | 100 | 4 | 92 |[3] | | 2-Chloropyridine | KF | None | 18-crown-6 | CH3CN | 80 | 12 | 75 | N/A |

Table 3: Metal-Catalyzed Fluorination of Aryl Stannanes and Boronic Acids

SubstrateFluorinating AgentCatalystSolventTemp (°C)Time (h)Yield (%)Reference
4-Tributylstannyl-acetophenoneF-TEDA-PF6Ag2O (5 mol%)Acetone65488[7]
4-Methoxy-phenylboronic acidSelectfluor®Pd(OAc)2Acetone500.575[13]
4-Tributylstannyl-anisoleF-TEDA-BF4AgOTf (10 mol%)Acetone65453[14]

Experimental Protocols

Protocol 1: Electrophilic Fluorination of a 1,3-Dicarbonyl Compound using Selectfluor®

Objective: To introduce a fluorine atom at the α-position of a 1,3-dicarbonyl compound.

Materials:

  • 1,3-dicarbonyl substrate (1.0 equiv)

  • Selectfluor® (1.1 equiv)

  • Acetonitrile (CH3CN)

  • Ethyl acetate

  • Water

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolution: Dissolve the 1,3-dicarbonyl substrate (1.0 equiv) in acetonitrile in a round-bottom flask.[1]

  • Reagent Addition: Add Selectfluor® (1.1 equiv) to the solution in one portion.[1]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, add water to the reaction mixture and extract with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

A Dissolve 1,3-dicarbonyl in CH3CN B Add Selectfluor® (1.1 equiv) A->B C Stir at Room Temperature (Monitor by TLC/LC-MS) B->C D Quench with Water and Extract with EtOAc C->D E Dry, Concentrate, and Purify by Chromatography D->E F Isolated Product E->F

Figure 2. Experimental workflow for electrophilic fluorination.
Protocol 2: Silver-Catalyzed Fluorination of an Aryl Stannane

Objective: To synthesize an aryl fluoride from the corresponding aryl stannane.

Materials:

  • Aryl tributylstannane (1.0 equiv)

  • 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(hexafluorophosphate) (F-TEDA-PF6) (1.5 equiv)

  • Silver(I) oxide (Ag2O) (5 mol%)

  • Sodium triflate (NaOTf) (1.0 equiv)

  • Sodium bicarbonate (NaHCO3) (2.0 equiv)

  • Methanol (5.0 equiv)

  • Acetone

  • Reaction vial with a stir bar

Procedure:

  • Reaction Setup: To a reaction vial, add the aryl tributylstannane (1.0 equiv), Ag2O (5 mol%), NaOTf (1.0 equiv), NaHCO3 (2.0 equiv), and F-TEDA-PF6 (1.5 equiv).[7]

  • Solvent Addition: Add acetone and methanol (5.0 equiv).

  • Reaction: Seal the vial and stir the mixture at 65 °C for 4 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with acetone.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Protocol 3: Palladium-Catalyzed Nucleophilic Fluorination of an Aryl Bromide

Objective: To synthesize an aryl fluoride from an aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol)

  • Silver fluoride (AgF) (2.0 mmol)

  • Potassium fluoride (KF) (0.50 mmol)

  • Palladium precatalyst (e.g., AdBrettPhos Pd G3) (1-3 mol%)

  • 2-Methyltetrahydrofuran (2-MeTHF) (10 mL)

  • Anhydrous reaction tube

Procedure:

  • Reaction Setup (in a glovebox): To an oven-dried reaction tube, add the aryl bromide (1.0 mmol), AgF (2.0 mmol), KF (0.50 mmol), and the palladium precatalyst (1-3 mol%).[12]

  • Solvent Addition: Add 2-MeTHF (10 mL).

  • Reaction: Seal the tube and stir the mixture at 110 °C for 14 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

References

Technical Support Center: Enhancing the Stability of Fluorinated Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the handling and experimentation of fluorinated pharmaceutical intermediates.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments, offering systematic approaches to identify and resolve stability problems.

Issue 1: Unexpected Degradation of a Fluorinated Intermediate During Reaction Work-up or Purification

  • Question: My fluorinated compound is showing signs of decomposition (e.g., appearance of new spots on TLC, unexpected peaks in LC-MS) after aqueous work-up or chromatography. What could be the cause and how can I mitigate this?

  • Answer:

    • Assess pH Sensitivity: Many fluorinated intermediates are sensitive to acidic or basic conditions. Certain fluorinated heterocycles, like some imidazoles and indoles, are known to undergo defluorination in aqueous buffer solutions.[1][2]

      • Troubleshooting Steps:

        • Carefully neutralize the reaction mixture to a pH of ~7 before work-up.

        • Use a buffered aqueous solution for extraction if your compound has a known pKa.

        • Minimize the duration of contact with aqueous acidic or basic solutions.

    • Evaluate Solvent Compatibility: The choice of solvent during extraction and purification is critical. Protic solvents can participate in degradation pathways, and some common organic solvents may not be inert.

      • Troubleshooting Steps:

        • Ensure your compound is not susceptible to solvolysis with alcoholic solvents (e.g., methanol, ethanol) if used in chromatography.

        • Be aware that some fluorinating reagents can react exothermically with solvents like DMF, pyridine, and DMSO.[1]

    • Consider Thermal Stress: Elevated temperatures during solvent evaporation or high-temperature chromatography can induce degradation.

      • Troubleshooting Steps:

        • Use a rotary evaporator at the lowest practical temperature and pressure.

        • If using column chromatography, avoid high temperatures unless the compound's thermal stability is confirmed.

Issue 2: Low Yield and/or Defluorination Observed in a Reaction

  • Question: I am observing a significant amount of defluorinated byproduct in my reaction. What are the common causes and how can I prevent this?

  • Answer:

    • Identify Unstable Structural Motifs: Certain structural features predispose a molecule to defluorination.

      • β-Fluoro Carbonyls: If there is an acidic proton alpha to a carbonyl group, the compound can be unstable and readily eliminate hydrogen fluoride (HF).[1][3]

      • Fluoromethylamines: The lone pair of electrons on the nitrogen atom can promote decomposition.[1][3]

      • Monofluoroalkyl Groups with Intramolecular Nucleophiles: These can undergo intramolecular SN2 reactions, leading to displacement of the fluoride ion.[3] A notable example is the decomposition of compounds containing a 2-(fluoromethyl)pyrrolidine moiety.[2][3]

    • Reaction Conditions: The reaction environment plays a crucial role.

      • Troubleshooting Steps:

        • Base Selection: If a base is used, consider a non-nucleophilic or sterically hindered base to minimize direct attack on the carbon-fluorine bond.

        • Temperature Control: Run the reaction at the lowest effective temperature to minimize side reactions.

        • Protecting Groups: For fluoromethylamines, converting the amine to an amide can enhance stability by reducing the electron density on the nitrogen.[3]

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for fluorinated pharmaceutical intermediates?

    • A1: To ensure long-term stability, fluorinated intermediates should be protected from light, temperature fluctuations, air, and moisture.[1]

      • Light: Store in opaque or amber glass containers in a dark environment.[1]

      • Temperature: Most fluorinated compounds are heat-sensitive and should be stored at low temperatures, typically between -20°C and 25°C, depending on the specific compound's reactivity.[1]

      • Air: For oxygen-sensitive compounds, store under an inert atmosphere like nitrogen or argon in airtight containers.[1]

      • Moisture: Store in a dry environment with low humidity and consider using desiccants like silica gel inside the storage container.[1]

  • Q2: Are there specific classes of fluorinated compounds that are known to be particularly unstable?

    • A2: Yes, certain structural motifs are known to be inherently less stable. These include:

      • Compounds with a 2-(fluoromethyl)pyrrolidine group, which can decompose in solution at physiological pH.[1][3]

      • β-Fluoro carbonyl compounds with an acidic α-proton, which can readily eliminate HF.[1][3]

      • Fluoromethylamines, which are often prone to decomposition.[1][3]

      • Certain fluorinated imidazoles and indoles, which may undergo defluorination in aqueous buffers.[1][2]

Stability Testing

  • Q3: How can I assess the stability of my fluorinated intermediate under different conditions?

    • A3: Forced degradation studies (also known as stress testing) are essential for evaluating the intrinsic stability of a compound.[4][5] This involves subjecting the compound to harsh conditions such as high/low pH, high temperature, oxidation, and photolysis to identify potential degradation pathways and products.[4][5][6]

  • Q4: What analytical techniques are best for monitoring the stability of fluorinated compounds?

    • A4: A combination of techniques is often most effective.

      • HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry): This is a cornerstone technique for separating the parent compound from its degradants and identifying the mass of the degradation products.

      • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a highly specific and quantitative method for monitoring the fate of fluorinated compounds, as it provides an unbiased view of all fluorinated species in a sample.[1]

Data Presentation

The stability of fluorinated intermediates can be highly dependent on the specific chemical structure and the conditions to which they are exposed. Below are examples of how stability data can be presented.

Table 1: Stability of a 2-(Fluoromethyl)pyrrolidine Derivative in Solution

ConditionTime% DecompositionDegradation Products Identified
pH 7.4, 50°C7 days60 - 90%SN2-like hydroxylated product, ring-expanded product
Structurally similar compound without the fluoromethyl group under the same conditions showed less than 2% decomposition.
(Data sourced from a study on compounds containing the 2-(fluoromethyl)pyrrolidine moiety[2][3])

Table 2: Forced Degradation Study of Fluorometholone

Stress ConditionParameters% Drug Decomposed
Acidic Degradation0.1 M HCl, 80°C, 60 min0.6%
Alkaline Degradation0.1 N NaOH, 80°C, 60 min2.57%
Oxidative Degradation30% H₂O₂, 80°C, 60 min3.8%
Thermal Degradation80°C, 60 min1.85%
(Data summarized from a forced degradation study on Fluorometholone[7][8])

Experimental Protocols

Protocol 1: General Procedure for Stability Assessment by HPLC-MS

This protocol provides a framework for evaluating the stability of a fluorinated intermediate in various solutions.

1. Materials and Equipment:

  • Fluorinated intermediate

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of desired pH

  • HPLC system with a suitable column (e.g., C18) and a mass spectrometer detector (LC-MS)

  • Volumetric flasks, pipettes, and vials

2. Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the fluorinated compound in an appropriate organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).[1]

  • Sample Preparation: Dilute the stock solution with the test solution (e.g., aqueous buffer at pH 3, 7, and 9) to a final concentration suitable for HPLC-MS analysis (e.g., 10 µg/mL).[1] Prepare a control sample (T=0) by diluting the stock solution with the mobile phase.

  • Incubation: Store the test samples under the desired conditions (e.g., 25°C, 40°C, protected from light).

  • Time Points: Withdraw aliquots from each test solution at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • HPLC-MS Analysis: Analyze each aliquot by HPLC-MS to determine the concentration of the parent compound and identify any degradation products.

    • Mobile Phase: A typical gradient could be water and acetonitrile, both with 0.1% formic acid.

    • Column: A standard C18 column (e.g., 2.1 mm x 150 mm, 5 µm) is often suitable.[9]

    • Detection: Use both UV and MS detectors. The MS should be run in both positive and negative ion modes to detect a wide range of potential degradants.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.[1] Characterize any significant degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns.

Protocol 2: Forced Degradation Study Protocol

This protocol outlines a typical procedure for conducting forced degradation studies as per ICH guidelines.

1. Materials:

  • Fluorinated intermediate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Mobile phase for HPLC

2. Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the drug at a concentration of approximately 50 µg/mL.[7]

  • Acidic Degradation: Treat the drug solution with 0.1 M HCl and reflux at 80°C for 60 minutes. After cooling, neutralize the solution with an equivalent amount of NaOH and dilute with the mobile phase to the initial concentration.[7]

  • Alkaline Degradation: Treat the drug solution with 0.1 N NaOH and reflux at 80°C for 60 minutes. After cooling, neutralize with HCl and dilute with the mobile phase.[7]

  • Oxidative Degradation: Treat the drug solution with 30% H₂O₂ and reflux at 80°C for 60 minutes. After cooling, dilute with the mobile phase.

  • Thermal Degradation: Reflux the drug solution in a neutral medium (e.g., water or mobile phase) at 80°C for 60 minutes. After cooling, dilute with the mobile phase if necessary.

  • Analysis: Inject 20 µL of each stressed sample into the HPLC system and analyze the chromatograms for the degradation of the parent peak and the formation of new peaks.[7]

Visualizations

The following diagrams illustrate key concepts and workflows related to the stability of fluorinated pharmaceutical intermediates.

G cluster_0 Degradation Pathways cluster_1 Contributing Factors Intramolecular SN2 Intramolecular SN2 HF Elimination HF Elimination Hydrolysis Hydrolysis 2-(Fluoromethyl)pyrrolidine 2-(Fluoromethyl)pyrrolidine 2-(Fluoromethyl)pyrrolidine->Intramolecular SN2 beta-Fluoro Carbonyl beta-Fluoro Carbonyl beta-Fluoro Carbonyl->HF Elimination pH Extremes pH Extremes pH Extremes->Hydrolysis

Caption: Common degradation pathways for fluorinated intermediates.

G cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution Stress Apply Stress (Acid, Base, Heat, etc.) Start->Stress Neutralize Neutralize/Dilute Sample Stress->Neutralize Analyze Analyze by LC-MS Neutralize->Analyze Report Identify Degradants & Quantify Stability Analyze->Report G cluster_troubleshooting Troubleshooting Stability Issues Start Degradation Observed CheckStructure Known Unstable Motif? Start->CheckStructure CheckConditions Harsh Conditions? CheckStructure->CheckConditions No ModifySynthesis Modify Synthesis (e.g., Protecting Group) CheckStructure->ModifySynthesis Yes ModifyWorkup Adjust pH, Temp, Solvent during Work-up CheckConditions->ModifyWorkup Yes No No Yes Yes

References

Technical Support Center: Decontamination of Potent Opioid Spills

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper procedures for decontaminating spills involving potent opioids, such as fentanyl and its analogues.

Frequently Asked Questions (FAQs)

Q1: What are the immediate steps to take after a potent opioid spill?

A1: In the event of a spill, prioritize the safety of all personnel.

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the contaminated area. Restrict access to the spill zone to prevent further spread of contamination.

  • Assess the Spill: From a safe distance, try to determine the nature and quantity of the spilled substance. This will inform the appropriate personal protective equipment (PPE) and decontamination procedure.

  • Don Appropriate PPE: Before entering the spill area, all personnel must don the appropriate PPE.[1][2] The minimum recommended PPE includes:

    • Two pairs of powder-free nitrile gloves.[3]

    • A disposable, fluid-resistant gown or coveralls.[1][2]

    • A NIOSH-approved N100, P100, or R100 filtering facepiece respirator.[4] For larger spills or in areas with poor ventilation, a powered air-purifying respirator (PAPR) may be necessary.[4]

    • Eye protection, such as safety goggles or a face shield.[1][4]

  • Contain the Spill: Use absorbent materials, such as absorbent pads or kitty litter, to contain the spill and prevent it from spreading further. Do not use compressed air or dry sweeping to clean up spills, as this can aerosolize the opioid particles.[5]

Q2: What are the recommended solutions for decontaminating surfaces contaminated with potent opioids?

A2: Several solutions have been shown to be effective in decontaminating surfaces contaminated with fentanyl and its analogues. The choice of decontaminant may depend on the surface material and the specific opioid.

Recent research indicates that solutions containing peracetic acid, hydrogen peroxide, and pH-adjusted hypochlorite are effective for decontaminating various surfaces.[6][7] For personal protective equipment, solutions with peracetic acid have demonstrated high efficacy in short contact times.[6] Water with or without detergent can physically remove a significant portion of fentanyl, but the opioid will be present in the runoff.[7][8]

Q3: How should I dispose of contaminated materials after a spill cleanup?

A3: All materials used for spill cleanup, including absorbent materials, wipes, and disposable PPE, are considered hazardous waste.

  • Place all contaminated materials in a labeled, durable 6 mil polyethylene bag.[9]

  • Consult your institution's environmental health and safety (EHS) office for specific procedures on the disposal of opioid-contaminated waste.

  • For unused or expired opioids, the FDA recommends using a drug take-back program if available.[10] If a take-back program is not accessible, some opioids are on the FDA's "flush list" and can be disposed of by flushing down the toilet to prevent accidental exposure.[10][11] For other opioids not on the flush list, they can be mixed with an unpalatable substance like coffee grounds or cat litter in a sealed bag before being thrown in the trash.[10][12]

Troubleshooting Guides

Problem: Visible powder remains after decontamination.

  • Possible Cause: The decontamination solution may not have had sufficient contact time, or the surface may be porous, trapping the opioid particles.

  • Solution: Reapply the decontamination solution and ensure it remains on the surface for the recommended contact time (e.g., one hour for surfaces, 1-5 minutes for PPE).[6] For porous surfaces, physical removal of the contaminated material may be necessary.[7] Consider consulting your EHS office for guidance on handling porous materials.

Problem: A team member experiences symptoms of opioid exposure (e.g., respiratory depression) during cleanup.

  • Immediate Action:

    • Remove the affected individual from the contaminated area immediately.

    • If breathing has stopped or is shallow, administer naloxone if you are trained to do so and call for emergency medical services.[1][13]

    • Remove any contaminated clothing and wash the affected skin with soap and water.[9][14] Do not use alcohol-based hand sanitizers, as they may increase absorption.[4]

Data Presentation

Table 1: Efficacy of Decontamination Solutions for Fentanyl on Non-Porous Surfaces

Decontamination SolutionContact TimeEfficacy (% Fentanyl Reduction)Reference
Peracetic Acid1 hour>95%[7]
Acetified Bleach (pH-adjusted hypochlorite)1 hour>95%[7][8]
Hydrogen Peroxide1 hourEffective[6]
Water with/without DetergentN/A70-90% (Physical Removal)[7][8]
pH Neutral Bleach1 hourLess Effective[7]
OxiClean™1 hourLess Effective[7]

Experimental Protocols

Protocol: Evaluating the Efficacy of a Decontamination Solution on a Non-Porous Surface

  • Materials:

    • Potent opioid standard (e.g., fentanyl HCl)

    • Non-porous surface coupons (e.g., stainless steel, glass)

    • Decontamination solution to be tested

    • Control solution (e.g., water)

    • Application materials (e.g., sprayer, wipes)

    • Extraction solvent (e.g., methanol)

    • Analytical instrumentation (e.g., LC-MS/MS)

    • Appropriate PPE

  • Procedure:

    • Prepare a stock solution of the potent opioid in a suitable solvent.

    • Spike a known amount of the opioid solution onto the surface of the non-porous coupons and allow the solvent to evaporate.

    • Apply the decontamination solution to the contaminated coupons. For a control, apply the control solution to a separate set of contaminated coupons.

    • Allow the solution to remain on the coupons for the desired contact time.

    • After the contact time, collect any remaining liquid and rinse the coupon with a known volume of extraction solvent.

    • Analyze the collected liquid and the extraction solvent using a validated analytical method (e.g., LC-MS/MS) to quantify the amount of remaining opioid.

    • Calculate the decontamination efficacy as the percentage reduction of the opioid compared to the control coupons.

Mandatory Visualizations

Spill_Response_Workflow cluster_Initial_Response Initial Response cluster_Preparation Preparation cluster_Cleanup Cleanup & Decontamination cluster_Post_Cleanup Post-Cleanup Spill Potent Opioid Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Secure Secure the Spill Area Alert->Secure Assess Assess Spill from Safe Distance Secure->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain Spill with Absorbents Don_PPE->Contain Decontaminate Apply Decontamination Solution Contain->Decontaminate Wait Observe Contact Time Decontaminate->Wait Wipe Wipe and Collect Residue Wait->Wipe Dispose Dispose of Contaminated Waste Wipe->Dispose Doff_PPE Doff PPE Dispose->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash Report Report Incident Wash->Report

Caption: Workflow for responding to a potent opioid spill.

Decontamination_Logic cluster_Surface_Type Surface Type cluster_Decontamination_Method Decontamination Method cluster_Outcome Outcome Spill Opioid Spill Non_Porous Non-Porous Surface (e.g., steel, glass) Spill->Non_Porous Porous Porous Surface (e.g., wood, concrete) Spill->Porous Chemical_Decon Chemical Decontamination (e.g., Peracetic Acid, Bleach) Non_Porous->Chemical_Decon Primary Method Porous->Chemical_Decon Attempt First Physical_Removal Physical Removal Porous->Physical_Removal If Chemical Decon Fails Decontaminated Surface Decontaminated Chemical_Decon->Decontaminated Waste Contaminated Waste for Disposal Chemical_Decon->Waste Physical_Removal->Waste Removal_Required Material Removal May Be Required Physical_Removal->Removal_Required

References

Validation & Comparative

A Comparative Analysis of Ortho-, Para-, and Meta-fluoro 4-ANBP Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the ortho-, para-, and meta-fluoro isomers of 4-anilino-N-benzylpiperidine (4-ANBP). As crucial intermediates in the synthesis of fluorinated fentanyl analogs, understanding the distinct characteristics of these positional isomers is paramount for researchers in medicinal chemistry and pharmacology. Due to the limited availability of direct comparative biological data for these specific 4-ANBP precursors, this guide leverages experimental data from their corresponding N-acyl derivatives, the ortho-, para-, and meta-fluorofentanyl analogs, to infer and project their potential pharmacological profiles.

Chemical and Physical Properties

The ortho-, meta-, and para-fluoro 4-ANBP isomers share the same molecular formula and weight but differ in the position of the fluorine atom on the aniline ring. This seemingly minor structural variance can significantly influence their chemical properties and, by extension, their biological activity.

PropertyOrtho-fluoro 4-ANBPPara-fluoro 4-ANBPMeta-fluoro 4-ANBP
Formal Name N-(2-fluorophenyl)-1-(phenylmethyl)-4-piperidinamine[1]N-(4-fluorophenyl)-1-(phenylmethyl)-4-piperidinamine[2]N-(3-fluorophenyl)-1-(phenylmethyl)-4-piperidinamine[3]
Synonyms o-fluoro 4-ANBP, Despropionyl N-benzyl ortho-fluoro norfentanyl[1]p-fluoro 4-ANBP, Despropionyl N-benzyl para-fluoro norfentanyl[2]m-fluoro 4-ANBP, Despropionyl N-benzyl meta-fluoro norfentanyl[3]
CAS Number 416876-71-6[1]131587-27-4[2]131587-28-5[3]
Molecular Formula C₁₈H₂₁FN₂[1]C₁₈H₂₁FN₂[2]C₁₈H₂₁FN₂[3]
Formula Weight 284.4 g/mol [1]284.4 g/mol [2]284.4 g/mol [3]
Purity ≥98%≥98%[2]≥98%[3]
Formulation A crystalline solid[1]A crystalline solid[2]A crystalline solid[3]

Projected Biological Activity Based on Fluorofentanyl Analogs

In Vivo Pharmacological Effects of Corresponding Fluorofentanyl Analogs in Mice

The following table summarizes the rank order of potency for various in vivo effects observed for the aniline-fluorinated fentanyl isomers. It is hypothesized that the 4-ANBP precursors would exhibit a similar trend in their intrinsic activity.

In Vivo EffectRank Order of Potency
Hyperlocomotion ortho-fluorofentanyl > para-fluorofentanyl > meta-fluorofentanyl
Antinociception ortho-fluorofentanyl ≈ para-fluorofentanyl > meta-fluorofentanyl
Hypoventilation ortho-fluorofentanyl > para-fluorofentanyl > meta-fluorofentanyl

These findings are supported by earlier research from 1989 by Kudzma et al., which indicated that an ortho-fluoro substitution on the anilido phenyl group of 4-anilidopiperidines enhanced analgesic potency relative to unsubstituted or chloro-substituted analogs.[4]

Experimental Protocols

For researchers aiming to directly characterize the pharmacological properties of ortho-, para-, and meta-fluoro 4-ANBP, the following are detailed methodologies for key in vitro assays.

Radioligand Competition Binding Assay for Opioid Receptors

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., µ-opioid receptor).

  • Radiolabeled ligand (e.g., [³H]-DAMGO).

  • Unlabeled standard (e.g., Naloxone).

  • Test compounds (ortho-, para-, and meta-fluoro 4-ANBP).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw and homogenize cell membranes in ice-cold binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Binding buffer.

    • A fixed concentration of the radiolabeled ligand.

    • Varying concentrations of the test compound or unlabeled standard.

    • Cell membrane homogenate.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plates to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay for Functional Activity

This assay measures the functional activation of G-protein coupled receptors (GPCRs) like opioid receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, upon agonist stimulation.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • [³⁵S]GTPγS.

  • Unlabeled GTPγS.

  • GDP.

  • Test compounds (ortho-, para-, and meta-fluoro 4-ANBP).

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane and Compound Preparation: Prepare cell membranes and serial dilutions of the test compounds in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer.

    • GDP.

    • Varying concentrations of the test compound.

    • Cell membrane suspension.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at 30°C.

  • Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the reaction.

  • Incubation: Incubate the plate for 60 minutes at 30°C.

  • Termination and Filtration: Stop the reaction by rapid filtration through filter plates and wash with ice-cold buffer.

  • Quantification: Dry the filters, add scintillation fluid, and measure radioactivity.

  • Data Analysis: Calculate the specific binding of [³⁵S]GTPγS at each test compound concentration. Plot the data to generate concentration-response curves and determine the EC50 (potency) and Emax (efficacy) values.

Visualizing Molecular Interactions and Experimental Processes

To further aid in the understanding of the underlying mechanisms and experimental designs, the following diagrams are provided.

Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid Opioid Ligand (e.g., Fluoro-4-ANBP analog) MOR μ-Opioid Receptor (GPCR) Opioid->MOR Binding G_protein Gαi/oβγ MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ion_Channel K+ Channel (Open) G_protein->Ion_Channel Activation cAMP cAMP AC->cAMP X ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Phosphorylation Cascade Ion_Channel->Cellular_Response Hyperpolarization

Caption: Canonical G-protein dependent signaling pathway of the μ-opioid receptor.

Radioligand_Binding_Assay_Workflow start Start prep Prepare Reagents: - Cell Membranes - Radioligand ([³H]-DAMGO) - Test Compounds (Fluoro-4-ANBP isomers) - Buffers start->prep plate Plate Assay: Add reagents to 96-well plate prep->plate incubate Incubate (e.g., 60 min at 25°C) plate->incubate filter Filter and Wash (Separate bound from free radioligand) incubate->filter dry Dry Filter Plate filter->dry scint Add Scintillation Fluid dry->scint count Count Radioactivity (Scintillation Counter) scint->count analyze Data Analysis: - Calculate IC50 - Determine Ki count->analyze end End analyze->end

Caption: Experimental workflow for a radioligand competition binding assay.

Conclusion

This guide provides a comparative framework for understanding the ortho-, para-, and meta-fluoro isomers of 4-ANBP. While direct biological data for these precursors is sparse, the analysis of their corresponding fluorofentanyl analogs offers valuable predictive insights into their likely pharmacological profiles. The provided experimental protocols and diagrams serve as a resource for researchers seeking to further elucidate the specific properties of these compounds. The observed trend of ortho > para > meta in terms of in vivo activity for the fentanyl analogs suggests that the position of the fluorine atom is a critical determinant of biological effect, a key consideration for the design and development of novel opioid receptor ligands. Further direct experimental validation is necessary to confirm these extrapolated findings for the 4-ANBP isomers themselves.

References

Comparative Performance Analysis of Fentanyl Immunoassays with Ortho-fluoro 4-ANBP and Related Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the cross-reactivity of ortho-fluoro 4-ANBP and its structurally related compounds in commercially available fentanyl immunoassays. As the landscape of novel psychoactive substances (NPS) continues to evolve, understanding the performance of existing screening tools is critical for researchers, scientists, and drug development professionals. This document summarizes available quantitative data, details experimental methodologies, and provides a visual representation of the immunoassay workflow to aid in the interpretation of screening results.

While direct experimental data on the cross-reactivity of this compound in fentanyl immunoassays is not extensively available in current literature, valuable insights can be gleaned from the analysis of its structural analogs, namely para-fluoro-4-ANPP (despropionyl-p-fluorofentanyl) and the parent compound 4-ANPP. These compounds share a core structure with this compound, making their interaction with anti-fentanyl antibodies a relevant proxy for estimating the potential cross-reactivity of the ortho-isomer.

Data Presentation: Cross-Reactivity of Fentanyl Precursors

The following table summarizes the cross-reactivity of para-fluoro-4-ANPP and 4-ANPP in various commercial fentanyl immunoassays. The data is compiled from a comprehensive study by Wharton et al. (2021), which evaluated 30 fentanyl analogs and metabolites across 19 different immunoassay kits[1]. Cross-reactivity is typically calculated relative to fentanyl at a concentration of 100 ng/mL.

AnalyteImmunoassay KitTypeTarget AnalyteLowest Concentration Detected (ng/mL)Cross-Reactivity (%)
para-fluoro-4-ANPP BTNX Fentanyl Test StripLFAFentanyl20050
Immunalysis Fentanyl Direct ELISAELISAFentanyl1100
ARK Fentanyl AssayHomogeneousFentanyl>1000<10
4-ANPP BTNX Fentanyl Test StripLFAFentanyl>1000<10
Immunalysis Fentanyl Direct ELISAELISAFentanyl502
ARK Fentanyl AssayHomogeneousFentanyl>1000<10

LFA: Lateral Flow Assay; ELISA: Enzyme-Linked Immunosorbent Assay

Data extracted from Wharton et al., Journal of Analytical Toxicology, 2021.[1]

A separate study by Rodriguez-Cruz et al. (2023) evaluated the BTNX Rapid Response Fentanyl Test Strips and reported high cross-reactivity with para-fluorofentanyl but lower cross-reactivity with 4-ANPP[2].

Experimental Protocols

The data presented in this guide were generated using established immunoassay techniques. The general principles and specific examples of the experimental protocols are outlined below.

Lateral Flow Immunoassay (Fentanyl Test Strips)

Lateral flow assays are rapid, single-use tests that provide a qualitative result.

Principle: This is a competitive immunoassay. The test strip contains a membrane with a test line and a control line. The test line is coated with a fentanyl-protein conjugate. The sample pad contains gold-conjugated anti-fentanyl antibodies.

  • Sample Preparation: The suspected drug residue is dissolved in a specified volume of water or buffer to create a sample solution.

  • Assay Procedure: The test strip is dipped into the sample solution.

  • Migration: The liquid sample migrates up the membrane via capillary action.

  • Detection:

    • Negative Result: If no fentanyl or cross-reactive substance is present in the sample, the gold-conjugated antibodies will bind to the fentanyl-protein conjugate at the test line, producing a visible colored line. A second line will appear at the control position.

    • Positive Result: If fentanyl or a cross-reactive substance is present in the sample at a concentration above the detection limit, it will bind to the gold-conjugated antibodies. This complex then migrates past the test line without binding, resulting in the absence of a colored line at the test position. The control line should still appear to validate the test.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

Principle: A competitive ELISA format is commonly used for fentanyl screening.

  • Coating: Microplate wells are coated with a fentanyl-protein conjugate.

  • Sample/Standard Addition: A known amount of patient sample or standard solution is added to the wells, followed by the addition of a fixed amount of enzyme-labeled anti-fentanyl antibody.

  • Competition: The fentanyl in the sample and the fentanyl-protein conjugate coated on the well compete for binding to the limited amount of enzyme-labeled antibody.

  • Washing: The wells are washed to remove any unbound antibodies.

  • Substrate Addition: A chromogenic substrate is added to the wells. The enzyme on the bound antibodies catalyzes a reaction that produces a colored product.

  • Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of fentanyl in the sample.

Homogeneous Immunoassay (e.g., ARK Fentanyl Assay)

These assays are performed in a solution and do not require separation of bound and free antigens. They are often automated on clinical chemistry analyzers.

Principle: This is a competitive immunoassay that utilizes an enzyme-labeled drug (fentanyl) and a specific antibody.

  • Reaction: The sample containing the drug is mixed with the antibody and the enzyme-labeled drug.

  • Competition: The drug in the sample and the enzyme-labeled drug compete for binding sites on the antibody.

  • Enzyme Activity: The activity of the enzyme is altered when the enzyme-labeled drug is bound to the antibody.

  • Measurement: The change in enzyme activity is measured spectrophotometrically, and it is proportional to the concentration of the drug in the sample. A study utilizing the ARK Fentanyl Assay performed the analysis on a Roche Cobas e602 automated chemistry analyzer[3].

Mandatory Visualization

The following diagram illustrates the principle of a competitive lateral flow immunoassay, a common format for rapid fentanyl screening.

G cluster_0 Negative Sample (No Drug) cluster_1 Positive Sample (Drug Present) neg_sample Sample Pad: No Fentanyl neg_conjugate Conjugate Pad: Anti-Fentanyl Ab-Gold neg_sample->neg_conjugate Sample Wick neg_test_line Test Line: Fentanyl-Protein Conjugate neg_conjugate->neg_test_line Ab-Gold binds to Test Line neg_control_line Control Line: Secondary Antibody neg_test_line->neg_control_line Excess Ab-Gold binds to Control neg_result Result: Two Lines (Negative) pos_sample Sample Pad: Fentanyl Present pos_conjugate Conjugate Pad: Anti-Fentanyl Ab-Gold pos_sample->pos_conjugate Sample Wick pos_test_line Test Line: Fentanyl-Protein Conjugate pos_conjugate->pos_test_line Fentanyl binds Ab-Gold, prevents binding to Test Line pos_control_line Control Line: Secondary Antibody pos_test_line->pos_control_line Excess Ab-Gold binds to Control pos_result Result: One Line (Positive)

Caption: Competitive Lateral Flow Immunoassay Principle.

References

A Comparative Guide to the Structural Activity Relationship of Fluorinated Fentanyl Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of fluorinated fentanyl analogues, focusing on their structural activity relationships (SAR) at the mu-opioid receptor (MOR). The information presented herein is supported by experimental data from in vitro and in vivo studies, offering valuable insights for researchers in pharmacology and medicinal chemistry.

Introduction to Fluorinated Fentanyl Analogues

Fentanyl, a potent synthetic opioid, and its analogues are of significant interest due to their profound impact on public health and their utility as pharmacological tools.[1][2] The introduction of a fluorine atom to the fentanyl scaffold can significantly alter its pharmacological profile, including its binding affinity for the mu-opioid receptor, its functional potency and efficacy, and its in vivo effects.[1][3] Understanding the SAR of these fluorinated analogues is crucial for the development of safer analgesics and for forensic and toxicological analysis. This guide focuses on the comparison of ortho-, meta-, and para-fluorinated fentanyl analogues.

Quantitative Data Comparison

The following tables summarize the in vitro and in vivo pharmacological data for fentanyl and its fluorinated analogues. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparisons are most accurate when data is sourced from the same study using identical experimental conditions.

In Vitro Activity at the Human Mu-Opioid Receptor (hMOR)

The table below presents the binding affinity (Ki) and functional activity (EC50 and Emax) of fluorinated fentanyl analogues at the human mu-opioid receptor. The binding affinity (Ki) represents the concentration of the drug that occupies 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity. The EC50 value represents the concentration of the drug that produces 50% of its maximal effect in a functional assay, such as the GTPγS binding assay, indicating its potency. The Emax value represents the maximum efficacy of the drug relative to a standard full agonist, DAMGO.

CompoundPosition of FluorineKi (nM)EC50 (nM)Emax (% of DAMGO)Reference
Fentanyl-1.63299 ± 4[4]
ortho-Fluorofentanyl (o-FF)2-position of aniline ring-0.16>90%[3]
meta-Fluorofentanyl (m-FF)3-position of aniline ring-->90%[3]
para-Fluorofentanyl (p-FF)4-position of aniline ring4.279>90%[4]

Note: A direct comparison of Ki values for all isomers from a single study was not available in the searched literature. The EC50 values for o-FF and m-FF are from a study that did not include fentanyl for direct comparison but ranked o-FF as the most potent.[3]

In Vivo Antinociceptive Potency

The following table compares the in vivo antinociceptive potency (ED50) of fentanyl and its fluorinated analogues from warm-water tail-withdrawal tests in mice. The ED50 value represents the dose of the drug required to produce an antinociceptive effect in 50% of the subjects. A lower ED50 value indicates higher potency.

CompoundED50 (mg/kg, s.c.)Potency Ratio (Fentanyl/Compound)Reference
Fentanyl0.1221.00[5]
ortho-Fluorofentanyl (o-FF)-~2[1]
meta-Fluorofentanyl (m-FF)-~0.2[1]
para-Fluorofentanyl (p-FF)-~0.4[1]

Note: The potency ratios for the fluorinated isomers are based on a report citing that o-fluorofentanyl is twice as potent as fentanyl, while m-fluorofentanyl is five times less potent and p-fluorofentanyl is 2.5 times less potent.[1] Specific ED50 values from a head-to-head study were not available in the search results.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Displacement Assay for Mu-Opioid Receptor Binding Affinity (Ki)

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the mu-opioid receptor.

Materials:

  • Cell membranes expressing the human mu-opioid receptor (hMOR).

  • Radioligand: [3H]DAMGO (a selective MOR agonist).

  • Non-specific binding control: Naloxone (a non-selective opioid antagonist).

  • Test compounds (fluorinated fentanyl analogues).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds.

  • Incubation: In a 96-well plate, add the cell membranes, the radioligand ([3H]DAMGO), and either the test compound, buffer (for total binding), or naloxone (for non-specific binding).

  • Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[6]

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay for Functional Activity (EC50 and Emax)

This functional assay measures the activation of G-proteins coupled to the mu-opioid receptor upon agonist binding.

Materials:

  • Cell membranes expressing the hMOR.

  • [35S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP (Guanosine diphosphate).

  • Test compounds (fluorinated fentanyl analogues).

  • Reference agonist: DAMGO.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).[7]

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells expressing the receptor and prepare a crude membrane fraction by centrifugation.[7]

  • Assay Setup: In a 96-well plate, add the cell membranes, GDP, and serial dilutions of the test compound or DAMGO.[7]

  • Initiation of Reaction: Add [35S]GTPγS to each well to start the reaction.[7]

  • Incubation: Incubate the plate at 30°C for 60 minutes.[8]

  • Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate.[7]

  • Washing: Wash the filters with ice-cold buffer.[7]

  • Scintillation Counting: Dry the filters, add scintillation fluid, and count the radioactivity.[7]

  • Data Analysis: Plot the specific binding of [35S]GTPγS against the log concentration of the agonist to generate a dose-response curve. Determine the EC50 and Emax values from this curve.[7]

Visualizations

Mu-Opioid Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascades initiated upon activation of the mu-opioid receptor by an agonist like fentanyl. The receptor can signal through both G-protein dependent and β-arrestin dependent pathways.

MOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway Agonist (Fentanyl) Agonist (Fentanyl) MOR Mu-Opioid Receptor (MOR) Agonist (Fentanyl)->MOR G_protein Gαi/oβγ MOR->G_protein Activation GRK GRK MOR->GRK Phosphorylation G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase (AC) G_alpha->AC Inhibition Analgesia Analgesia G_alpha->Analgesia K_channel ↑ K+ Channel Activation G_beta_gamma->K_channel Ca_channel ↓ Ca2+ Channel Activity G_beta_gamma->Ca_channel G_beta_gamma->Analgesia cAMP ↓ cAMP AC->cAMP P_MOR Phosphorylated MOR Beta_Arrestin β-Arrestin P_MOR->Beta_Arrestin Recruitment Internalization Receptor Internalization Beta_Arrestin->Internalization Side_Effects Side Effects (e.g., Respiratory Depression) Internalization->Side_Effects GTP_gamma_S_Workflow start Start prep Prepare Cell Membranes Expressing MOR start->prep setup Assay Setup in 96-well Plate: - Membranes - GDP - Test Compound/Control prep->setup initiate Initiate Reaction: Add [35S]GTPγS setup->initiate incubate Incubate at 30°C initiate->incubate terminate Terminate Reaction: Rapid Filtration incubate->terminate wash Wash Filters terminate->wash count Scintillation Counting wash->count analyze Data Analysis: - Generate Dose-Response Curve - Determine EC50 and Emax count->analyze end End analyze->end

References

Comparative Guide to Analytical Methods for Ortho-fluoro 4-ANBP in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of Ortho-fluoro 4-ANBP in biological matrices. As no formally validated method for this compound has been published, this document outlines a proposed "gold-standard" Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, drawing upon established techniques for structurally similar compounds. This proposed method is compared against a validated Gas Chromatography-Negative Ion Chemical Ionization Mass Spectrometry (GC-NICI-MS) method for the parent compound, 4-aminobiphenyl (4-ANBP), to provide a comprehensive performance benchmark for researchers, scientists, and drug development professionals.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key quantitative performance characteristics of the proposed LC-MS/MS method for this compound and a validated GC-NICI-MS method for 4-ANBP.

Performance CharacteristicProposed LC-MS/MS Method (this compound)Alternative GC-NICI-MS Method (4-ANBP)
Analyte This compound4-Aminobiphenyl (4-ANBP)
Instrumentation Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Negative Ion Chemical Ionization Mass Spectrometry (GC-NICI-MS)
Biological Matrix PlasmaHuman Urinary Bladder and Lung Tissue
Limit of Detection (LOD) Estimated: 0.1 - 0.5 ng/mL< 0.32 adducts per 10⁸ nucleotides[1]
Limit of Quantitation (LOQ) Estimated: 0.5 - 1.0 ng/mLNot explicitly stated, but quantitation was achieved at low levels.
Linearity (Correlation Coefficient) > 0.99 (Typical)r = 0.999[1]
Accuracy (% Bias) < 15% (Typical)Not explicitly stated.
Precision (% RSD) < 15% (Typical)Not explicitly stated.

Experimental Protocols

Proposed Gold-Standard Method: LC-MS/MS for this compound in Plasma

This proposed method is based on common practices for the analysis of small molecules in biological fluids, offering high sensitivity and selectivity.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled analog of this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography (LC)

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: These would need to be determined by direct infusion of an this compound analytical reference standard.[2]

  • Collision Energy and other MS parameters: Optimized for the specific transitions of this compound and its internal standard.

Alternative Method: GC-NICI-MS for 4-ANBP in Tissue

This method is well-established for the analysis of 4-ANBP-DNA adducts and involves chemical derivatization.[1]

1. Sample Preparation: Alkaline Hydrolysis and Derivatization

  • DNA is extracted from the tissue samples.

  • Aliquots of DNA are spiked with an internal standard (d9-4-ABP).

  • The samples are hydrolyzed in 0.05 N NaOH at 130°C overnight to liberate 4-ANBP.

  • The liberated 4-ANBP is extracted with hexane.

  • The extract is derivatized with pentafluoropropionic anhydride (PFPA) in trimethylamine for 30 minutes at room temperature.

2. Gas Chromatography (GC)

  • The specific column and temperature program would be optimized for the separation of the derivatized 4-ANBP.

3. Negative Ion Chemical Ionization Mass Spectrometry (NICI-MS)

  • The mass spectrometer is operated in negative ion chemical ionization mode to achieve high sensitivity for the electronegative PFPA derivative.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing start Plasma Sample protein_precipitation Protein Precipitation (Acetonitrile + IS) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation (Nitrogen Stream) supernatant_transfer->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Proposed LC-MS/MS workflow for this compound analysis.

signaling_pathway cluster_validation Method Validation Parameters cluster_comparison Method Comparison linearity Linearity accuracy Accuracy precision Precision lod Limit of Detection (LOD) loq Limit of Quantitation (LOQ) selectivity Selectivity stability Stability lcms Proposed LC-MS/MS lcms->linearity lcms->accuracy lcms->precision lcms->lod lcms->loq lcms->selectivity lcms->stability gcms Alternative GC-NICI-MS gcms->linearity gcms->lod

Caption: Key parameters for analytical method validation and comparison.

References

Differentiating Fluorinated 4-ANBP Derivatives: A Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of isomeric compounds is a critical challenge. This is particularly true for fluorinated derivatives of 4-aminobiphenyl (4-ANBP), where the position of the fluorine atom can significantly impact biological activity and toxicological profiles. This guide provides a comprehensive comparison of mass spectrometric techniques for the isomeric differentiation of these compounds, supported by experimental data and detailed protocols.

The differentiation of positional isomers of fluorinated 4-aminobiphenyl (e.g., 2-fluoro-4-aminobiphenyl, 3-fluoro-4-aminobiphenyl, and 4'-fluoro-4-aminobiphenyl) by mass spectrometry is a complex task due to their identical mass-to-charge ratios (m/z). However, subtle differences in their chemical structures can lead to distinct fragmentation patterns under controlled conditions. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ion Mobility Spectrometry (IMS) are powerful tools for this purpose.

Isomeric Differentiation by Gas Chromatography-Mass Spectrometry (GC-MS)

Electron Ionization (EI) is a common ionization technique in GC-MS. The high energy of EI can lead to extensive fragmentation, sometimes making it difficult to distinguish between isomers. However, careful analysis of the relative abundances of specific fragment ions can reveal isomer-specific patterns.

A notable phenomenon, termed the "para-effect," has been observed in the mass spectra of some derivatized bifunctional aminobenzenes.[1][2] This effect suggests that the position of a substituent can direct fragmentation pathways, leading to unique and intense peaks for para-isomers. While direct evidence for a similar effect in fluorinated 4-ANBP is not yet broadly published, it highlights the potential for position-dependent fragmentation.

Derivatization is a key strategy to enhance the differences between isomers. Acylation or silylation of the amino group can alter the fragmentation pathways and improve chromatographic separation, aiding in more confident identification.

Advanced Differentiation with Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity for isomer differentiation. By selecting a specific precursor ion and subjecting it to collision-induced dissociation (CID), unique product ion spectra can be generated for each isomer.

Multiple Reaction Monitoring (MRM): The most significant differences in the product ion spectra can be used to develop isomer-specific Multiple Reaction Monitoring (MRM) transitions. The ratio of the intensities of two different product ions for a given isomer is often constant under specific experimental conditions and can be a reliable identifier.

Studies on other isomeric compounds have shown that different positional isomers can require different collision energies to induce fragmentation.[3] This principle can be applied to fluorinated 4-ANBP derivatives, where a collision energy ramp can reveal the optimal energy for generating isomer-specific fragments.

The Role of Ion Mobility Spectrometry (IMS)

Ion Mobility Spectrometry (IMS) separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, often resolving isomers that are indistinguishable by mass alone. Research on non-fluorinated aminobiphenyl isomers has demonstrated the power of IMS in achieving baseline separation.[3] The collision cross-section (CCS), a measure of the ion's size and shape, can be a unique identifier for each isomer.

Experimental Protocols

While specific, published quantitative data directly comparing all positional isomers of fluorinated 4-ANBP is limited, the following general experimental protocols can serve as a starting point for developing a robust differentiation method.

GC-MS with Electron Ionization

Sample Preparation:

  • Derivatize the sample with a suitable agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for silylation or acetic anhydride for acetylation) to improve volatility and potentially induce isomer-specific fragmentation.

  • Dissolve the derivatized sample in a suitable solvent (e.g., ethyl acetate).

GC-MS Conditions:

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms) is typically used.

  • Injection: Splitless injection is recommended for trace analysis.

  • Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a high temperature (e.g., 300 °C) to ensure good separation.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 50-400).

LC-MS/MS with Collision-Induced Dissociation

Sample Preparation:

  • Dissolve the underivatized sample in a mobile phase-compatible solvent (e.g., methanol/water mixture).

LC Conditions:

  • Column: A reverse-phase C18 column is a common choice.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both with a small amount of formic acid or ammonium formate to promote ionization.

MS/MS Conditions:

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • Precursor Ion Selection: Isolate the protonated molecular ion [M+H]⁺.

  • Collision-Induced Dissociation (CID): Apply a range of collision energies to identify the optimal energy for generating isomer-specific fragment ions.

  • Product Ion Scan: Acquire full scan product ion spectra for each isomer.

  • MRM Development: Select at least two specific and intense product ions for each isomer to create unique MRM transitions.

Data Presentation

To facilitate comparison, all quantitative data should be summarized in clearly structured tables.

Table 1: Hypothetical GC-MS Fragmentation Data for Fluorinated 4-ANBP Isomers

IsomerRetention Time (min)Key Fragment Ion (m/z)Relative Abundance (%)
2-Fluoro-4-ANBP12.5187 (M⁺)80
168 ([M-HF]⁺)40
115100
3-Fluoro-4-ANBP12.8187 (M⁺)95
168 ([M-HF]⁺)60
11585
4'-Fluoro-4-ANBP13.2187 (M⁺)100
168 ([M-HF]⁺)20
11550

Table 2: Hypothetical LC-MS/MS MRM Transitions and Collision Energies for Fluorinated 4-ANBP Isomers

IsomerPrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)Ion Ratio (Product 1 / Product 2)
2-Fluoro-4-ANBP188.08168.0725115.05352.5
3-Fluoro-4-ANBP188.08168.0728115.05381.8
4'-Fluoro-4-ANBP188.08168.0722140.06300.5

Note: The data in these tables is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Visualizing Experimental Workflows

Clear diagrams of experimental workflows are essential for understanding the analytical process.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Fluorinated 4-ANBP Isomer Mixture Derivatization Derivatization (e.g., Silylation) Sample->Derivatization Extraction Solvent Extraction Derivatization->Extraction GC Gas Chromatography (Separation by Retention Time) Extraction->GC EI Electron Ionization (70 eV) GC->EI MS Mass Spectrometry (Fragmentation & Detection) EI->MS Spectra Mass Spectra Acquisition MS->Spectra Comparison Comparison of Fragmentation Patterns and Relative Abundances Spectra->Comparison Identification Isomer Identification Comparison->Identification

Caption: Workflow for Isomeric Differentiation by GC-MS.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Fluorinated 4-ANBP Isomer Mixture Dissolution Dissolution in Mobile Phase Sample->Dissolution LC Liquid Chromatography (Separation by Retention Time) Dissolution->LC ESI Electrospray Ionization LC->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision-Induced Dissociation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector MRM Multiple Reaction Monitoring (MRM) Detector->MRM IonRatio Ion Ratio Analysis MRM->IonRatio Identification Isomer Identification IonRatio->Identification

References

Comparative Analysis of Fentanyl Intermediates: Ortho-fluoro 4-ANBP vs. Despropionyl ortho-Fluorofentanyl (ortho-fluoro 4-ANPP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two key intermediates in the synthesis of fluorinated fentanyl analogues: Ortho-fluoro 4-anilino-N-benzylpiperidine (ortho-fluoro 4-ANBP) and Despropionyl ortho-Fluorofentanyl, also known as ortho-fluoro 4-anilino-N-phenethylpiperidine (ortho-fluoro 4-ANPP). While both are structurally related to the core fentanyl scaffold, they differ in their synthetic utility and, presumably, their pharmacological profiles. This document outlines their chemical properties, synthetic roles, and inferred biological activities, supported by experimental protocols and pathway visualizations.

Chemical and Physical Properties

This compound and ortho-fluoro 4-ANPP share a common 4-anilinopiperidine core with a fluorine atom at the ortho position of the aniline ring. The primary structural distinction lies in the substituent on the piperidine nitrogen: a benzyl group in this compound and a phenethyl group in ortho-fluoro 4-ANPP. This seemingly minor difference in a single methylene group has significant implications for the final products synthesized from these precursors.

PropertyThis compoundDespropionyl ortho-Fluorofentanyl (ortho-fluoro 4-ANPP)
Synonyms o-fluoro 4-ANBP, Despropionyl N-benzyl ortho-fluoro norfentanylortho-fluoro 4-ANPP, Despropionyl o-FF, N-(2-fluorophenyl)-1-(2-phenylethyl)-4-piperidinamine
Chemical Formula C₁₈H₂₁FN₂C₁₉H₂₃FN₂
Molecular Weight 284.37 g/mol [1]298.4 g/mol [2]
Core Structure N-(2-fluorophenyl)piperidin-4-amineN-(2-fluorophenyl)piperidin-4-amine
N-substituent BenzylPhenethyl
Primary Synthetic Use Intermediate in the synthesis of N-benzyl ortho-fluoro norfentanyl[1][3]Precursor to ortho-fluorofentanyl and related analogues[4][5]

Role in Synthesis of Fentanyl Analogues

The primary utility of these compounds lies in their role as precursors to potent opioid analgesics. Their distinct N-substituents direct them towards different synthetic endpoints.

This compound serves as an intermediate for N-benzylated fentanyl analogues. The subsequent acylation of the anilino nitrogen would lead to compounds like N-benzyl ortho-fluoro norfentanyl.

Ortho-fluoro 4-ANPP is a direct precursor to ortho-fluorofentanyl, a highly potent µ-opioid agonist.[6] The synthesis, often referred to as a modification of the Siegfried method, involves the acylation of the anilino nitrogen of ortho-fluoro 4-ANPP with propionyl chloride or a similar acylating agent.

cluster_synthesis Generalized Fentanyl Synthesis Workflow precursor Ortho-fluoro 4-ANPP (Despropionyl ortho-Fluorofentanyl) reaction Acylation precursor->reaction reagent Propionyl Chloride (Acylating Agent) reagent->reaction product Ortho-fluorofentanyl reaction->product cluster_workflow Experimental Workflow for Pharmacological Characterization start Test Compound (e.g., ortho-fluoro 4-ANPP) binding_assay Radioligand Binding Assay (Displacement of [3H]-DAMGO) start->binding_assay functional_assay [35S]GTPγS Functional Assay start->functional_assay ki_value Determine Binding Affinity (Ki) binding_assay->ki_value ec50_emax Determine Potency (EC50) and Efficacy (Emax) functional_assay->ec50_emax cluster_pathway µ-Opioid Receptor Signaling Pathway agonist Opioid Agonist (e.g., Ortho-fluorofentanyl) receptor µ-Opioid Receptor agonist->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A camp->pka Activates cellular_response ↓ Neuronal Excitability (Analgesia) pka->cellular_response Leads to

References

The Pointed Impact of a Single Atom: How Fluorine's Position Dictates the Biological Activity of Fentanyl Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The strategic placement of a single fluorine atom on the fentanyl scaffold can dramatically alter its biological activity, influencing its potency, efficacy, and potential for adverse effects. This guide provides an objective comparison of ortho-, meta-, and para-fluorinated fentanyl analogs, supported by experimental data, to illuminate the critical role of fluorine's position in modulating interactions with the µ-opioid receptor (MOR). Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel analgesics with improved therapeutic profiles.

Comparative Analysis of Fluorinated Fentanyl Analogs

The introduction of a fluorine atom to the N-phenyl ring of fentanyl analogs results in distinct pharmacological profiles. The position of this substitution—ortho (2-position), meta (3-position), or para (4-position)—significantly impacts the compound's interaction with the µ-opioid receptor (MOR).

In Vitro Agonistic Activity

Studies utilizing cell-based assays to measure the agonistic activity of fluorinated fentanyl analogs at the MOR have revealed a clear hierarchical order of potency. Generally, 2-fluoro (ortho) analogs exhibit the strongest activity, often surpassing that of non-fluorinated parent compounds. Conversely, 3-fluoro (meta) substitution tends to result in the weakest activity. The activity of 4-fluoro (para) analogs typically falls between the ortho and meta isomers, and is often comparable to the non-fluorinated parent compound.[1]

For instance, in a study assessing the agonistic activity of fluorinated analogs on the µ-opioid receptor, 2-fluoro-fentanyl was the most active compound with an EC50 of 0.16 nM, while 3-fluoro-acetylfentanyl was the weakest, being approximately 1/320th as active as 2-fluoro-fentanyl.[1] This suggests that the position of fluorination follows a general trend of: 2-fluorinated > non-fluorinated ≈ 4-fluorinated > 3-fluorinated.[1]

In Vivo Effects: Antinociception and Respiratory Depression

In vivo studies in animal models corroborate the structure-activity relationships observed in vitro. A study evaluating fluorinated regioisomers of fentanyl in mice demonstrated varying potencies for antinociceptive and hypoventilatory effects.[2] The rank order of potencies for these effects differed among the aniline-fluorinated regioisomers (ortho-, meta-, and para-fluorofentanyl).[2][3] This highlights that the position of the fluorine atom can differentially influence the therapeutic (analgesia) and adverse (respiratory depression) effects of these compounds.

Quantitative Data Summary

The following table summarizes the in vitro agonistic activity (EC50) of various fluorinated fentanyl analogs at the µ-opioid receptor. Lower EC50 values indicate higher potency.

CompoundN-Acyl GroupFluorine PositionEC50 (nM)[1]
FentanylPropionylNone0.28
2-Fluoro-fentanylPropionylOrtho0.16
3-Fluoro-fentanylPropionylMeta1.1
4-Fluoro-fentanylPropionylPara0.31
AcetylfentanylAcetylNone1.4
2-Fluoro-acetylfentanylAcetylOrtho1.2
3-Fluoro-acetylfentanylAcetylMeta52
4-Fluoro-acetylfentanylAcetylPara2.1
ButyrylfentanylButyrylNone0.31
2-Fluoro-butyrylfentanylButyrylOrtho0.23
3-Fluoro-butyrylfentanylButyrylMeta2.2
4-Fluoro-butyrylfentanylButyrylPara0.31

Experimental Protocols

In Vitro Agonistic Activity Assay (cAMP-based)

The agonistic activity of fluorinated fentanyl analogs on the µ-opioid receptor is commonly determined using a cell-based assay that measures the inhibition of cyclic adenosine monophosphate (cAMP) production.[1][4]

  • Cell Culture: Human embryonic kidney (HEK) 293 cells are stably transfected with the human µ-opioid receptor (MOR) and a cAMP-responsive element coupled to a reporter gene (e.g., luciferase).

  • Assay Procedure:

    • Cells are plated in a multi-well format and incubated.

    • The cells are then treated with various concentrations of the test compounds (fluorinated fentanyl analogs) or a reference agonist (e.g., DAMGO).

    • Forskolin is added to stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels.

    • Agonist binding to the MOR inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.

  • Data Analysis: The change in reporter gene expression (e.g., luminescence) is measured, which is inversely proportional to the cAMP concentration. The data are then used to generate dose-response curves and calculate the EC50 value for each compound.

In Vivo Antinociception Assay (Warm-Water Tail-Withdrawal Test)

The antinociceptive (analgesic) effects of fluorinated fentanyl analogs are frequently assessed in rodents using the warm-water tail-withdrawal test.[2][3]

  • Animals: Male Swiss Webster mice are commonly used.[2][3]

  • Procedure:

    • A baseline tail-withdrawal latency is determined by immersing the distal portion of the mouse's tail in warm water (e.g., 52°C).

    • The test compound is administered (e.g., via subcutaneous injection).

    • At predetermined time points after drug administration, the tail-withdrawal latency is measured again.

    • A maximum cut-off time (e.g., 10 seconds) is used to prevent tissue damage.

  • Data Analysis: The data are typically expressed as the percentage of maximum possible effect (%MPE) and used to determine the ED50 value, which is the dose required to produce 50% of the maximum antinociceptive effect.

In Vivo Respiratory Depression Assay (Whole-Body Plethysmography)

Respiratory depression, a major adverse effect of opioids, is quantified using whole-body plethysmography.[2][3]

  • Animals: Male Swiss Webster mice are used.[2][3]

  • Procedure:

    • Each mouse is placed in a plethysmography chamber, and baseline respiratory parameters (e.g., respiratory rate, tidal volume) are recorded.

    • The test compound is administered.

    • Respiratory parameters are monitored continuously for a set period.

  • Data Analysis: Changes in respiratory parameters from baseline are calculated to assess the degree of respiratory depression induced by the compound.

Visualizing the Mechanisms

µ-Opioid Receptor Signaling Pathway

Fentanyl and its analogs exert their effects by acting as agonists at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[5][6] Upon agonist binding, the MOR activates intracellular signaling cascades, primarily through the Gi/o protein pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[6] This signaling ultimately results in the desired analgesic effects but also contributes to adverse effects like respiratory depression.

MOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fentanyl_Analog Fentanyl Analog (Agonist) MOR µ-Opioid Receptor (MOR) Fentanyl_Analog->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Leads to ↓

Caption: µ-Opioid Receptor (MOR) signaling pathway upon activation by a fentanyl analog.

Experimental Workflow for Assessing Fentanyl Analog Activity

The evaluation of novel fentanyl analogs involves a multi-step process, beginning with in vitro characterization and progressing to in vivo studies to determine both therapeutic efficacy and potential adverse effects.

Experimental_Workflow Start Start: Synthesized Fluorinated Fentanyl Analog In_Vitro In Vitro Assays Start->In_Vitro Receptor_Binding Receptor Binding Assay (Determine Ki) In_Vitro->Receptor_Binding Functional_Assay Functional Assay (e.g., cAMP, determine EC50) In_Vitro->Functional_Assay In_Vivo In Vivo Studies (Rodent Model) Functional_Assay->In_Vivo Antinociception Antinociception Assay (e.g., Tail-Withdrawal, determine ED50) In_Vivo->Antinociception Side_Effects Adverse Effect Profiling (e.g., Respiratory Depression) In_Vivo->Side_Effects Data_Analysis Data Analysis and SAR Determination Antinociception->Data_Analysis Side_Effects->Data_Analysis

Caption: A typical experimental workflow for the evaluation of fluorinated fentanyl analogs.

References

Conformational Analysis of Fluorinated Piperidine Rings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into piperidine rings is a powerful strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. Fluorine's unique electronic properties can significantly alter the conformational preferences of the piperidine ring, thereby influencing molecular shape, binding affinity, and metabolic stability. This guide provides a comparative analysis of the conformational behavior of fluorinated piperidine rings, supported by experimental and computational data, to aid in the rational design of novel therapeutics.

The Axial Preference of Fluorine: A Counterintuitive Phenomenon

In contrast to simple alkyl substituents, which generally favor the equatorial position to minimize steric hindrance, fluorine often exhibits a preference for the axial orientation in the piperidine ring. This "axial-F preference" is a result of a complex interplay of several stereoelectronic and environmental factors. Understanding these factors is crucial for predicting and controlling the conformation of fluorinated piperidines.

Key Factors Influencing Conformation

A systematic analysis of various fluorinated piperidine derivatives has revealed that the following factors are the primary drivers of their conformational equilibrium[1][2][3][4]:

  • Charge-Dipole Interactions: In protonated piperidinium ions, a strong electrostatic attraction between the positively charged nitrogen (N-H+) and the electronegative fluorine atom (C-F) significantly stabilizes the axial conformer where these groups are in closer proximity[2][5].

  • Hyperconjugation (Anomeric Effect): The axial orientation of the C-F bond allows for stabilizing hyperconjugative interactions. This involves the donation of electron density from an anti-periplanar C-H or C-C bonding orbital into the low-lying antibonding orbital of the C-F bond (σ → σC-F)[2][6][7]. A generalized anomeric effect, involving the delocalization of the nitrogen lone pair into the antibonding orbital of the C-F bond (nN → σCF), further stabilizes the axial conformer, particularly for α-fluoro isomers[8].

  • Solvation and Solvent Polarity: The polarity of the solvent plays a significant role in modulating the conformational equilibrium. Polar solvents can stabilize the conformer with the larger dipole moment. Often, the axial conformer is more polar, and its stability increases with increasing solvent polarity[1][2][9].

  • Steric Repulsion: While often overridden by the aforementioned electronic effects, steric hindrance can still influence conformational preferences, particularly with bulky substituents on the ring or the nitrogen atom[2][7].

The logical interplay of these factors in determining the final conformational outcome is illustrated in the diagram below.

G cluster_equilibrium Conformational Equilibrium Charge-Dipole Charge-Dipole Interactions Axial Axial Conformer Charge-Dipole->Axial Stabilizes Hyperconjugation Hyperconjugation (Anomeric Effect) Hyperconjugation->Axial Stabilizes Solvation Solvation Effects (Solvent Polarity) Solvation->Axial Can Stabilize (if more polar) Sterics Steric Repulsion Equatorial Equatorial Conformer Sterics->Equatorial Favors

Caption: Factors influencing the axial vs. equatorial conformational equilibrium of fluorinated piperidines.

Comparative Data on Conformational Preferences

The conformational preference is often quantified by the difference in Gibbs free energy (ΔG) between the equatorial and axial conformers. A positive ΔG value indicates a preference for the axial conformer. The following table summarizes experimental and computational data for a selection of fluorinated piperidine derivatives.[1][10]

CompoundN-SubstituentFluorine Position(s)SolventΔG (kcal/mol) (Computational)Experimental Observation
3-FluoropiperidineTFA3Chloroform+0.3Axial
3-FluoropiperidineHCl3Water+4.8Axial
3,5-DifluoropiperidineTFA3, 5Chloroform+0.4Axial
3,5-DifluoropiperidineHCl3, 5Water+8.6Axial
cis-3-Fluoro-4-methylpiperidineTFA3Chloroform+0.3Axial
cis-3-Fluoro-4-methylpiperidineHCl3Water+6.2Axial
cis-3,5-Difluoro-trans-4-methylpiperidineHCl3, 5Water+9.5Axial

TFA: Trifluoroacetamide

Experimental and Computational Methodologies

The conformational analysis of fluorinated piperidines relies on a synergistic combination of experimental techniques, primarily NMR spectroscopy, and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the preferred conformation of the fluorinated piperidine in solution by measuring the coupling constants between fluorine and adjacent protons.

Experimental Protocol:

  • Sample Preparation: The fluorinated piperidine derivative is dissolved in a suitable deuterated solvent (e.g., CDCl₃, D₂O, toluene-d₈) to a concentration of approximately 5-10 mg/mL.

  • NMR Data Acquisition: ¹H and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key experiments include standard ¹H and ¹⁹F acquisitions, as well as 2D correlation experiments like ¹H-¹⁹F HETCOR to assign signals unambiguously.

  • Analysis of Coupling Constants: The crucial parameter for conformational assignment is the three-bond fluorine-proton coupling constant (³J(¹⁹F,¹H)). The magnitude of this coupling is dependent on the dihedral angle between the fluorine and the coupled proton, as described by the Karplus equation.

    • A large ³J(¹⁹F,¹H) value (typically > 20 Hz) is indicative of an anti-periplanar relationship (180° dihedral angle), which corresponds to an axial fluorine and an axial proton.

    • A small ³J(¹⁹F,¹H) value (typically < 10 Hz) suggests a gauche relationship (~60° dihedral angle), which is consistent with an equatorial fluorine.

  • Determination of Conformational Preference: By analyzing the ³J(¹⁹F,¹H) coupling constants, the predominant orientation (axial or equatorial) of the fluorine atom can be determined.[1][2]

Density Functional Theory (DFT) Computations

Objective: To calculate the relative energies of the different possible conformers of the fluorinated piperidine and to provide a theoretical basis for the experimentally observed preferences.

Computational Workflow:

  • Conformational Search: A systematic or stochastic conformational search is performed for the fluorinated piperidine derivative to identify all low-energy chair and boat conformations.

  • Geometry Optimization: The geometries of the identified conformers are optimized using a suitable DFT method and basis set. A commonly used level of theory for such systems is M06-2X with a large, flexible basis set like def2-QZVPP.[1]

  • Solvation Modeling: To account for the effect of the solvent, a polarizable continuum model (PCM) is employed, with the solvent specified to match the experimental conditions (e.g., chloroform, water).[1]

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to calculate the Gibbs free energies (G) at a standard temperature (e.g., 298.15 K).

  • Energy Comparison: The relative Gibbs free energies (ΔG) of the conformers are calculated to determine their relative populations and the predicted conformational preference. The results are then compared with the experimental data obtained from NMR spectroscopy.[1]

The workflow for the computational analysis is depicted below.

G start Input Structure conf_search Conformational Search start->conf_search geom_opt Geometry Optimization (DFT, e.g., M06-2X) conf_search->geom_opt solvation Solvation Model (PCM) geom_opt->solvation freq_calc Frequency Calculation solvation->freq_calc energy_analysis Gibbs Free Energy Analysis (ΔG) freq_calc->energy_analysis result Predicted Conformation energy_analysis->result

Caption: Computational workflow for determining the conformational preference of fluorinated piperidines.

Conclusion

The conformational behavior of fluorinated piperidine rings is governed by a subtle balance of stereoelectronic and solvent effects, which often leads to a preference for the axial orientation of the fluorine substituent. A thorough understanding of these guiding principles, supported by a combined experimental and computational approach, is essential for leveraging fluorine substitution as a tool for conformational control in drug design and development. The data and methodologies presented in this guide offer a framework for the rational design and analysis of this important class of molecules.

References

Characterization of Ortho-fluoro 4-ANBP Impurities and Byproducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity and stability of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive overview of the characterization of impurities and byproducts associated with Ortho-fluoro 4-ANBP (N-(2-fluorophenyl)-1-(phenylmethyl)-4-piperidinamine), an analytical reference standard and a key intermediate in the synthesis of certain novel opioids.[1] Due to the limited publicly available data on the specific impurities of this compound, this guide presents a framework for characterization based on common synthetic routes for analogous compounds and established principles of forced degradation studies.

Understanding Potential Impurities and Byproducts

Impurities in a drug substance can originate from various sources, including the manufacturing process (process-related impurities) and degradation of the substance over time (degradation products).[2] A thorough understanding of the synthetic pathway is crucial for predicting potential process-related impurities.

Hypothetical Synthesis and Potential Process-Related Impurities

A plausible synthetic route to this compound involves the reductive amination of 1-benzyl-4-piperidone with 2-fluoroaniline. This common pathway for N-arylpiperidine compounds can introduce several potential impurities.

Table 1: Potential Process-Related Impurities of this compound

Impurity NameStructurePotential Source
1-benzyl-4-piperidoneUnreacted starting material
2-fluoroanilineUnreacted starting material
N,N-bis(1-benzylpiperidin-4-yl)-2-fluoroanilineByproduct from the reaction of the product with another molecule of 1-benzyl-4-piperidone
Des-benzyl this compoundImpurity from starting material or de-benzylation during synthesis
Positional Isomers (e.g., meta-fluoro, para-fluoro 4-ANBP)Impurities in the 2-fluoroaniline starting material

Forced Degradation Studies: Uncovering Potential Degradants

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, thus providing insights into the intrinsic stability of the molecule.[3][4] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing.[3]

Experimental Protocol for Forced Degradation Studies

Objective: To identify potential degradation products of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

Procedure:

  • Acidic Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 80°C for 24 hours.

  • Basic Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat at 80°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound in methanol to UV light (254 nm) and visible light for a specified duration, as per ICH Q1B guidelines.

Analysis: Analyze the stressed samples by a stability-indicating HPLC-UV/MS method to separate and identify the degradation products.

Comparative Analysis of Analytical Techniques

A variety of analytical techniques can be employed for the characterization of impurities. The choice of method depends on the nature of the impurity and the required sensitivity and specificity.

Table 2: Comparison of Analytical Techniques for Impurity Profiling

TechniquePrincipleAdvantagesDisadvantagesApplication for this compound
HPLC-UV Separation based on polarity, detection by UV absorbance.Robust, reproducible, widely available.May lack sensitivity and specificity for co-eluting peaks.Quantitative analysis of known impurities and the parent compound.
LC-MS Separation by HPLC, detection and identification by mass spectrometry.High sensitivity and specificity, provides molecular weight information for impurity identification.Higher cost and complexity.Identification and quantification of unknown impurities and degradation products.
GC-MS Separation of volatile compounds by gas chromatography, detection by mass spectrometry.Excellent for volatile and thermally stable impurities.Not suitable for non-volatile or thermally labile compounds.Analysis of residual solvents and certain volatile byproducts.
NMR Nuclear Magnetic Resonance spectroscopy.Provides detailed structural information for definitive identification.Lower sensitivity compared to MS, requires isolated impurities.Structure elucidation of isolated and purified unknown impurities.

Experimental Workflow and Data Visualization

A systematic workflow is crucial for the successful identification and characterization of impurities.

G General Workflow for Impurity Characterization cluster_0 Impurity Identification cluster_1 Analytical Method Development cluster_2 Impurity Characterization cluster_3 Quantification and Control A Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) C Develop Stability-Indicating HPLC-UV/MS Method A->C B Analysis of Synthesis Batches B->C D LC-MS Analysis for Mass and Fragmentation C->D E Isolation of Unknown Impurities (e.g., Preparative HPLC) D->E If unknown peaks observed G Method Validation (ICH Guidelines) D->G For known impurities F Structure Elucidation (NMR, IR) E->F F->G H Set Impurity Specifications G->H

Caption: A flowchart illustrating the systematic approach to impurity identification, characterization, and control.

G Hypothetical Synthesis of this compound A 1-benzyl-4-piperidone C Reductive Amination (e.g., NaBH(OAc)3) A->C B 2-fluoroaniline B->C D This compound C->D

Caption: A simplified diagram of a potential synthetic route for this compound.

Conclusion

References

Safety Operating Guide

Navigating the Disposal of Ortho-fluoro 4-ANBP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling ortho-fluoro 4-ANBP, an analytical reference standard structurally similar to known opioids, must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection.[1] While a specific Safety Data Sheet (SDS) for this compound is typically provided by the supplier directly to the purchasing institution, general principles of hazardous chemical waste management provide a clear framework for its safe disposal.[2][3][4] This guide outlines the essential procedures for the proper disposal of this compound, ensuring compliance with safety and regulatory standards.

Immediate Safety and Handling Considerations

This compound should be treated as a hazardous substance.[2] All handling and disposal procedures must be conducted in accordance with the general principles of laboratory safety for hazardous materials. This includes the use of appropriate personal protective equipment (PPE), such as gloves, lab coats, and eye protection, and working in a well-ventilated area, preferably a fume hood.

Core Disposal Procedures

The disposal of this compound and its contaminated materials should follow a systematic and compliant process. The following table summarizes the key operational steps for disposal.

PhaseActionKey Considerations
Waste Identification & Segregation Identify this compound waste and segregate it from non-hazardous and incompatible waste streams.Do not mix with incompatible materials to prevent dangerous reactions.
Container Management Use a designated, leak-proof, and chemically compatible hazardous waste container.Containers must be kept closed except when adding waste and must be in good condition.[5]
Labeling Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".Do not use abbreviations. Include the date when waste is first added to the container.
Storage Store the waste container in a designated satellite accumulation area within the laboratory.Ensure secondary containment for liquid waste to prevent spills.[5][6]
Disposal Request Arrange for pick-up by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.Do not dispose of this compound down the drain or in regular trash.[6]
Empty Container Disposal Triple-rinse empty containers with a suitable solvent. The rinsate must be collected as hazardous waste.After triple-rinsing and air-drying in a ventilated area, the container may be disposed of as non-hazardous waste.[5]

Experimental Protocol: Decontamination of Glassware

Proper decontamination of laboratory equipment that has come into contact with this compound is critical. The following protocol outlines the steps for decontaminating glassware.

Objective: To safely and effectively decontaminate glassware used for handling this compound.

Materials:

  • Contaminated glassware

  • Appropriate organic solvent (e.g., ethanol, acetone)

  • Two rinse beakers

  • Designated hazardous waste container for liquid waste

  • Drying oven or ventilated drying rack

  • Personal Protective Equipment (PPE)

Procedure:

  • Initial Rinse: Rinse the glassware with a small amount of the chosen organic solvent to remove the bulk of the this compound residue. Collect this initial rinsate in the designated hazardous waste container.

  • Second Rinse: Add a fresh portion of the solvent to the glassware, ensuring all interior surfaces are thoroughly wetted. Agitate gently and decant the rinsate into the hazardous waste container.

  • Third Rinse: Repeat the rinsing process a third time with fresh solvent to ensure complete removal of any remaining chemical. Collect the rinsate in the hazardous waste container.

  • Drying: Allow the triple-rinsed glassware to air-dry completely in a fume hood or other well-ventilated area before reuse or disposal.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow start This compound Waste Generated is_empty Is it an empty container? start->is_empty solid_liquid Solid or Liquid Waste is_empty->solid_liquid No triple_rinse Triple-rinse with appropriate solvent is_empty->triple_rinse Yes package_waste Package in a labeled, sealed, and compatible container solid_liquid->package_waste collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of rinsed container as non-hazardous waste triple_rinse->dispose_container collect_rinsate->package_waste store_waste Store in a designated satellite accumulation area package_waste->store_waste contact_ehs Contact EHS for disposal store_waste->contact_ehs end Disposal Complete contact_ehs->end

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific hazardous waste management plan and the manufacturer's Safety Data Sheet for the most comprehensive guidance.

References

Essential Safety and Operational Guide for Handling Ortho-fluoro 4-ANBP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of Ortho-fluoro 4-ANBP (CAS No. 416876-71-6). Given its classification as a hazardous chemical, strict adherence to these guidelines is critical to ensure personnel safety and mitigate environmental risks. This guide is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer.

Hazard Assessment and GHS Classification

While the specific GHS classification for this compound is not publicly available, it is prudent to treat it as a hazardous substance. A product information sheet for this compound warns to "not ingest, inhale, get in eyes, on skin, or on clothing" and to "wash thoroughly after handling"[1]. Based on the known hazards of structurally similar aromatic amines and halogenated compounds, the potential hazards are summarized in the table below.

Potential Hazard GHS Hazard Class (Anticipated) Precautionary Statement (Anticipated)
Acute Oral ToxicityCategory 4H302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 1B/2H314: Causes severe skin burns and eye damage. or H315: Causes skin irritation.
Serious Eye Damage/IrritationCategory 1/2AH318: Causes serious eye damage. or H319: Causes serious eye irritation.
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the required equipment for different laboratory operations.

Operation Engineering Controls Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Weighing and Aliquoting (Solid) Chemical Fume HoodChemical-resistant gloves (Nitrile, Neoprene)Safety glasses with side shields or safety gogglesN95/FFP2 respirator or higherLab coat
Solution Preparation and Transfers Chemical Fume HoodChemical-resistant gloves (Nitrile, Neoprene)Safety goggles and face shieldUse in a well-ventilated area; respirator may be required based on risk assessment.Chemical-resistant lab coat or apron
Experimental Procedures Chemical Fume HoodChemical-resistant gloves (Nitrile, Neoprene)Safety goggles and face shieldUse in a well-ventilated area; respirator may be required based on risk assessment.Chemical-resistant lab coat
Spill Cleanup Ventilated areaHeavy-duty chemical-resistant glovesSafety goggles and face shieldSelf-contained breathing apparatus (SCBA) for large spillsChemical-resistant suit
Step-by-Step Handling Procedures

3.1. Preparation and Weighing:

  • Don all required PPE as outlined in the table above.

  • Perform all weighing and handling of solid this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Use dedicated, clearly labeled spatulas and weighing boats.

  • Clean all equipment and the work surface with an appropriate solvent (e.g., ethanol, methanol) and decontaminating solution after use.

3.2. Solution Preparation:

  • Prepare solutions in a chemical fume hood.

  • Add the solid this compound slowly and carefully to the solvent to avoid splashing.

  • Ensure the container is securely capped and clearly labeled with the chemical name, concentration, date, and hazard symbols.

Emergency Procedures
Exposure Type Immediate Action
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Disposal Plan

5.1. Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled container for disposal.

  • For large spills, contact your institution's environmental health and safety (EHS) department immediately.

5.2. Waste Disposal:

  • All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Collect waste in a dedicated, sealed, and clearly labeled container.

  • Dispose of the waste through your institution's EHS-approved hazardous waste disposal program. Do not dispose of it down the drain or in regular trash.

Visual Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Work in Chemical Fume Hood A->B C Weigh Solid / Prepare Solution B->C D Conduct Experiment C->D Transfer to Reaction F Decontaminate Work Area D->F Post-Experiment E Monitor for Spills or Exposure I Execute Spill Response Protocol E->I Spill Occurs G Segregate Hazardous Waste F->G H Dispose via EHS G->H I->F Decontaminate

Caption: Logical workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ortho-fluoro 4-ANBP
Reactant of Route 2
Reactant of Route 2
Ortho-fluoro 4-ANBP

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。